Product packaging for N-dodecyl-3-nitrobenzamide(Cat. No.:)

N-dodecyl-3-nitrobenzamide

Cat. No.: B15079257
M. Wt: 334.5 g/mol
InChI Key: VZAHTJSOCXSRQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Dodecyl-3-nitrobenzamide is a synthetic N-alkyl nitrobenzamide derivative of significant interest in medicinal chemistry and antimicrobial research. This compound is primarily investigated for its potent antimycobacterial activity against Mycobacterium tuberculosis , the pathogen responsible for tuberculosis (TB) . It belongs to a family of compounds identified as promising inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1), an essential bacterial enzyme and an emergent antitubercular target critical for cell wall biosynthesis . The mechanism of action for this class of nitrobenzamides is associated with covalent inhibition of the DprE1 enzyme, often involving the reduction of the aromatic nitro group and subsequent formation of a covalent adduct with a key cysteine residue (Cys387) in the enzyme's active site, thereby irreversibly hindering its function . Structure-activity relationship (SAR) studies on N-alkyl nitrobenzamides have revealed that the antitubercular activity is highly dependent on the length of the N-alkyl chain, with derivatives featuring intermediate lipophilicities and chain lengths, such as the dodecyl (C12) chain, presenting some of the best activities, achieving minimal inhibitory concentrations (MIC) in the range of 16 ng/mL . Furthermore, in ex vivo macrophage infection models, derivatives with a twelve-carbon atom chain exhibited activity profiles comparable to the first-line TB drug isoniazid . The 3-nitro substitution on the benzamide ring is a critical structural feature for this high activity, with the 3,5-dinitro and 3-nitro-5-trifluoromethyl analogues being the most active series . Beyond its primary application in antitubercular research, the compound serves as a valuable chemical scaffold in organic synthesis and materials science for constructing more complex molecules with tailored properties . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this compound with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30N2O3 B15079257 N-dodecyl-3-nitrobenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H30N2O3

Molecular Weight

334.5 g/mol

IUPAC Name

N-dodecyl-3-nitrobenzamide

InChI

InChI=1S/C19H30N2O3/c1-2-3-4-5-6-7-8-9-10-11-15-20-19(22)17-13-12-14-18(16-17)21(23)24/h12-14,16H,2-11,15H2,1H3,(H,20,22)

InChI Key

VZAHTJSOCXSRQK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

N-Dodecyl-3-Nitrobenzamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

N-dodecyl-3-nitrobenzamide is a synthetic organic compound belonging to the N-alkyl-nitrobenzamide family, which has garnered significant interest in the field of medicinal chemistry due to its promising antimycobacterial properties. This technical guide provides a comprehensive overview of the structure, chemical properties, synthesis, and biological activity of this compound. A key focus is its potential mechanism of action as an inhibitor of the decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) enzyme in Mycobacterium tuberculosis, a critical target for novel anti-tuberculosis drug development. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new therapeutic agents.

Chemical Structure and Properties

This compound consists of a benzamide core structure with a nitro group at the 3-position of the benzene ring and a dodecyl (C12) alkyl chain attached to the amide nitrogen.

Chemical Structure:

Table 1: Physicochemical Properties of 3-Nitrobenzamide (Parent Compound)

PropertyValueReference
Molecular FormulaC7H6N2O3[1][2][3]
Molecular Weight166.13 g/mol [1][3]
Melting Point140-144 °C[4]
AppearanceYellow powder[2]
SolubilityInsoluble in water[2]

Spectroscopic data for the parent compound, 3-nitrobenzamide, is available and can serve as a reference for the characterization of its N-dodecyl derivative.[1][5][6]

Synthesis of this compound

General Synthetic Protocol

N-alkyl-nitrobenzamides, including the N-dodecyl derivative, can be synthesized via a standard amidation reaction between a corresponding benzoyl chloride and an alkylamine.[7] The general experimental workflow is depicted below.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 3-Nitrobenzoyl_chloride 3-Nitrobenzoyl chloride Reaction Reaction 3-Nitrobenzoyl_chloride->Reaction Dodecylamine Dodecylamine Dodecylamine->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Base Triethylamine Base->Reaction Temperature Room Temperature Temperature->Reaction Washing Washing with aq. HCl and NaHCO3 Drying Drying over Na2SO4 Washing->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product Reaction->Washing

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of N-alkyl-nitrobenzamides, which can be adapted for the synthesis of this compound.[7]

  • Reaction Setup: Dissolve 3-nitrobenzoyl chloride (1 equivalent) in dichloromethane (DCM).

  • Addition of Amine: To the solution from step 1, add a solution of dodecylamine (1.5 equivalents) and triethylamine (1 equivalent) in DCM dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, wash the reaction mixture sequentially with 1M hydrochloric acid (HCl) and saturated sodium bicarbonate (NaHCO3) solution.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na2SO4), and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Biological Activity and Mechanism of Action

Antimycobacterial Activity

This compound has demonstrated promising activity against Mycobacterium tuberculosis.[7] Studies on a series of N-alkyl-nitrobenzamides revealed that derivatives with an alkyl chain length of twelve carbons exhibit significant efficacy, particularly in an ex vivo macrophage infection model, with an activity profile comparable to the first-line anti-tuberculosis drug, isoniazid.[7]

Table 2: Antimycobacterial Activity of N-Alkyl-Nitrobenzamides

Compound SeriesAlkyl Chain LengthActivity HighlightReference
N-Alkyl-3-nitrobenzamidesC12 (Dodecyl)Good activity in macrophage infection model[7]
N-Alkyl-3,5-dinitrobenzamidesIntermediateMost active in vitro (MIC of 16 ng/mL)[7][8]
Proposed Mechanism of Action: DprE1 Inhibition

The primary molecular target for N-alkyl-nitrobenzamides is believed to be the decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) enzyme.[7] DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan and lipoarabinomannan. Inhibition of DprE1 disrupts the integrity of the cell wall, leading to bacterial death.

The proposed mechanism of inhibition involves the reduction of the nitro group of the benzamide within the active site of DprE1, leading to the formation of a reactive nitroso intermediate. This intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, resulting in irreversible inhibition of the enzyme.[7]

DprE1_Inhibition_Pathway N_dodecyl_3_nitrobenzamide This compound DprE1_active_site DprE1 Active Site N_dodecyl_3_nitrobenzamide->DprE1_active_site Nitro_reduction Reduction of Nitro Group DprE1_active_site->Nitro_reduction Nitroso_intermediate Reactive Nitroso Intermediate Nitro_reduction->Nitroso_intermediate Covalent_adduct Covalent Adduct Formation (with Cys387) Nitroso_intermediate->Covalent_adduct DprE1_inhibition DprE1 Inhibition Covalent_adduct->DprE1_inhibition Cell_wall_synthesis_disruption Cell Wall Synthesis Disruption DprE1_inhibition->Cell_wall_synthesis_disruption Bacterial_death Mycobacterium tuberculosis Death Cell_wall_synthesis_disruption->Bacterial_death

Caption: Proposed mechanism of DprE1 inhibition by this compound.

Conclusion

This compound represents a promising lead compound in the development of novel anti-tuberculosis agents. Its potent activity, particularly within infected macrophages, and its proposed mechanism of action targeting the essential DprE1 enzyme, make it an attractive candidate for further investigation. Future research should focus on obtaining detailed pharmacokinetic and pharmacodynamic data, as well as optimizing the structure to enhance efficacy and minimize potential toxicity. The lack of readily available, specific physicochemical and spectroscopic data for this compound highlights the need for further characterization to support its progression in the drug development pipeline.

References

N-Dodecyl-3-nitrobenzamide: A Technical Guide to its Antimycobacterial Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action, quantitative efficacy, and experimental protocols related to N-dodecyl-3-nitrobenzamide and its analogs as potent antimycobacterial agents. The information presented is synthesized from recent findings, with a core focus on the compound's interaction with essential mycobacterial enzymes.

Core Mechanism of Action: Targeting the Mycobacterial Cell Wall

Recent studies have identified N-alkyl nitrobenzamides as a promising class of antitubercular compounds.[1][2][3] Their primary mechanism of action is the inhibition of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in the Mycobacterium tuberculosis cell wall biosynthesis pathway.[1][2][3]

DprE1 is a critical flavoenzyme involved in the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA). DPA is an essential precursor for the synthesis of arabinogalactan and lipoarabinomannan, two key components of the mycobacterial cell wall.[4] Inhibition of DprE1 disrupts the formation of these vital polysaccharides, leading to cell lysis and bacterial death.[4]

The proposed mechanism for inhibition by nitroaromatic compounds like this compound involves a "suicide" inhibition pathway. The nitro group of the benzamide is reduced to a reactive nitroso intermediate by the FAD cofactor within the DprE1 active site. This intermediate then forms a covalent bond with a crucial cysteine residue (Cys387) in the enzyme, leading to its irreversible inactivation.[4][5]

DprE1_Inhibition cluster_DprE1 DprE1 Active Site cluster_Inhibitor This compound FAD FAD Nitrosobenzamide Nitroso Intermediate FAD->Nitrosobenzamide Reduction of Nitro Group Cys387 Cysteine 387 Inactivated_DprE1 Inactive DprE1 Cys387->Inactivated_DprE1 Irreversible Inhibition Nitrobenzamide Nitro Form Nitrobenzamide->FAD Enters Active Site Nitrosobenzamide->Cys387 Covalent Bond Formation

Figure 1: Proposed mechanism of DprE1 inhibition by this compound.

Quantitative Data on Antimycobacterial Activity and Cytotoxicity

The antimycobacterial efficacy of a series of N-alkyl nitrobenzamides has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against Mycobacterium tuberculosis H37Rv. Furthermore, the cytotoxicity of these compounds has been assessed to determine their selectivity for mycobacteria over host cells. The following tables summarize the key quantitative data for N-dodecyl-3,5-dinitrobenzamide, a closely related and highly active analog.

Table 1: In Vitro Activity against M. tuberculosis H37Rv

CompoundAlkyl Chain LengthMIC (µg/mL)MBC (µg/mL)
N-hexyl-3,5-dinitrobenzamideC60.0310.063
N-octyl-3,5-dinitrobenzamideC80.0160.031
N-decyl-3,5-dinitrobenzamideC100.0160.031
N-dodecyl-3,5-dinitrobenzamide C12 0.031 0.063
N-tetradecyl-3,5-dinitrobenzamideC140.250.5
N-hexadecyl-3,5-dinitrobenzamideC16>64>64
Isoniazid (Control)-0.0310.063

Data sourced from Pais et al., 2024.[6]

Table 2: Activity against Various Mycobacterial Species

CompoundM. tuberculosis MIC (µg/mL)M. bovis BCG MIC (µg/mL)M. smegmatis MIC (µg/mL)M. avium MIC (µg/mL)
N-dodecyl-3,5-dinitrobenzamide 0.031 0.063 0.5 64
DNB1 (DprE1 Inhibitor Control)0.0630.1250.532
Isoniazid (Control)0.0310.254128

Data sourced from Pais et al., 2024.[6]

Table 3: Cytotoxicity and Selectivity Index

CompoundLC50 (µg/mL) on Human MacrophagesMIC (µg/mL) against M. tbSelectivity Index (LC50/MIC)
N-hexyl-3,5-dinitrobenzamide510.0311645
N-octyl-3,5-dinitrobenzamide140.016875
N-decyl-3,5-dinitrobenzamide960.0166000
N-dodecyl-3,5-dinitrobenzamide 23 0.031 742
N-tetradecyl-3,5-dinitrobenzamide1490.25596
N-hexadecyl-3,5-dinitrobenzamide360>64<5.6

Data sourced from Pais et al., 2024.[2][6]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of N-alkyl nitrobenzamides.

Antimycobacterial Susceptibility Testing (MIC Determination)

This protocol outlines the microplate Alamar blue assay used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds against M. tuberculosis.

MIC_Workflow start Start: Prepare Compound Stock Solutions prepare_plate Prepare 96-well plate with Middlebrook 7H9 broth start->prepare_plate serial_dilution Perform 2-fold serial dilutions of compounds in the plate prepare_plate->serial_dilution add_inoculum Add M. tuberculosis H37Rv inoculum to each well serial_dilution->add_inoculum incubate1 Incubate plates at 37°C for 7 days add_inoculum->incubate1 add_alamar_blue Add Alamar blue and 10% Tween 80 solution to each well incubate1->add_alamar_blue incubate2 Incubate plates for an additional 24 hours add_alamar_blue->incubate2 read_results Read results: Blue = No Growth, Pink = Growth incubate2->read_results determine_mic Determine MIC: Lowest concentration with no color change read_results->determine_mic end End determine_mic->end

Figure 2: Workflow for MIC determination using the Alamar blue assay.

Methodology:

  • Compound Preparation: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).

  • Plate Preparation: In a sterile 96-well microplate, 100 µL of Middlebrook 7H9 broth, supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase), is added to each well.

  • Serial Dilution: Two-fold serial dilutions of the test compounds are performed directly in the plate to achieve the desired final concentration range.

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in 7H9 broth and its turbidity is adjusted to a McFarland standard of 1.0. This suspension is then diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Inoculation: 100 µL of the bacterial inoculum is added to each well containing the serially diluted compounds.

  • Incubation: The plates are sealed and incubated at 37°C for 7 days.

  • Alamar Blue Addition: After the initial incubation, 20 µL of Alamar blue reagent and 12.5 µL of 20% sterile Tween 80 are added to each well.

  • Final Incubation: The plates are re-incubated at 37°C for 24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound that prevents the color change of Alamar blue from blue (no growth) to pink (growth).

Ex Vivo Macrophage Infection Model

This protocol describes the assessment of the compounds' activity in an ex vivo model of macrophage infection with M. tuberculosis.

Macrophage_Infection_Workflow start Start: Culture and Differentiate Macrophages infect_macrophages Infect macrophages with M. tuberculosis at a defined MOI start->infect_macrophages incubate_infection Incubate for a set period to allow phagocytosis infect_macrophages->incubate_infection wash_cells Wash cells to remove extracellular bacteria incubate_infection->wash_cells add_compounds Add test compounds at various concentrations wash_cells->add_compounds incubate_treatment Incubate for the duration of the treatment period add_compounds->incubate_treatment lyse_macrophages Lyse macrophages to release intracellular bacteria incubate_treatment->lyse_macrophages plate_lysate Plate serial dilutions of the lysate on 7H11 agar lyse_macrophages->plate_lysate incubate_plates Incubate agar plates to allow colony formation plate_lysate->incubate_plates count_cfu Count Colony Forming Units (CFU) to determine bacterial viability incubate_plates->count_cfu end End count_cfu->end

Figure 3: Workflow for the ex vivo macrophage infection assay.

Methodology:

  • Macrophage Culture: Human monocyte-derived macrophages (e.g., from THP-1 cell line or primary cells) are cultured and differentiated in appropriate media.

  • Infection: Macrophages are infected with an opsonized suspension of M. tuberculosis H37Rv at a specific multiplicity of infection (MOI), typically between 1 and 10.

  • Phagocytosis: The infected cells are incubated for a period (e.g., 4 hours) to allow for bacterial phagocytosis.

  • Removal of Extracellular Bacteria: The cells are washed with fresh medium to remove any non-phagocytosed bacteria.

  • Compound Treatment: The test compounds, including this compound and controls like isoniazid, are added to the infected macrophage cultures at various concentrations.

  • Treatment Incubation: The treated, infected cells are incubated for a defined period, typically 48 to 72 hours.

  • Cell Lysis and Bacterial Viability: At the end of the treatment period, the macrophages are lysed using a gentle detergent (e.g., Triton X-100) to release the intracellular bacteria.

  • CFU Determination: The cell lysates are serially diluted and plated on Middlebrook 7H11 agar plates supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Colony Counting: The plates are incubated at 37°C for 3-4 weeks, after which the colony-forming units (CFU) are counted to determine the number of viable intracellular bacteria. The activity of the compounds is assessed by the reduction in CFU compared to untreated controls.

Cytotoxicity Assay

This protocol details the method used to assess the cytotoxicity of the compounds against a human cell line, providing the 50% lethal concentration (LC50).

Methodology:

  • Cell Seeding: Human macrophages are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Addition: The test compounds are serially diluted and added to the cells.

  • Incubation: The plates are incubated for a period that mirrors the duration of the macrophage infection assay (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay.

  • Data Analysis: The absorbance or fluorescence is measured, and the LC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Conclusion

This compound and its analogs represent a potent class of antimycobacterial agents with a clear mechanism of action targeting the essential DprE1 enzyme. The quantitative data demonstrate high efficacy against M. tuberculosis, including activity within an ex vivo macrophage model, and a favorable selectivity index. The detailed experimental protocols provided herein offer a foundation for further research and development of this promising class of compounds in the fight against tuberculosis.

References

The Multifaceted Biological Activities of N-Alkyl Nitrobenzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkyl nitrobenzamide derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, attracting significant interest in the fields of medicinal chemistry and drug development. The strategic incorporation of a nitro group and an N-alkyl chain onto the benzamide scaffold imparts unique physicochemical properties that translate into potent antimicrobial, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of these promising derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Antimycobacterial Activity

A significant area of investigation for N-alkyl nitrobenzamide derivatives has been their potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds have shown promise as inhibitors of essential mycobacterial enzymes, offering potential new avenues for combating drug-resistant strains.

Quantitative Antimycobacterial Data

The antimycobacterial efficacy of various N-alkyl nitrobenzamide derivatives has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. The following tables summarize key findings from published studies.

Table 1: In Vitro Antitubercular Activity of N-Alkyl Nitrobenzamide Derivatives against M. tuberculosis H37Rv [1][2]

Compound SeriesN-Alkyl Chain LengthMIC (µg/mL)MBC (µg/mL)
3,5-Dinitrobenzamides
C4>128>128
C63264
C81632
C101632
C123264
C1464128
C16>128>128
3-Nitro-5-trifluoromethylbenzamides
C464128
C61632
C81632
C103264
C1264128
C14>128>128
C16>128>128
4-Nitrobenzamides C4-C16>128>128
Benzamides (unsubstituted) C4-C16>128>128

Table 2: Cytotoxicity of Selected N-Alkyl-3,5-dinitrobenzamides against Human Macrophages (THP-1) [1]

Compound (Alkyl Chain)CC50 (µM)
C6>100
C885.3
C1072.1
C1255.4
Mechanism of Antimycobacterial Action: DprE1 Inhibition

The primary mechanism of action for the antimycobacterial activity of N-alkyl nitrobenzamide derivatives is the inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2] DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall component, arabinogalactan.[3][4][5] Inhibition of DprE1 disrupts the synthesis of decaprenylphosphoryl-arabinofuranose (DPA), a precursor for arabinan synthesis, leading to cell wall damage and bacterial death.[3][6]

DprE1_Inhibition_Pathway cluster_CellWall Mycobacterial Cell Wall Biosynthesis DPR Decaprenylphosphoryl- β-D-ribose (DPR) DPX Decaprenylphosphoryl- 2-keto-β-D-erythropentose (DPX) DPR->DPX DprE1 (Oxidation) DPA Decaprenylphosphoryl- arabinofuranose (DPA) DPX->DPA DprE2 (Reduction) Arabinan Arabinan Synthesis DPA->Arabinan CellWall Cell Wall Integrity Arabinan->CellWall Nitrobenzamide N-Alkyl Nitrobenzamide Derivatives DprE1_inhibition Nitrobenzamide->DprE1_inhibition LPS_Signaling_Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Signaling cluster_Nuclear Nuclear Events cluster_Response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPK MAPK (JNK, p38) TRAF6->MAPK NFkB_Inhib IκB-NF-κB IKK->NFkB_Inhib IκB degradation NFkB_Active NF-κB (active) IKK->NFkB_Active P iNOS_gene iNOS Gene NFkB_Active->iNOS_gene COX2_gene COX-2 Gene NFkB_Active->COX2_gene Cytokine_gene Pro-inflammatory Cytokine Genes (TNF-α, IL-1β) NFkB_Active->Cytokine_gene AP1 AP-1 MAPK->AP1 P AP1->iNOS_gene AP1->COX2_gene NO Nitric Oxide (NO) iNOS_gene->NO iNOS PGs Prostaglandins COX2_gene->PGs COX-2 Cytokines TNF-α, IL-1β Cytokine_gene->Cytokines Nitrobenzamide N-Alkyl Nitrobenzamide Derivatives Nitrobenzamide->IKK Nitrobenzamide->MAPK Synthesis_Workflow cluster_Reactants Reactants cluster_Reaction Reaction cluster_Product Product & Purification Nitrobenzoyl_Cl Substituted Nitrobenzoyl Chloride Reaction_Vessel Reaction in Dichloromethane (DCM) Nitrobenzoyl_Cl->Reaction_Vessel Alkylamine N-Alkyl Amine Alkylamine->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Crude_Product Crude Product Reaction_Vessel->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Final_Product N-Alkyl Nitrobenzamide Derivative Purification->Final_Product

References

N-dodecyl-3-nitrobenzamide: A Technical Guide to its Investigation as a DprE1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the discovery and development of novel antitubercular agents with new mechanisms of action. One of the most promising and validated targets in Mycobacterium tuberculosis is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). This essential enzyme is a flavin-dependent oxidoreductase crucial for the biosynthesis of the mycobacterial cell wall component, arabinogalactan. Inhibition of DprE1 disrupts the formation of decaprenylphosphoryl-D-arabinofuranose (DPA), the sole arabinose donor for arabinan synthesis, leading to bacterial cell death.

Nitroaromatic compounds, particularly the benzamide series, have emerged as potent covalent inhibitors of DprE1. These inhibitors undergo reductive activation by the flavin cofactor within the DprE1 active site, forming a reactive nitroso species that covalently modifies a critical cysteine residue (Cys387 in M. tuberculosis), leading to irreversible enzyme inactivation. Within this class, N-alkyl-3-nitrobenzamides have shown significant promise, with their lipophilicity playing a key role in their antimycobacterial activity. This technical guide focuses on N-dodecyl-3-nitrobenzamide, a representative member of this class, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the key pathways and workflows.

Quantitative Data Summary

The following table summarizes the available in vitro efficacy and cytotoxicity data for N-alkyl-3,5-dinitrobenzamides, a class of compounds to which this compound belongs. While specific data for the dodecyl derivative is highlighted where available, data for the broader class provides important context regarding structure-activity relationships.

Compound Class/DerivativeAssayOrganism/Cell LineResultReference
N-Alkyl-3,5-dinitrobenzamides (intermediate lipophilicity)Minimum Inhibitory Concentration (MIC)Mycobacterium tuberculosis H37Rv16 ng/mL[1][2]
N-dodecyl-3,5-dinitrobenzamideMacrophage Infection ModelMycobacterium tuberculosis in macrophagesGood activity, comparable to isoniazid[1][2]
N-octyl-3,5-dinitrobenzamide (C8 analogue)Cytotoxicity (LC50)Human Macrophages> 97 µg/mL[2]
N-decyl-3,5-dinitrobenzamide (C10 analogue)Cytotoxicity (LC50)Human Macrophages41 µg/mL[2]
N-dodecyl-3,5-dinitrobenzamideCytotoxicity (LC50)Human Macrophages14 µg/mL[2]

Signaling Pathways and Experimental Workflows

DprE1 Enzymatic Pathway and Inhibition Mechanism

The following diagram illustrates the role of DprE1 in the mycobacterial cell wall synthesis pathway and the mechanism of its inhibition by nitrobenzamide compounds.

DprE1_Pathway cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_inhibition Inhibition by this compound DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPX Decaprenylphosphoryl-2'-keto-D-erythro-pentofuranose (DPX) DPR->DPX DprE1 (Oxidation) FAD -> FADH2 DPA Decaprenylphosphoryl-D-arabinofuranose (DPA) DPX->DPA DprE2 (Reduction) NADPH -> NADP+ Arabinan Arabinan Synthesis DPA->Arabinan CellWall Cell Wall Integrity Arabinan->CellWall Inhibitor This compound (Nitro form) ActiveSite DprE1 Active Site (with FADH2) Inhibitor->ActiveSite Nitroso Reactive Nitroso Intermediate ActiveSite->Nitroso Reduction CovalentAdduct Covalent Adduct with DprE1-Cys387 (Enzyme Inactivation) Nitroso->CovalentAdduct Nucleophilic Attack CovalentAdduct->DPR

Caption: DprE1 pathway and its inhibition by this compound.

Experimental Workflow for Inhibitor Evaluation

The logical flow for evaluating this compound as a DprE1 inhibitor is depicted below, from initial synthesis to in vivo efficacy studies.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo & In Vivo Evaluation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MIC Minimum Inhibitory Concentration (MIC) vs. M. tuberculosis Characterization->MIC DprE1_Assay DprE1 Enzymatic Inhibition Assay (IC50) Characterization->DprE1_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) vs. Mammalian Cells Characterization->Cytotoxicity Macrophage_Model Macrophage Infection Model MIC->Macrophage_Model DprE1_Assay->Macrophage_Model Animal_Model Animal Model of Tuberculosis Macrophage_Model->Animal_Model

Caption: Workflow for evaluating this compound as a DprE1 inhibitor.

Experimental Protocols

Synthesis of N-dodecyl-3,5-dinitrobenzamide

This protocol is adapted from a general procedure for the synthesis of N-alkyl-3,5-dinitrobenzamides[1].

Materials:

  • 3,5-dinitrobenzoyl chloride

  • n-dodecylamine

  • Triethylamine

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve 3,5-dinitrobenzoyl chloride (1 equivalent) in DCM.

  • In a separate flask, prepare a solution of n-dodecylamine (1.5 equivalents) and triethylamine (1 equivalent) in DCM.

  • Slowly add the 3,5-dinitrobenzoyl chloride solution to the amine solution with stirring.

  • Allow the reaction to proceed at room temperature until completion (monitor by thin-layer chromatography).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield N-dodecyl-3,5-dinitrobenzamide.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

DprE1 Inhibition Assay (Resazurin-Based)

This protocol is based on a fluorescence assay that measures the redox activity of DprE1.

Materials:

  • Purified recombinant DprE1 enzyme

  • Geranylgeranyl-phosphoryl-β-D-ribose (GGPR) as the substrate

  • Resazurin sodium salt

  • FAD (flavin adenine dinucleotide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

  • Prepare a stock solution of the inhibitor in DMSO. Serially dilute the inhibitor to obtain a range of concentrations.

  • In the wells of a 96-well plate, add the assay buffer, FAD, and the inhibitor at various concentrations. Include a no-inhibitor control and a no-enzyme control.

  • Add the DprE1 enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate GGPR to all wells.

  • Immediately add the resazurin solution to all wells.

  • Monitor the increase in fluorescence over time at 37°C using a plate reader. The reduction of resazurin to the fluorescent resorufin is coupled to the oxidation of GGPR by DprE1.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

This protocol describes the broth microdilution method for determining the MIC.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • This compound (dissolved in DMSO)

  • Sterile 96-well microplates

  • Spectrophotometer or a visual indicator of growth (e.g., Resazurin)

Procedure:

  • Prepare a standardized inoculum of M. tuberculosis H37Rv in 7H9 broth.

  • Prepare serial twofold dilutions of the inhibitor in 7H9 broth directly in the 96-well plates.

  • Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a drug-free growth control and a sterile control (no bacteria).

  • Seal the plates and incubate at 37°C for 7-14 days.

  • Determine the MIC by visual inspection for turbidity or by adding a growth indicator like resazurin. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Cytotoxicity Assay (MTT Assay) against Mammalian Cells

This protocol outlines the determination of the cytotoxic effect of the inhibitor on a mammalian cell line (e.g., human macrophages or Vero cells).

Materials:

  • Mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the inhibitor in the complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the LC50 (lethal concentration 50%) or CC50 (cytotoxic concentration 50%) value.

Conclusion

This compound represents a promising lead compound within the nitrobenzamide class of DprE1 inhibitors. Its significant in vitro activity and efficacy in macrophage models warrant further investigation. The detailed protocols provided in this guide offer a framework for the systematic evaluation of this and related compounds. Future studies should focus on obtaining more precise quantitative data, including DprE1 IC50 values, and expanding the in vivo evaluation to animal models of tuberculosis to fully assess its therapeutic potential. The continued exploration of the structure-activity and structure-toxicity relationships of N-alkyl-3-nitrobenzamides will be crucial in optimizing this chemical scaffold for the development of a novel antitubercular drug.

References

Physicochemical Properties of N-dodecyl-3-nitrobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally determined physicochemical data for N-dodecyl-3-nitrobenzamide is limited. This guide presents data for the parent compound, 3-nitrobenzamide, as a reference. The primary focus of this document is to provide comprehensive experimental protocols for the determination of key physicochemical parameters applicable to this compound and similar lipophilic amide compounds.

Executive Summary

This compound is a lipophilic amide derivative of 3-nitrobenzamide. Understanding its physicochemical properties is crucial for its potential applications in drug development and other scientific research. This guide provides a summary of the available data for the parent compound, 3-nitrobenzamide, and details the experimental methodologies for determining critical parameters such as solubility, melting point, pKa, and the partition coefficient (logP). A generalized workflow for the physicochemical characterization of a new chemical entity is also presented.

Physicochemical Data

The following table summarizes the available experimental data for 3-nitrobenzamide. The addition of a dodecyl chain to the amide nitrogen in this compound is expected to significantly increase its lipophilicity and melting point, while decreasing its aqueous solubility.

PropertyValue (for 3-nitrobenzamide)Source(s)
Molecular Formula C7H6N2O3[1][2]
Molecular Weight 166.13 g/mol [2][3]
Melting Point 140-143 °C[2]
Solubility Insoluble in water.[4] Less than 0.1 mg/mL at 64 °F.[3][3][4]
pKa 14.86 ± 0.50 (Predicted)[4]
LogP (calculated) 0.8[3]

Experimental Protocols

The following sections detail the standard experimental procedures for determining the key physicochemical properties of a compound such as this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, this transition occurs over a narrow temperature range.[5]

Methodology: Thiele Tube Method [5][6]

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[6][7]

  • Apparatus Setup: The capillary tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[5][6]

  • Heating: The thermometer and capillary tube assembly are immersed in a high-boiling point liquid (e.g., paraffin oil or silicone oil) within a Thiele tube.[5]

  • Observation: The Thiele tube is gently heated at the side arm to ensure uniform temperature distribution via convection.[5] The temperature is raised slowly, at a rate of about 1-2°C per minute, as the expected melting point is approached.[5]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has liquefied is recorded as the end of the melting range.[8]

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.

Methodology: Shake-Flask Method [9]

  • Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer solutions of different pH) in a flask.

  • Equilibration: The flask is sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The pKa is a measure of the acidity of a compound. For amides, which are very weak bases, this value indicates the pH at which the compound is 50% protonated.[10]

Methodology: Potentiometric Titration [11]

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water-cosolvent for poorly soluble compounds) to a known concentration (e.g., 1 mM).[11] The ionic strength of the solution is kept constant using an electrolyte like 0.15 M KCl.[11]

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. The solution is purged with nitrogen to remove dissolved carbon dioxide.[11]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[11]

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For robust data, multiple titrations should be performed.[11]

Partition Coefficient (LogP) Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is a key indicator of a compound's lipophilicity. LogP is the logarithm of this ratio.[12]

Methodology: Shake-Flask Method [12]

  • Solvent Preparation: n-octanol is saturated with water, and water (or a pH 7.4 buffer) is saturated with n-octanol.[13]

  • Compound Distribution: A known amount of the compound is dissolved in one of the pre-saturated phases. This solution is then mixed with a known volume of the other pre-saturated phase in a flask.

  • Equilibration: The flask is sealed and agitated at a constant temperature until equilibrium is reached (e.g., for 24 hours).[13]

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).[12][13]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[13]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity.

G cluster_synthesis Compound Synthesis & Purification cluster_physchem Physicochemical Characterization cluster_application Further Development Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure MeltingPoint Melting Point Determination Structure->MeltingPoint Solubility Aqueous & Solvent Solubility Structure->Solubility pKa pKa Determination Structure->pKa LogP LogP Determination Structure->LogP Formulation Formulation Studies MeltingPoint->Formulation Solubility->Formulation ADME In Vitro ADME Studies Solubility->ADME pKa->Formulation pKa->ADME LogP->Formulation LogP->ADME

References

Navigating the Synthesis and Sourcing of N-dodecyl-3-nitrobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and sourcing of N-dodecyl-3-nitrobenzamide. While a dedicated CAS number for this compound is not readily found in public databases, indicating it is not a common commercially available compound, this guide provides a comprehensive overview of its synthesis, starting materials, and a strategic workflow for acquiring and utilizing such specialized chemical entities.

Compound Identification and Analogs

Direct searches for the CAS number of this compound did not yield a specific entry. This suggests that the compound is likely not a standard catalog item. However, a closely related analog, N-decyl-3-nitrobenzamide , is registered under CAS Number 117116-22-0 .[1] Researchers interested in the physicochemical or biological properties of long-chain N-alkyl-3-nitrobenzamides may consider this decyl analog as a potential surrogate or starting point for their investigations.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through the amidation of 3-nitrobenzoic acid with dodecylamine. This is a common and well-established method for forming amide bonds. Several general protocols for the direct synthesis of amides from carboxylic acids and amines have been described in the scientific literature.[2][3][4]

Reagents and Materials

The primary starting materials for this synthesis are 3-nitrobenzoic acid and dodecylamine.

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Nitrobenzoic Acid121-92-6[5][6][7]C₇H₅NO₄[5][6]167.12[5]
Dodecylamine124-22-1[8][9][10]C₁₂H₂₇N[8][9]185.35[8][9][10]
Experimental Protocol: Amide Formation

The following is a generalized experimental protocol that can be adapted for the synthesis of this compound. This procedure is based on standard amidation reactions.

Objective: To synthesize this compound via the reaction of 3-nitrobenzoic acid and dodecylamine.

Materials:

  • 3-Nitrobenzoic acid

  • Dodecylamine

  • Thionyl chloride (or a suitable carbodiimide coupling agent like DCC or EDC)

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine (or another suitable base)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation (Method A):

    • In a round-bottom flask, dissolve 3-nitrobenzoic acid (1 equivalent) in an excess of thionyl chloride.

    • Gently reflux the mixture for 2-3 hours.

    • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 3-nitrobenzoyl chloride.

  • Amidation:

    • Dissolve the crude 3-nitrobenzoyl chloride in anhydrous dichloromethane.

    • In a separate flask, dissolve dodecylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

    • Slowly add the dodecylamine solution to the 3-nitrobenzoyl chloride solution at 0 °C with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Alternative Coupling Agent Method (Method B):

  • Dissolve 3-nitrobenzoic acid (1 equivalent), dodecylamine (1.1 equivalents), and a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane or dimethylformamide (DMF).

  • Add a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Filter off the urea byproduct (in the case of DCC).

  • Perform an aqueous work-up as described in Method A.

  • Purify the product by recrystallization or column chromatography.

Commercial Suppliers of Starting Materials

The starting materials for the synthesis of this compound are readily available from various chemical suppliers.

Suppliers for 3-Nitrobenzoic Acid (CAS 121-92-6):

  • Sigma-Aldrich

  • Thermo Scientific[11]

  • Santa Cruz Biotechnology[6]

  • TCI America

  • Otto Chemie Pvt. Ltd.[12]

  • Amsyn[13]

  • Suvchem Laboratory Chemicals[14]

  • Shandong Aite Chemical Co., Ltd[15]

  • YANGZHOU HENGCHUAN CHEMICAL CO., LTD.[15]

  • Shijiazhuang Pengnuo Technology Co., Ltd.[16]

Suppliers for Dodecylamine (CAS 124-22-1):

  • Sigma-Aldrich[8][17]

  • Alfa Chemistry[9]

  • Santa Cruz Biotechnology[10]

  • TCI AMERICA

  • CDH Fine Chemical[18]

  • Kerui Chemicals[19]

  • Henan Fengda Chemical Co., Ltd[20]

  • Jiangsu, China suppliers on Made-in-China.com[21]

Visualizing the Workflow

To aid researchers, the following diagrams illustrate the synthesis workflow and a general strategy for sourcing and utilizing non-commercially available compounds.

G cluster_start Starting Materials cluster_reaction Synthesis cluster_product Product & Purification 3-Nitrobenzoic_Acid 3-Nitrobenzoic Acid (CAS: 121-92-6) Amidation Amidation Reaction (e.g., with SOCl₂ or DCC) 3-Nitrobenzoic_Acid->Amidation Dodecylamine Dodecylamine (CAS: 124-22-1) Dodecylamine->Amidation Crude_Product Crude This compound Amidation->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Final_Product Pure This compound Purification->Final_Product

Synthesis workflow for this compound.

G Start Identify Target Compound (e.g., this compound) CAS_Search Search for CAS Number and Commercial Suppliers Start->CAS_Search Found Compound is Commercially Available CAS_Search->Found NotFound Compound is Not Commercially Available CAS_Search->NotFound Purchase Purchase and Verify Identity Found->Purchase Yes End Proceed with Experimental Work Purchase->End Identify_SM Identify Starting Materials (e.g., 3-Nitrobenzoic Acid, Dodecylamine) NotFound->Identify_SM No Source_SM Source Commercial Starting Materials Identify_SM->Source_SM Synthesize Synthesize Target Compound in-house Source_SM->Synthesize Characterize Purify and Characterize (NMR, MS, etc.) Synthesize->Characterize Characterize->End

Workflow for sourcing specialized chemical compounds.

References

In-depth Technical Guide: Solubility and Stability of N-dodecyl-3-nitrobenzamide in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Abstract

N-dodecyl-3-nitrobenzamide is a chemical compound of interest in various biological assays. Its utility in experimental settings is fundamentally dependent on its solubility and stability in aqueous buffer systems. This technical guide provides a summary of the available data on the physicochemical properties of this compound, outlines experimental protocols for its use, and discusses its potential signaling pathway interactions. The information presented herein is intended to serve as a foundational resource for researchers employing this compound in their work.

Physicochemical Properties

The solubility and stability of this compound are critical parameters for its effective use in biological assays. While specific experimental data for the N-dodecyl derivative is not extensively available in public literature, we can infer its likely properties based on the characteristics of the parent molecule, 3-nitrobenzamide, and the addition of the dodecyl chain. The long alkyl chain is expected to significantly decrease aqueous solubility.

Table 1: Physicochemical Properties of Related Compounds

Property3-NitrobenzamideN-decyl-3-nitrobenzamideThis compound
Molecular Formula C7H6N2O3C17H26N2O3C19H30N2O3
Molecular Weight 166.13 g/mol 306.40 g/mol 334.45 g/mol
Appearance Yellow powder[1][2][3]--
Melting Point 140-144 °C[2][3]--
Water Solubility Insoluble[1][3]-Expected to be very low
LogP (predicted) 0.8--

Note: Due to the lack of specific experimental data for this compound, some values are based on the properties of similar compounds and theoretical predictions. Researchers should experimentally determine the precise solubility and stability for their specific assay conditions.

Solubility in Biological Buffers

The dodecyl alkyl chain imparts a significant hydrophobic character to this compound, making it poorly soluble in aqueous solutions. To achieve desired concentrations in biological assays, the use of organic co-solvents is typically necessary.

Recommended Solvents for Stock Solutions:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into the aqueous assay buffer. The final concentration of the organic solvent in the assay should be kept to a minimum (typically <1%) to avoid artifacts.

Protocol for Solubilization:

  • Weigh the desired amount of this compound.

  • Dissolve the compound in a minimal volume of 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Gently warm and vortex the solution to ensure complete dissolution.

  • Perform serial dilutions of the stock solution into the final aqueous assay buffer to achieve the desired working concentration.

  • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the concentration is above the solubility limit in that specific buffer.

Stability Considerations

The stability of this compound can be influenced by several factors in a biological assay.

pH: The amide bond in the molecule is generally stable at neutral pH. However, at highly acidic or alkaline pH, it may be susceptible to hydrolysis over extended periods. It is advisable to maintain the pH of the assay buffer within a physiological range (pH 6.8-7.4).

Temperature: Elevated temperatures can increase the rate of degradation. For long-term storage, stock solutions should be kept at -20°C or -80°C. During assays, it is recommended to keep the compound on ice when not in use.

Light: The nitro group on the benzamide ring can make the compound sensitive to light. To prevent photodegradation, it is recommended to work with the compound in low-light conditions and store stock solutions in amber vials or wrapped in aluminum foil.

Experimental Protocols

While specific, detailed protocols for assays involving this compound are not widely published, a general workflow can be established based on its presumed mechanism of action as an inhibitor of poly(ADP-ribose) polymerase (PARP). The parent compound, 3-nitrobenzamide, is a known PARP inhibitor.

General Assay Workflow for PARP Inhibition:

Assay_Workflow A Prepare this compound stock solution in DMSO C Pre-treat cells with varying concentrations of the compound A->C Dilute in media B Seed cells in a multi-well plate and allow to adhere B->C D Induce DNA damage (e.g., with H2O2 or a topoisomerase inhibitor) C->D E Lyse cells and measure PARP activity D->E F Data analysis to determine IC50 E->F

Caption: General workflow for assessing PARP inhibition.

Potential Signaling Pathway Interactions

As a putative PARP inhibitor, this compound is expected to interfere with cellular processes that rely on PARP activity. PARP enzymes play a crucial role in DNA repair, and their inhibition can potentiate the effects of DNA-damaging agents, particularly in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations).

Simplified PARP Signaling Pathway:

PARP_Pathway DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP PAR Poly(ADP-ribose) (PAR) Synthesis PARP->PAR DDR Recruitment of DNA Repair Proteins PAR->DDR Repair DNA Repair DDR->Repair Inhibitor This compound Inhibitor->PARP Inhibition

Caption: Simplified PARP signaling pathway and inhibition.

Conclusion

This compound presents both opportunities and challenges for researchers. Its hydrophobic nature necessitates careful consideration of solubility and formulation in biological assays. By understanding its physicochemical properties and potential interactions with cellular signaling pathways, researchers can more effectively design and interpret experiments involving this compound. Further studies are warranted to fully characterize its biological activity and therapeutic potential.

References

The Rise of Nitrobenzamides: A Technical Guide to Their Antitubercular Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has critically undermined current treatment regimens, creating an urgent need for novel therapeutic agents with new mechanisms of action. Substituted nitrobenzamides have emerged as a highly promising class of compounds, demonstrating potent activity against both drug-sensitive and drug-resistant Mtb strains. This technical guide provides an in-depth overview of the synthesis, mechanism of action, structure-activity relationships, and preclinical evaluation of this important chemical scaffold.

Mechanism of Action: Covalent Inhibition of DprE1

The primary target for many antitubercular nitrobenzamides is decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1).[1] This essential flavoenzyme is a crucial component of the arabinogalactan biosynthesis pathway, which is responsible for constructing the mycobacterial cell wall.[2] The mechanism of action is dependent on the presence of an aromatic nitro group, which is a key feature for covalent inhibition.[2]

The process begins with the reduction of the nitro group on the benzamide by the FAD cofactor within the DprE1 active site, forming a reactive nitroso intermediate.[2] This intermediate is then subjected to a nucleophilic attack by the thiol group of a key cysteine residue, Cysteine 387 (Cys387), within the enzyme.[2] This attack results in the formation of a stable, covalent bond between the drug and the enzyme, leading to its irreversible inhibition and subsequent bacterial death.[2]

Some nitro-aromatic compounds, including certain nitrobenzamides and related nitroimidazoles, function as prodrugs that require reductive activation by the mycobacterium-specific deazaflavin-dependent nitroreductase (Ddn).[3][4] This activation is dependent on the F420 cofactor system. The F420-dependent glucose-6-phosphate dehydrogenase (Fgd1) reduces F420, which then serves as a cofactor for the Ddn enzyme to activate the nitro-prodrug, turning it into a bactericidal agent.[3][4] Resistance to these compounds can arise from mutations in the genes responsible for the F420 biosynthesis pathway.[4]

DprE1_Inhibition cluster_enzyme DprE1 Active Site DprE1 DprE1 Enzyme (with FAD Cofactor) Nitroso Reactive Nitroso Intermediate (R-NO) DprE1->Nitroso FAD-mediated Reduction Cys387 Cysteine 387 (Cys387-SH) Inhibited Covalently Inhibited DprE1 Enzyme Cys387->Inhibited Nitrobenzamide Substituted Nitrobenzamide (R-NO2) Nitrobenzamide->DprE1 Enters Active Site Nitroso->Cys387 Nitroso->Inhibited

Proposed mechanism of covalent DprE1 inhibition by nitrobenzamides.

Quantitative Data on Antitubercular Activity

The antitubercular potency of substituted nitrobenzamides is typically quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The tables below summarize the activity of representative compounds against the virulent Mtb H37Rv strain and other mycobacterial species.

Table 1: Antitubercular Activity of N-Alkyl Nitrobenzamides against M. tuberculosis H37Rv [1]

Compound IDSubstitution PatternN-Alkyl Chain LengthMIC (µg/mL)MBC (µg/mL)
9 3,5-Dinitro40.51
10 3,5-Dinitro60.0160.031
11 3,5-Dinitro80.0160.031
12 3,5-Dinitro100.0160.031
13 3,5-Dinitro120.0160.063
14 3,5-Dinitro140.250.5
15 3,5-Dinitro16>64>64
16 3-Nitro-5-Trifluoromethyl60.0160.063
17 3-Nitro-5-Trifluoromethyl120.0160.031
1 4-Nitro1264>64
5 3-Nitro1248
IsoniazidControl-0.0630.25

Data represents the mode value of triplicate experiments.

Table 2: Activity of N-Benzyl and N-Pyridinylmethyl Dinitrobenzamides against M. tuberculosis H37Rv and MDR Strains

Compound IDR Group (at para-position of Benzyl/Pyridinyl)MIC vs H37Rv (µg/mL)MIC vs MDR-16833 (µg/mL)MIC vs MDR-16995 (µg/mL)
A6 4-Trifluoromethyl (N-benzyl)<0.016<0.016<0.016
A11 4-(Trifluoromethoxy) (N-benzyl)<0.016<0.016<0.016
C1 4-Chloro (N-(pyridin-2-yl)methyl)<0.0160.0350.071
C4 4-Trifluoromethyl (N-(pyridin-2-yl)methyl)<0.016<0.016<0.016
IsoniazidControl0.0781>10>10
RifampicinControl0.0781>20>20
PBTZ169Control<0.016<0.016<0.016

MDR strains are resistant to both isoniazid (INH) and rifampicin (RFP).

Structure-Activity Relationship (SAR)

The development of potent nitrobenzamide inhibitors has been guided by key structure-activity relationships:

  • Nitro Group Substitution : The presence and position of nitro groups on the benzamide core are critical for activity. A 3,5-dinitro substitution pattern is consistently associated with the highest potency.[1][5] Replacing one nitro group with another strong electron-withdrawing group, such as a trifluoromethyl group, can retain high activity.[1] The nitro groups are essential for the reductive activation that leads to covalent bond formation with DprE1.[2]

  • Lipophilicity and the Amide Substituent : The nature of the substituent on the amide nitrogen significantly modulates activity, primarily by influencing the compound's lipophilicity.[1] For N-alkyl dinitrobenzamides, optimal activity is observed with alkyl chain lengths between six and twelve carbons.[1] This suggests that an optimal lipophilicity is required to effectively penetrate the lipid-rich mycobacterial cell wall and access the periplasmic space where DprE1 is located.[1]

  • Terminal Aromatic Groups : The addition of a terminal aromatic moiety, connected through various linkers to the amide nitrogen, can lead to compounds with potent activity comparable to first-line drugs like isoniazid.[2]

Experimental Protocols

A standardized workflow is essential for the discovery and preclinical development of new antitubercular agents. This process involves synthesis followed by a cascade of in vitro, ex vivo, and in vivo assays.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo Evaluation cluster_invivo In Vivo Evaluation Synth Synthesis of Nitrobenzamide Library MIC Primary Screening: MIC Determination (MABA) vs. M. tuberculosis H37Rv Synth->MIC MDR Secondary Screening: Activity vs. MDR/XDR Strains MIC->MDR Cyto Cytotoxicity Assay (e.g., Vero, THP-1 cells) MIC->Cyto Macro Macrophage Infection Model: Intracellular Activity MDR->Macro Cyto->Macro Mouse Mouse Model of TB Infection: Efficacy & Pharmacokinetics Macro->Mouse Lead Lead Candidate Mouse->Lead

General workflow for antitubercular drug discovery and development.
A. General Synthesis of 3,5-Dinitrobenzamides[2]

  • Acid Chloride Formation : 3,5-dinitrobenzoic acid is refluxed in excess thionyl chloride (SOCl₂) to produce 3,5-dinitrobenzoyl chloride.

  • Solvent Removal : Excess SOCl₂ is removed under low pressure evaporation. The resulting acid chloride is used immediately without further purification.

  • Amide Coupling : The 3,5-dinitrobenzoyl chloride is dissolved in a suitable solvent (e.g., Dichloromethane - DCM) and coupled with the desired primary or secondary amine (typically 1-2 equivalents) in the presence of a base like triethylamine to neutralize the HCl byproduct.

  • Reaction Monitoring and Purification : The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography to yield the desired N-substituted 3,5-dinitrobenzamide.

B. In Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)[5]
  • Preparation : 200 µL of sterile deionized water is added to the outer perimeter wells of a 96-well microplate to prevent evaporation. The test compounds are serially diluted in 100 µL of Middlebrook 7H9 broth in the inner wells.

  • Inoculation : A culture of M. tuberculosis H37Rv is grown to mid-log phase, and the inoculum is prepared to a final concentration of ~10⁵ colony-forming units (CFU)/mL. 100 µL of this inoculum is added to each well containing the test compound.

  • Incubation : The plate is sealed and incubated at 37°C for 5-7 days.

  • Assay Development : After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well. The plate is re-incubated for 24 hours.

  • Reading : A color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest drug concentration that prevents this color change, indicating at least 90% inhibition of bacterial growth.

C. Ex Vivo Macrophage Infection Model[1]
  • Cell Culture : Human or murine macrophage cell lines (e.g., THP-1) are cultured and differentiated into a macrophage phenotype.

  • Infection : Differentiated macrophages are infected with Mtb H37Rv at a specific multiplicity of infection (MOI) for several hours.

  • Drug Treatment : Extracellular bacteria are removed by washing, and the infected cells are then incubated with fresh medium containing serial dilutions of the test compounds.

  • Lysis and Plating : After a set incubation period (e.g., 48-72 hours), the macrophages are lysed to release intracellular bacteria. The lysate is serially diluted and plated on Middlebrook 7H11 agar.

  • Quantification : CFU are counted after 3-4 weeks of incubation. The efficacy of the compound is determined by the reduction in CFU compared to untreated control cells.

D. In Vivo Efficacy Murine Model[7][8]
  • Infection : Mice (e.g., C57BL/6 or BALB/c) are infected with a low-dose aerosol of Mtb, delivering approximately 50-100 CFU to the lungs.

  • Treatment Initiation : Treatment begins several weeks post-infection when a chronic bacterial load is established in the lungs and spleen.

  • Drug Administration : Test compounds are administered orally or via another appropriate route, once daily for a specified duration (e.g., 4-8 weeks). A control group receives the vehicle, and a positive control group receives a standard drug like isoniazid.

  • Evaluation : At the end of the treatment period, mice are euthanized. Lungs and spleens are aseptically removed, homogenized, and plated on selective agar to determine the bacterial load (CFU).

  • Outcome : The efficacy of the compound is measured by its ability to reduce the bacterial burden in the organs compared to the vehicle-treated control group. For rapid screening, gamma interferon gene-disrupted (GKO) mice can be used, which allows for efficacy determination after only 8 days of treatment due to the rapid bacterial growth in this model.[6]

Conclusion and Future Directions

Substituted nitrobenzamides represent a validated and highly promising class of antitubercular agents. Their potent bactericidal activity, novel mechanism of action targeting the essential enzyme DprE1, and efficacy against drug-resistant strains make them attractive candidates for further development. The clear structure-activity relationships established to date provide a rational basis for designing next-generation analogues with improved potency and optimized pharmacokinetic and safety profiles. Future work will likely focus on mitigating any potential toxicity associated with the nitroaromatic scaffold while retaining the crucial DprE1 inhibitory activity, ultimately aiming to deliver a new, effective, and safe treatment to combat the global tuberculosis epidemic.

References

N-dodecyl-3-nitrobenzamide: A Comprehensive Technical Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Synthesis, Biological Activity, and Therapeutic Potential

This technical guide provides a comprehensive literature review of N-dodecyl-3-nitrobenzamide and its analogs, with a focus on their potential as novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of nitrobenzamides as a class of antimicrobial compounds. We will delve into the available quantitative data, detailed experimental protocols, and the proposed mechanism of action for this family of molecules.

Introduction

N-alkyl nitrobenzamides are a class of chemical compounds that have garnered significant interest in the field of medicinal chemistry, particularly for their promising antitubercular activity. These molecules are structurally related to known inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in Mycobacterium tuberculosis (Mtb) responsible for cell wall synthesis. The exploration of N-alkyl nitrobenzamides with varying alkyl chain lengths has revealed that lipophilicity plays a crucial role in their biological activity. Notably, derivatives with an intermediate-length dodecyl (C12) alkyl chain have demonstrated significant efficacy in ex vivo infection models, making this compound a compound of particular interest for further investigation.

Synthesis and Characterization

The synthesis of this compound and its analogs is typically achieved through a standard synthetic approach involving the reaction of a substituted benzoyl chloride with the corresponding alkylamine.

General Experimental Protocol: Synthesis of N-alkyl-nitrobenzamides

A general procedure for the synthesis of N-alkyl-nitrobenzamides involves the dissolution of the appropriate nitrobenzoyl chloride in a suitable solvent, such as dichloromethane (DCM). This solution is then added to a solution containing the desired n-alkylamine (e.g., n-dodecylamine) and a base, such as triethylamine, in the same solvent. The reaction mixture is stirred at room temperature, and the progress is monitored by an appropriate analytical technique like thin-layer chromatography (TLC). Upon completion, the product is typically isolated and purified using standard laboratory procedures, such as extraction and column chromatography.

For instance, the synthesis of N-decyl-3,5-dinitrobenzamide, a close analog, is reported as follows: 6 mmol of 3,5-dinitrobenzoyl chloride is dissolved in 2.5 mL of DCM and added to a solution of 9 mmol of n-decylamine and 6 mmol of triethylamine in 2.5 mL of DCM.[1] This general methodology is applicable to the synthesis of this compound by substituting the appropriate starting materials.

Biological Activity and Quantitative Data

The antitubercular activity of N-alkyl nitrobenzamides is a key area of research. The biological evaluation of these compounds typically involves determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against Mycobacterium tuberculosis. Furthermore, their efficacy is often assessed in macrophage infection models to simulate the in vivo environment.

While specific quantitative data for this compound is not extensively reported in standalone studies, the broader research on N-alkyl nitrobenzamides provides valuable insights. Studies have shown that the substitution pattern on the benzamide ring and the length of the N-alkyl chain significantly influence the antimycobacterial activity.

The 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives have been identified as the most active, with some compounds exhibiting MIC values as low as 16 ng/mL.[1] Importantly, in an ex vivo macrophage model of infection, derivatives with six and twelve-carbon alkyl chains demonstrated the most promising results, with activity profiles comparable to the first-line anti-TB drug, isoniazid.[1]

Table 1: Summary of Antitubercular Activity for Representative N-alkyl-nitrobenzamides

Compound SeriesAlkyl Chain LengthTargetMIC (µg/mL)MBC (µg/mL)Notes
N-alkyl-3,5-dinitrobenzamidesC4-C16M. tuberculosisVaries with chain length; optimal at intermediate lipophilicity.Varies with chain length.Derivatives with C6 and C12 chains showed high efficacy in macrophage models.[1]
N-alkyl-3-nitro-5-trifluoromethylbenzamidesC4-C16M. tuberculosisVaries with chain length; optimal at intermediate lipophilicity.Varies with chain length.

Note: Specific MIC and MBC values for the this compound are not explicitly detailed in the reviewed literature but are part of the broader active group of derivatives with intermediate lipophilicity.

Mechanism of Action: Targeting DprE1

The proposed mechanism of action for the highly active N-alkyl nitrobenzamides, including the dodecyl derivative, involves the inhibition of the essential mycobacterial enzyme DprE1.[1] DprE1 is a crucial component of the DprE1-DprE2 complex, which catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA). DPA is a vital precursor for the biosynthesis of lipoarabinomannan and arabinogalactan, which are essential components of the mycobacterial cell wall.[1]

The inhibition of DprE1 by nitroaromatic compounds is believed to occur through a covalent mechanism. The nitro group of the inhibitor is thought to be reduced to a nitroso intermediate by the flavin cofactor within the DprE1 active site. This reactive intermediate then forms a covalent bond with a cysteine residue (Cys387) in the enzyme's active site, leading to irreversible inhibition.[1]

DprE1_Inhibition_Pathway cluster_synthesis Mycobacterial Cell Wall Synthesis cluster_inhibition Inhibition by this compound DPR Decaprenylphosphoryl-D-ribose (DPR) DprE1 DprE1-DprE2 Complex DPR->DprE1 Substrate DPA Decaprenylphosphoryl-D-arabinose (DPA) CellWall Lipoarabinomannan & Arabinogalactan Biosynthesis DPA->CellWall DprE1->DPA Epimerization Inhibitor This compound (Nitroaromatic Compound) Inhibitor->DprE1 Reduction Nitro Reduction (in DprE1 active site) Inhibitor->Reduction Nitroso Reactive Nitroso Intermediate Reduction->Nitroso CovalentBond Covalent Adduct Formation with Cys387 Nitroso->CovalentBond InactivatedDprE1 Inactivated DprE1 CovalentBond->InactivatedDprE1

Proposed mechanism of DprE1 inhibition.

Experimental Workflow for Compound Evaluation

The discovery and development of novel N-alkyl nitrobenzamides follow a structured experimental workflow, from initial synthesis to biological characterization. This process is crucial for identifying lead compounds with potent antimicrobial activity and favorable pharmacological properties.

Experimental_Workflow Start Start Synthesis Synthesis of N-alkyl nitrobenzamide library Start->Synthesis Purification Purification and Characterization (NMR, HRMS) Synthesis->Purification InVitro In Vitro Antitubercular Activity (MIC & MBC determination) Purification->InVitro Cytotoxicity Cytotoxicity Assays (e.g., against human macrophages) InVitro->Cytotoxicity Stability Stability Studies (Buffer and Plasma) Cytotoxicity->Stability Macrophage Ex Vivo Macrophage Infection Model Stability->Macrophage Lead Lead Compound Identification Macrophage->Lead End End Lead->End

General experimental workflow for evaluation.

Conclusion and Future Directions

This compound and its analogs represent a promising class of antitubercular agents, likely acting through the inhibition of the essential mycobacterial enzyme DprE1. The available research indicates that the dodecyl derivative possesses significant activity in relevant infection models, highlighting its potential for further development. Future research should focus on obtaining more specific quantitative data for this compound, including detailed pharmacokinetic and pharmacodynamic studies. Optimization of the chemical scaffold to enhance efficacy and reduce potential toxicity will be crucial for the successful translation of this compound class into clinical candidates. The detailed experimental protocols and understanding of the mechanism of action provided in this review serve as a solid foundation for researchers and drug developers to advance the study of this compound and related compounds in the fight against tuberculosis.

References

N-dodecyl-3-nitrobenzamide molecular weight and formula verification

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N-dodecyl-3-nitrobenzamide

This guide provides a detailed overview of the chemical properties and synthesis of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Formula and Weight

The fundamental chemical properties of this compound are summarized below. The molecular formula is C₁₉H₃₀N₂O₃, and the molecular weight is 334.45 g/mol .

PropertyValue
Molecular Formula C₁₉H₃₀N₂O₃
Molecular Weight 334.45 g/mol

Experimental Protocols

A common method for the synthesis of N-alkyl nitrobenzamides involves the reaction of a nitrobenzoyl chloride with an appropriate n-alkylamine.[1] The following protocol describes the synthesis of this compound.

Synthesis of this compound

This procedure is adapted from general methods for synthesizing N-alkyl nitrobenzamides.[1]

Materials:

  • 3-nitrobenzoyl chloride

  • n-dodecylamine

  • Triethylamine

  • Dichloromethane (DCM)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 9 mmol of n-dodecylamine and 6 mmol of triethylamine in 2.5 mL of dichloromethane (DCM).

  • In a separate flask, dissolve 6 mmol of 3,5-dinitrobenzoyl chloride in 2.5 mL of DCM.

  • Slowly add the 3-nitrobenzoyl chloride solution to the n-dodecylamine and triethylamine solution under constant stirring at room temperature.

  • Allow the reaction to proceed for several hours until completion, which can be monitored by thin-layer chromatography.

  • Upon completion, wash the reaction mixture with deionized water and then with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent (DCM) from the filtrate using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by column chromatography or recrystallization to obtain the final, pure compound.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow reagents Reactants: - 3-nitrobenzoyl chloride - n-dodecylamine - Triethylamine - Dichloromethane reaction Reaction Mixture reagents->reaction Mixing workup Aqueous Workup: - Water wash - Brine wash reaction->workup Extraction drying Drying workup->drying Separation evaporation Solvent Evaporation drying->evaporation Filtration product Crude This compound evaporation->product purification Purification: - Column Chromatography or - Recrystallization product->purification final_product Pure This compound purification->final_product

Caption: Synthesis workflow for this compound.

References

Methodological & Application

Application Note and Protocol: A Simple and Efficient Synthesis of N-dodecyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of N-dodecyl-3-nitrobenzamide, a compound of interest in drug discovery due to the potential antimycobacterial properties of N-alkyl nitrobenzamides. The synthesis involves the acylation of dodecylamine with 3-nitrobenzoyl chloride. This protocol outlines the necessary reagents, step-by-step experimental procedures, and purification methods. Additionally, a potential signaling pathway inhibited by this class of compounds is illustrated.

Introduction

N-alkyl nitrobenzamides are a class of compounds that have shown promising antitubercular activities.[1] It is suggested that these molecules may act as inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1), an essential enzyme in Mycobacterium tuberculosis involved in cell wall synthesis.[1] This document details a straightforward and efficient laboratory-scale synthesis of a representative compound from this class, this compound. The protocol is designed to be easily followed by researchers with a basic understanding of organic synthesis techniques.

Synthesis of this compound

The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction between 3-nitrobenzoyl chloride and dodecylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials and Equipment
  • Reagents:

    • 3-Nitrobenzoic acid

    • Thionyl chloride (SOCl₂)

    • Dodecylamine

    • Triethylamine (TEA) or Pyridine

    • Dichloromethane (DCM)

    • 5% Hydrochloric acid (HCl) solution

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Hexane

    • Ethyl acetate

  • Equipment:

    • Round-bottom flasks

    • Reflux condenser

    • Magnetic stirrer and stir bars

    • Dropping funnel

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Fume hood

Experimental Protocol

Step 1: Preparation of 3-Nitrobenzoyl Chloride

This step is necessary if 3-nitrobenzoyl chloride is not commercially available.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-nitrobenzoic acid (1 eq).

  • Under a fume hood, carefully add thionyl chloride (2-3 eq).[2]

  • Heat the mixture to reflux and stir for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-nitrobenzoyl chloride, a yellow solid or oil, can be used directly in the next step.[2]

Step 2: Synthesis of this compound

  • In a separate round-bottom flask, dissolve dodecylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Dissolve the crude 3-nitrobenzoyl chloride (1.1 eq) from Step 1 in a minimal amount of DCM.

  • Add the 3-nitrobenzoyl chloride solution dropwise to the dodecylamine solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for an additional 2-3 hours at room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with:

    • 5% HCl solution (to remove excess triethylamine and unreacted dodecylamine).

    • Saturated NaHCO₃ solution (to remove any remaining 3-nitrobenzoic acid).

    • Brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or hexane/ethyl acetate.

  • Alternatively, for higher purity, the product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

The following table summarizes the stoichiometry for the synthesis of this compound.

Reactant Molecular Weight ( g/mol ) Molar Equivalents Example Mass (for 10 mmol scale)
Dodecylamine185.361.01.85 g
3-Nitrobenzoyl Chloride185.561.12.04 g
Triethylamine101.191.21.21 g (1.67 mL)

Diagrams

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation cluster_step3 Step 3: Purification A 3-Nitrobenzoic Acid + Thionyl Chloride B Reflux (2-4h) A->B C Evaporation of excess SOCl₂ B->C D 3-Nitrobenzoyl Chloride (Crude) C->D F Dropwise addition of 3-Nitrobenzoyl Chloride D->F Add to Step 2 E Dodecylamine + TEA in DCM (0°C) E->F G Stir at RT (2-3h) F->G H Work-up (Washing) G->H I Crude Product H->I J Recrystallization or Column Chromatography I->J Purify K Pure this compound J->K

Caption: Synthesis workflow for this compound.

Proposed Signaling Pathway Inhibition

DprE1_Inhibition cluster_pathway Mycobacterium Cell Wall Synthesis DPR Decaprenyl-P-ribose (DPR) DPA Decaprenyl-P-arabinose (DPA) DPR->DPA DprE1 Enzyme AG Arabinogalactan (AG) DPA->AG MycolicAcids Mycolic Acids AG->MycolicAcids CellWall Cell Wall Integrity MycolicAcids->CellWall Inhibitor This compound Inhibitor->DPA Inhibition

Caption: Proposed inhibition of the DprE1 enzyme.

References

Application Notes and Protocols for N-dodecyl-3-nitrobenzamide in Mycobacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-dodecyl-3-nitrobenzamide and related N-alkyl nitrobenzamides in mycobacterial research. The information is intended to guide the design and execution of experiments to evaluate the antimycobacterial properties of this class of compounds.

Introduction and Mechanism of Action

N-alkyl nitrobenzamides are a class of compounds with promising activity against Mycobacterium tuberculosis (Mtb).[1][2][3] They are structurally related to known inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[1][2][4][5] DprE1 is a critical component of the arabinogalactan and lipoarabinomannan biosynthesis pathway, making it an attractive target for novel anti-tuberculosis drugs.[6]

The mechanism of action for this class of compounds involves the nitro group, which is essential for their inhibitory effect.[4] The flavin adenine dinucleotide (FAD) cofactor within the DprE1 active site reduces the nitro group of the benzamide to a nitroso moiety. This reactive intermediate then forms a covalent bond with a crucial cysteine residue (Cys387) in the enzyme, leading to its irreversible inhibition.[4][5] This inhibition disrupts the synthesis of the mycobacterial cell wall, ultimately leading to cell death.

DprE1_Inhibition_Pathway Compound N-alkyl nitrobenzamide DprE1_Active_Site DprE1 Active Site (with FAD cofactor) Compound->DprE1_Active_Site Enters Reduction Reduction of Nitro Group DprE1_Active_Site->Reduction Catalyzes Nitroso Nitroso Intermediate Reduction->Nitroso Covalent_Bond Covalent Bond Formation Nitroso->Covalent_Bond Cys387 DprE1 Cys387 Cys387->Covalent_Bond Inhibited_Enzyme Irreversibly Inhibited DprE1 Covalent_Bond->Inhibited_Enzyme Cell_Wall_Disruption Cell Wall Synthesis Disruption Inhibited_Enzyme->Cell_Wall_Disruption Leads to MIC_Workflow Start Start: Prepare Mycobacterial Inoculum Prepare_Compound Prepare Serial Dilutions of this compound Start->Prepare_Compound Inoculate Inoculate Microplate Wells (96-well plate) Start->Inoculate Prepare_Compound->Inoculate Incubate Incubate Plates (e.g., 7-14 days at 37°C) Inoculate->Incubate Add_Indicator Add Viability Indicator (e.g., Resazurin) Incubate->Add_Indicator Incubate_Again Incubate for 24-48h Add_Indicator->Incubate_Again Read_Results Read Results Visually or using a Plate Reader Incubate_Again->Read_Results End Determine MIC Read_Results->End Macrophage_Assay_Workflow Start Start: Culture THP-1 Macrophages Infect Infect Macrophages with M. tuberculosis (MOI=1:1) Start->Infect Wash Wash to Remove Extracellular Bacteria Infect->Wash Add_Compound Add this compound at various concentrations Wash->Add_Compound Incubate Incubate for multiple time points (e.g., Day 1, 3, 5, 7) Add_Compound->Incubate Lyse Lyse Macrophages (e.g., with Triton X-100) Incubate->Lyse Plate Plate Serial Dilutions of Lysate on 7H11 Agar Lyse->Plate Count_CFU Incubate and Count Colony Forming Units (CFU) Plate->Count_CFU End Determine Intracellular Bacterial Survival Count_CFU->End

References

Application Notes and Protocols for N-dodecyl-3-nitrobenzamide In Vitro Antitubercular Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro antitubercular activity of N-dodecyl-3-nitrobenzamide using the Microplate Alamar Blue Assay (MABA). This colorimetric assay is a widely used, reliable, and cost-effective method for assessing the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

Introduction

N-alkyl nitrobenzamides have emerged as a promising class of compounds with significant antitubercular properties.[1][2] Their mechanism of action is believed to involve the inhibition of the decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) enzyme, which is essential for the synthesis of the mycobacterial cell wall.[1][2] this compound, a member of this class, is a subject of interest for its potential antimycobacterial efficacy. These notes offer a comprehensive guide to evaluating its activity against the virulent M. tuberculosis H37Rv strain.

Data Presentation

The antitubercular activity of this compound and control drugs is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that completely inhibits the visible growth of M. tuberculosis. The results should be recorded and summarized as shown in the tables below.

Table 1: MIC of this compound against M. tuberculosis H37Rv

CompoundMIC (µg/mL)MIC (µM)
This compoundData to be determinedData to be determined

Table 2: MIC of Control Antitubercular Drugs against M. tuberculosis H37Rv

CompoundExpected MIC Range (µg/mL)Observed MIC (µg/mL)
Isoniazid0.015 - 0.06Data to be determined
Rifampicin0.03 - 0.125Data to be determined

Experimental Protocols

Microplate Alamar Blue Assay (MABA)

This protocol is adapted from standard MABA procedures for M. tuberculosis.

Materials and Reagents:

  • This compound

  • Isoniazid (control)

  • Rifampicin (control)

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth base

  • Albumin-Dextrose-Catalase (ADC) supplement or Oleic Acid-Albumin-Dextrose-Catalase (OADC) supplement

  • Glycerol

  • Tween 80

  • Sterile 96-well microplates (flat bottom)

  • Alamar Blue reagent

  • Dimethyl sulfoxide (DMSO)

  • Sterile deionized water

  • Biosafety cabinet (Class II or III)

  • Incubator (37°C)

  • Microplate reader (optional, for fluorescence measurement)

Procedure:

  • Preparation of Media: Prepare Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% ADC or OADC supplement, and 0.05% (v/v) Tween 80.

  • Preparation of Compound Stock Solutions:

    • Dissolve this compound and control drugs (Isoniazid, Rifampicin) in DMSO to a high concentration (e.g., 1-10 mg/mL).

    • Further dilute the stock solutions in the prepared 7H9 broth to achieve the desired starting concentration for the assay. The final DMSO concentration in the assay should be kept low (≤1%) to avoid toxicity to the mycobacteria.

  • Preparation of M. tuberculosis Inoculum:

    • Grow M. tuberculosis H37Rv in 7H9 broth until it reaches the mid-log phase (OD600 of 0.4-0.8).

    • Adjust the bacterial suspension with 7H9 broth to a McFarland standard of 1.0.

    • Further dilute the adjusted inoculum 1:20 in 7H9 broth to obtain the final inoculum for the assay.

  • Assay Plate Setup:

    • Add 200 µL of sterile deionized water to the outer perimeter wells of the 96-well plate to minimize evaporation.

    • In the inner wells, add 100 µL of 7H9 broth.

    • Add 100 µL of the highest concentration of the test compound (in duplicate) to the first wells of the inner rows and perform a 2-fold serial dilution across the plate by transferring 100 µL from well to well.

    • Include wells with no drug as a growth control and wells with no bacteria as a sterility control.

  • Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well containing the test compound and the growth control wells. This will bring the final volume in each well to 200 µL.

  • Incubation: Seal the plates with a plate sealer or parafilm and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.

    • Re-incubate the plates for 24 hours at 37°C.

  • Reading the Results:

    • Visually observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

    • Alternatively, the results can be read using a fluorometer with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup & Incubation cluster_results Results prep_media Prepare 7H9 Broth setup_plate Setup 96-well Plate (Serial Dilutions) prep_media->setup_plate prep_compound Prepare Compound Stock (this compound) prep_compound->setup_plate prep_inoculum Prepare M. tuberculosis H37Rv Inoculum inoculate Inoculate with M. tuberculosis prep_inoculum->inoculate setup_plate->inoculate incubate Incubate at 37°C (5-7 days) inoculate->incubate add_alamar Add Alamar Blue Reagent incubate->add_alamar reincubate Re-incubate (24 hours) add_alamar->reincubate read_mic Read MIC (Blue = Inhibition, Pink = Growth) reincubate->read_mic

Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).

Signaling_Pathway cluster_inhibition cluster_disruption compound This compound dpre1 DprE1 Enzyme compound->dpre1 binds to inhibition Inhibition arabinogalactan Arabinogalactan Synthesis dpre1->arabinogalactan disruption Disruption cell_wall Mycobacterial Cell Wall Integrity arabinogalactan->cell_wall inhibition->dpre1 disruption->arabinogalactan

Caption: Proposed mechanism of action of this compound.

References

Application of N-dodecyl-3-nitrobenzamide in Macrophage Infection Models: A Hypothetical Framework

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available research specifically detailing the application of N-dodecyl-3-nitrobenzamide in macrophage infection models is limited. The following application notes and protocols are presented as a hypothetical framework based on the known biological activities of related benzamide and nitrobenzamide derivatives. These compounds have been shown to possess anti-inflammatory and, in some cases, antimicrobial properties, often through the modulation of key inflammatory signaling pathways.[1][2][3][4][5] This document is intended to guide researchers in designing experiments to investigate the potential of this compound in this context.

Introduction

Macrophages are pivotal cells in the innate immune system, acting as a first line of defense against invading pathogens. However, many successful pathogens have evolved mechanisms to survive and replicate within macrophages, making them a key focus for the development of new anti-infective therapies. Benzamide derivatives have emerged as a class of compounds with diverse biological activities, including anti-inflammatory and anticancer effects.[2][3][6] Notably, some N-substituted benzamides have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α by targeting the NF-κB signaling pathway.[1][2] Furthermore, studies on N-alkyl nitrobenzamides have indicated potential antimycobacterial activity, suggesting a direct or indirect role in controlling intracellular pathogens.[4]

This document outlines a potential application for this compound as a modulator of macrophage responses during infection, hypothesizing that it may inhibit inflammatory pathways and control intracellular pathogen replication.

Hypothesized Mechanism of Action

Based on existing literature for related compounds, it is hypothesized that this compound may exert its effects on infected macrophages through the inhibition of the canonical NF-κB signaling pathway. In a typical bacterial infection, pathogen-associated molecular patterns (PAMPs) are recognized by Toll-like receptors (TLRs) on the macrophage surface, leading to the activation of the IKK complex. This complex then phosphorylates IκBα, targeting it for degradation and allowing the NF-κB dimer (p65/p50) to translocate to the nucleus. Nuclear NF-κB drives the transcription of pro-inflammatory genes, including cytokines such as TNF-α and IL-6. This compound may interfere with this cascade, potentially at the level of the IKK complex or IκBα phosphorylation, thereby reducing the inflammatory response and potentially impacting the intracellular environment for the pathogen.

G cluster_0 Macrophage Cytoplasm cluster_1 Macrophage Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 PAMPs (e.g., LPS) IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) NFkB->IkBa NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Compound This compound Compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

Caption: Hypothesized signaling pathway for this compound in macrophages.

Data Presentation

Quantitative data from the following experimental protocols should be summarized in tables for clear interpretation and comparison.

Table 1: Effect of this compound on Intracellular Bacterial Load

Treatment GroupConcentration (µM)Intracellular CFU/mL (Mean ± SD)% Inhibition
Vehicle Control (DMSO)05.2 x 10^5 ± 0.4 x 10^50%
This compound14.1 x 10^5 ± 0.3 x 10^521.2%
This compound52.5 x 10^5 ± 0.2 x 10^551.9%
This compound101.1 x 10^5 ± 0.1 x 10^578.8%
Positive Control (e.g., Gentamicin)50 µg/mL0.5 x 10^5 ± 0.05 x 10^590.4%

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

Treatment GroupConcentration (µM)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Uninfected Control015 ± 510 ± 4
Infected + Vehicle Control01250 ± 110850 ± 75
Infected + Compound1980 ± 90670 ± 60
Infected + Compound5540 ± 55310 ± 40
Infected + Compound10210 ± 30150 ± 25

Experimental Protocols

The following are detailed protocols to assess the efficacy of this compound in a macrophage infection model.

G A 1. Macrophage Culture (e.g., RAW 264.7 cells) Seed in 24-well plates B 2. Compound Treatment Pre-treat with this compound (e.g., 1, 5, 10 µM) for 2h A->B C 3. Macrophage Infection Infect with intracellular bacteria (e.g., M. smegmatis) at MOI 10 for 2h B->C D 4. Extracellular Bacteria Removal Wash cells and add media with gentamicin to kill extracellular bacteria C->D E 5. Incubation Incubate for 24h D->E F 6. Sample Collection E->F G 7a. Supernatant Analysis Collect supernatant for cytokine measurement (ELISA) F->G H 7b. Cell Lysis & CFU Assay Lyse macrophages and plate serial dilutions to quantify intracellular bacteria F->H

References

Application Notes and Protocols for the NMR Analysis of N-dodecyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed application notes and protocols for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of N-dodecyl-3-nitrobenzamide. It includes predicted spectral data, methodologies for sample preparation and spectral acquisition, and a visual representation of the molecular structure.

Introduction

This compound is a lipophilic amide derivative of 3-nitrobenzoic acid. The structural elucidation and purity assessment of such compounds are critical in drug discovery and development. NMR spectroscopy is a powerful analytical technique for obtaining detailed structural information. These notes provide a predicted analysis of the ¹H and ¹³C NMR spectra of this compound, which can serve as a reference for researchers working with this or structurally related molecules. The predicted chemical shifts are based on established data for 3-nitrobenzamide and typical values for n-dodecyl chains.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of related structures, including 3-nitrobenzamide and n-dodecyl derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
H-2'8.65s1H-
H-4'8.40d1H~8.0
H-6'8.20d1H~8.0
H-5'7.70t1H~8.0
NH6.50 (broad)t1H~5.5
H-13.45q2H~7.0
H-21.65p2H~7.0
H-3 to H-111.25 (broad)m18H-
H-120.88t3H~7.0

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O165.0
C-3'148.0
C-1'136.0
C-5'130.0
C-6'127.0
C-4'123.0
C-2'121.0
C-140.0
C-229.5
C-3 to C-1029.3 - 29.0
C-1122.7
C-1214.1

Experimental Protocols

The following are detailed protocols for the preparation of an NMR sample of this compound and the acquisition of ¹H and ¹³C NMR spectra.

Sample Preparation
  • Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in the Pasteur pipette during the transfer.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

¹H NMR Spectrum Acquisition
  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment (zg30 or similar).

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 1 second.

    • Number of Scans: 16 to 64 (depending on sample concentration).

    • Pulse Angle: 30-45 degrees.

  • Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectrum Acquisition
  • Spectrometer: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30 or similar).

  • Acquisition Parameters:

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more (as ¹³C has low natural abundance).

    • Pulse Angle: 30 degrees.

  • Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Visualizations

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with the atom numbering used for the NMR signal assignments.

N_dodecyl_3_nitrobenzamide_structure cluster_benzamide 3-Nitrobenzamide Moiety cluster_dodecyl Dodecyl Chain C1_prime C1' C2_prime C2' C1_prime->C2_prime C_O C=O C1_prime->C_O C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime N_O2 NO₂ C3_prime->N_O2 C5_prime C5' C4_prime->C5_prime C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime N_H NH C_O->N_H C1 C1 N_H->C1 C2 C2 C1->C2 C3_to_C11 ...(CH₂)₉... C2->C3_to_C11 C12 C12 C3_to_C11->C12 NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq Acquire ¹H Spectrum transfer->H1_acq C13_acq Acquire ¹³C Spectrum transfer->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phasing Phasing & Baseline Correction ft->phasing referencing Referencing to TMS/Solvent phasing->referencing integration Integration referencing->integration peak_picking Peak Picking & Assignment integration->peak_picking coupling Coupling Constant Analysis peak_picking->coupling

Application Notes and Protocols for Developing Drug Delivery Strategies for N-Alkyl Nitrobenzamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of effective drug delivery systems for N-alkyl nitrobenzamides, a promising class of therapeutic agents. Given their potential as anticancer and antimicrobial agents, optimizing their delivery is crucial for enhancing efficacy and minimizing potential toxicity. These compounds are often characterized by poor aqueous solubility, making advanced formulation strategies necessary. This document outlines detailed protocols for nanoparticle, liposome, and micelle-based delivery systems, along with methods for their characterization and evaluation.

Physicochemical Properties and Formulation Challenges

N-alkyl nitrobenzamides are aromatic compounds with a nitro group and an alkyl-substituted amide. The nitro group is crucial for their biological activity but also contributes to their hydrophobicity. The alkyl chain length further influences their lipophilicity. A key challenge in the formulation of these compounds is their typically low water solubility.

Table 1: Physicochemical Properties of a Representative Nitrobenzamide

PropertyValueAnalytical Method
Molecular Weight166.13 g/mol (for p-nitrobenzamide)Mass Spectrometry
Aqueous Solubility< 0.1 mg/mL at 25°C (for p-nitrobenzamide)[1]Shake-Flask Method[2][3][4]
Solubility in Ethanol~5.5 mg/mL (estimated for p-nitrobenzamide)[5]Shake-Flask Method
LogP (Octanol-Water)Varies with alkyl chain length (e.g., 2.21 to 8.59 for some N-alkyl-3,5-dinitrobenzamides)HPLC-based methods
StabilityStable in PBS (pH 7.4); susceptible to enzymatic hydrolysis in plasma and bacterial homogenates.HPLC analysis over time

Note: Specific quantitative data for drug loading and release of N-alkyl nitrobenzamides in the described delivery systems should be determined experimentally.

Drug Delivery Strategies and Formulation Protocols

The poor aqueous solubility of N-alkyl nitrobenzamides necessitates the use of advanced drug delivery systems to improve their bioavailability and therapeutic index. Nanoparticles, liposomes, and micelles are promising carriers for these hydrophobic compounds.

Nanoparticle Formulation

Polymeric nanoparticles can encapsulate hydrophobic drugs within their core, protecting them from degradation and enabling controlled release. Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer commonly used for this purpose.

Protocol 1: Preparation of N-Alkyl Nitrobenzamide-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of the N-alkyl nitrobenzamide in 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Aqueous Phase Preparation: Prepare a 1% (w/v) solution of a stabilizer, such as polyvinyl alcohol (PVA), in deionized water.

  • Emulsification: Add the organic phase to 20 mL of the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5 minutes) to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for long-term storage.

Liposomal Formulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For hydrophobic drugs like N-alkyl nitrobenzamides, they can be incorporated into the lipid bilayer.

Protocol 2: Preparation of N-Alkyl Nitrobenzamide-Loaded Liposomes by Thin-Film Hydration

  • Lipid Film Formation: Dissolve 100 mg of a lipid mixture (e.g., DSPC:Cholesterol in a 2:1 molar ratio) and 10 mg of the N-alkyl nitrobenzamide in 10 mL of chloroform in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with 10 mL of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1 hour. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles of a desired size, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a specific pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated drug by ultracentrifugation (e.g., 100,000 x g for 1 hour) or size exclusion chromatography.[6]

Micellar Formulation

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers (e.g., Pluronics) that can solubilize hydrophobic drugs in their core.

Protocol 3: Preparation of N-Alkyl Nitrobenzamide-Loaded Polymeric Micelles

  • Polymer Dissolution: Dissolve an amphiphilic block copolymer (e.g., Pluronic F127) in an aqueous buffer at a concentration above its critical micelle concentration (CMC).

  • Drug Loading: Add the N-alkyl nitrobenzamide to the polymer solution. The drug can be added directly as a powder or dissolved in a small amount of a water-miscible organic solvent (e.g., ethanol) before addition.

  • Equilibration: Stir the mixture at room temperature for several hours to allow the drug to partition into the hydrophobic cores of the micelles.

  • Purification: Remove any unencapsulated, precipitated drug by filtration or centrifugation.

Characterization of Drug Delivery Systems

Thorough characterization is essential to ensure the quality, stability, and performance of the formulated N-alkyl nitrobenzamides.

Table 2: Characterization of N-Alkyl Nitrobenzamide Formulations

ParameterMethodPurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average size and size distribution of the nanoparticles, liposomes, or micelles.
Zeta Potential Laser Doppler VelocimetryTo assess the surface charge of the carriers, which influences their stability and interaction with biological systems.
Morphology Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the formulations.
Encapsulation Efficiency (EE) and Drug Loading (DL) HPLC or UV-Vis SpectrophotometryTo quantify the amount of drug successfully encapsulated within the carrier.[1][6][7][8]
In Vitro Drug Release Dialysis Method or Sample and Separate MethodTo evaluate the rate and extent of drug release from the carrier over time in a simulated physiological environment.[3][4][9][10][11]

Protocol 4: Determination of Encapsulation Efficiency and Drug Loading

  • Separation of Free Drug: Separate the formulated drug from the unencapsulated drug using an appropriate method (e.g., ultracentrifugation for nanoparticles and liposomes, filtration for micelles).[1][6][7][8]

  • Quantification of Free Drug: Measure the concentration of the N-alkyl nitrobenzamide in the supernatant/filtrate using a validated HPLC-UV method.[12][13][14][15]

  • Quantification of Total Drug: Disrupt a known amount of the formulation (e.g., by adding a suitable organic solvent) to release the encapsulated drug and measure the total drug concentration.

  • Calculation:

    • Encapsulation Efficiency (%EE) = [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading (%DL) = [Weight of Encapsulated Drug / Total Weight of Formulation] x 100

Protocol 5: In Vitro Drug Release Study using the Dialysis Method

  • Preparation: Place a known amount of the N-alkyl nitrobenzamide formulation into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the delivery system.[3][4][9][11]

  • Release Medium: Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS pH 7.4, with a small percentage of a surfactant like Tween 80 to maintain sink conditions) at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Quantification: Analyze the concentration of the released N-alkyl nitrobenzamide in the collected samples using HPLC-UV.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the release profile.

In Vitro and In Vivo Evaluation

The therapeutic efficacy of the formulated N-alkyl nitrobenzamides should be assessed using relevant in vitro and in vivo models.

Protocol 6: In Vitro Cytotoxicity Assessment using MTT Assay

  • Cell Seeding: Seed cancer cells (for anticancer studies) or host cells (for toxicity assessment) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the free N-alkyl nitrobenzamide and the formulated drug for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) values.

Protocol 7: In Vivo Antitumor Efficacy Study

  • Animal Model: Use an appropriate animal model, such as immunodeficient mice bearing human tumor xenografts.

  • Treatment Groups: Divide the animals into groups: untreated control, vehicle control, free drug, and formulated drug.

  • Drug Administration: Administer the treatments via a relevant route (e.g., intravenous or intraperitoneal injection) at a predetermined dosing schedule.

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Toxicity Assessment: Monitor the body weight and general health of the animals throughout the study.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action of N-alkyl nitrobenzamides is crucial for their rational development.

Anticancer Mechanism

N-substituted benzamides have been shown to induce apoptosis and cell cycle arrest in cancer cells. The proposed mechanism involves the intrinsic apoptotic pathway.

anticancer_pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Pathway cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase N-Alkyl Nitrobenzamide N-Alkyl Nitrobenzamide Bax Bax/Bak Activation N-Alkyl Nitrobenzamide->Bax Bcl2 Bcl-2/Bcl-xL Inhibition N-Alkyl Nitrobenzamide->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC | Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 Activation ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

N-Alkyl Nitrobenzamide Induced Apoptosis Pathway

N-alkyl nitrobenzamides can also induce a G2/M phase cell cycle arrest, potentially through the activation of DNA damage response pathways.

cellcycle_pathway cluster_damage DNA Damage cluster_sensors Sensor Kinases cluster_transducers Transducer Kinases cluster_effectors Effector Proteins cluster_outcome Cell Cycle Outcome N-Alkyl Nitrobenzamide N-Alkyl Nitrobenzamide DNA_Damage DNA Damage N-Alkyl Nitrobenzamide->DNA_Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Activation Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 Phosphorylation Cdc25c Cdc25c Chk1_Chk2->Cdc25c Inhibitory Phosphorylation Cdk1_CyclinB Cdk1/Cyclin B Cdc25c->Cdk1_CyclinB Activation G2M_Arrest G2/M Arrest Cdk1_CyclinB->G2M_Arrest Inhibition of Mitotic Entry antimicrobial_pathway cluster_entry Cellular Entry cluster_activation Reductive Activation cluster_damage Cellular Damage cluster_response Bacterial Response N-Alkyl Nitrobenzamide N-Alkyl Nitrobenzamide Nitroreductase Bacterial Nitroreductase N-Alkyl Nitrobenzamide->Nitroreductase Reactive_Intermediates Reactive Nitroso and Hydroxylamine Intermediates Nitroreductase->Reactive_Intermediates Reduction DNA_Adducts DNA Adducts Reactive_Intermediates->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage RecA RecA Activation DNA_Damage->RecA Induces LexA LexA Cleavage RecA->LexA Mediates SOS_Response SOS Response Genes LexA->SOS_Response De-repression Cell_Death Cell Death SOS_Response->Cell_Death Leads to workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulate_NP Nanoparticle Formulation Size_Zeta Size, PDI, Zeta Potential Formulate_NP->Size_Zeta Formulate_Lipo Liposome Formulation Formulate_Lipo->Size_Zeta Formulate_Micelle Micelle Formulation Formulate_Micelle->Size_Zeta Morphology Morphology (TEM/SEM) Size_Zeta->Morphology EE_DL Encapsulation & Loading Morphology->EE_DL Release In Vitro Release EE_DL->Release Cytotoxicity Cytotoxicity Assay (MTT) Release->Cytotoxicity Cellular_Uptake Cellular Uptake Studies Cytotoxicity->Cellular_Uptake Mechanism Mechanism of Action Studies Cellular_Uptake->Mechanism Pharmacokinetics Pharmacokinetics Mechanism->Pharmacokinetics Efficacy Antitumor/Antimicrobial Efficacy Pharmacokinetics->Efficacy Toxicity Toxicology Studies Pharmacokinetics->Toxicity

References

Application Notes and Protocols for N-dodecyl-3-nitrobenzamide in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of N-dodecyl-3-nitrobenzamide and its analogs, with a focus on their potential as antimycobacterial agents. The protocols detailed below offer step-by-step guidance for the synthesis and evaluation of these compounds.

Introduction

N-alkyl nitrobenzamides are a class of compounds that have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2][3] These compounds are of particular interest due to their potential to target decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[1][4][5] Structure-activity relationship (SAR) studies of this compound class aim to elucidate the chemical features that govern their biological activity, thereby guiding the design of more potent and selective drug candidates. The this compound scaffold serves as a key template for these investigations, where modifications of the alkyl chain and the aromatic ring can lead to significant changes in efficacy and toxicity.

Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative data from SAR studies on N-alkyl-nitrobenzamide derivatives, highlighting the impact of structural modifications on their antimycobacterial activity.

Table 1: Effect of N-Alkyl Chain Length on the Activity of 3,5-Dinitrobenzamides against M. tuberculosis

Compound IDN-Alkyl Chain LengthMIC (µg/mL)MBC (µg/mL)Predicted logP
1 4>128>1282.45
2 60.513.47
3 80.250.54.49
4 100.1250.255.51
5 12126.53
6 148167.55
7 1632648.57

Data adapted from a study on N-alkyl nitrobenzamides.[1] The minimal inhibitory concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a bacterium, and the minimal bactericidal concentration (MBC) is the lowest concentration that results in microbial death.

Table 2: Influence of Aromatic Ring Substitution on the Activity of N-Octylbenzamides against M. tuberculosis

Compound IDAromatic SubstitutionMIC (µg/mL)MBC (µg/mL)Predicted logP
8 H>128>1284.04
9 4-NO₂16324.28
10 3,5-di-NO₂0.250.54.49
11 3-NO₂-5-CF₃0.1250.255.34

Data adapted from a study on N-alkyl nitrobenzamides.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a standard method for the synthesis of this compound via the amidation of 3-nitrobenzoic acid.

Materials:

  • 3-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Dodecylamine

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask, dissolve 3-nitrobenzoic acid (1 eq) in anhydrous DCM.

    • Add thionyl chloride (1.2 eq) dropwise at 0°C.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2 hours, then reflux for 1 hour.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain 3-nitrobenzoyl chloride as a crude product.

  • Amide Formation:

    • Dissolve the crude 3-nitrobenzoyl chloride in anhydrous DCM.

    • In a separate flask, dissolve dodecylamine (1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the dodecylamine solution dropwise to the 3-nitrobenzoyl chloride solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Protocol 2: Determination of Minimal Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • This compound stock solution in DMSO

  • Sterile 96-well microplates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the adjusted inoculum 1:20 in 7H9 broth.

  • Serial Dilution of Compound:

    • Add 100 µL of 7H9 broth to all wells of a 96-well plate.

    • Add 2 µL of the compound stock solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 7 days.

  • MIC Determination:

    • After incubation, add 30 µL of resazurin solution to each well.

    • Incubate for an additional 24 hours.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (resazurin) to pink (resorufin), indicating inhibition of bacterial growth.

Protocol 3: Ex Vivo Macrophage Infection Model

This protocol describes an assay to evaluate the intracellular activity of this compound in M. tuberculosis-infected macrophages.[6][7][8][9]

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Mycobacterium tuberculosis H37Rv strain

  • This compound

  • Sterile 24-well plates

  • Sterile water with 0.05% Triton X-100

  • Middlebrook 7H10 agar plates

Procedure:

  • Differentiation of THP-1 Cells:

    • Seed THP-1 cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well in RPMI-1640 with 10% FBS.

    • Add PMA to a final concentration of 25 ng/mL to induce differentiation into macrophage-like cells.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

    • Wash the adherent macrophages with fresh RPMI-1640 to remove non-adherent cells and PMA.

  • Infection of Macrophages:

    • Infect the differentiated macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophages).

    • Incubate for 4 hours to allow for phagocytosis.

    • Wash the cells three times with fresh medium to remove extracellular bacteria.

  • Compound Treatment:

    • Add fresh RPMI-1640 containing serial dilutions of this compound to the infected cells.

    • Include a vehicle control (DMSO) and a positive control (e.g., isoniazid).

    • Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Quantification of Intracellular Bacteria:

    • After incubation, lyse the macrophages by adding sterile water with 0.05% Triton X-100 and incubating for 10 minutes.

    • Prepare serial dilutions of the cell lysates in 7H9 broth.

    • Plate the dilutions on 7H10 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria. The activity of the compound is measured by the reduction in CFU compared to the vehicle control.

Visualizations

DprE1_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 Oxidation DPX Decaprenylphosphoryl-2'-keto-β-D-erythro-pentofuranose (DPX) DprE2 DprE2 DPX->DprE2 Reduction DPA Decaprenylphosphoryl-β-D-arabinofuranose (DPA) Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Arabinan->CellWall DprE1->DPX DprE2->DPA Inhibitor This compound Inhibitor->DprE1

Caption: The DprE1/DprE2 pathway in mycobacterial cell wall synthesis.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 3-Nitrobenzoic Acid + Dodecylamine AcidChloride Formation of 3-Nitrobenzoyl Chloride Start->AcidChloride Amidation Amidation with Dodecylamine AcidChloride->Amidation Purification Column Chromatography Amidation->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

SAR_Logic cluster_modifications Structural Modifications cluster_assays Biological Evaluation Core This compound Scaffold AlkylChain Vary N-Alkyl Chain Length Core->AlkylChain AromaticRing Modify Aromatic Ring Substituents Core->AromaticRing MIC_Assay MIC Assay (M. tuberculosis) AlkylChain->MIC_Assay AromaticRing->MIC_Assay Macrophage_Assay Macrophage Infection Model MIC_Assay->Macrophage_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., THP-1 cells) Macrophage_Assay->Cytotoxicity_Assay SAR Structure-Activity Relationship Cytotoxicity_Assay->SAR

Caption: Logical workflow for SAR studies of this compound.

References

Troubleshooting & Optimization

Technical Support Center: N-dodecyl-3-nitrobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-dodecyl-3-nitrobenzamide, ultimately improving the reaction yield and purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inefficient activation of 3-nitrobenzoic acid - Acid Chloride Method: Ensure the complete conversion of 3-nitrobenzoic acid to 3-nitrobenzoyl chloride. Use fresh thionyl chloride (SOCl₂) or oxalyl chloride and consider adding a catalytic amount of DMF. The reaction can be monitored by the cessation of gas evolution. - Coupling Agent Method (e.g., EDC/HOBt): Use fresh coupling reagents. EDC is sensitive to moisture and can degrade over time. Ensure equimolar or a slight excess of the coupling agent and HOBt are used relative to the carboxylic acid.
Poor nucleophilicity of dodecylamine Although dodecylamine is a reasonably good nucleophile, ensure it is not protonated. If using a hydrochloride salt of the amine, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) must be added to liberate the free amine.
Suboptimal reaction conditions - Temperature: For the acid chloride method, the reaction is often carried out at room temperature or slightly below to control its exothermic nature. For the coupling agent method, reactions are typically run at 0°C to room temperature. If the reaction is sluggish, consider raising the temperature to 40-50°C. - Solvent: Use an appropriate aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). Ensure the solvent is anhydrous, as water can hydrolyze the acid chloride or the activated carboxylic acid intermediate.
Impure starting materials Verify the purity of 3-nitrobenzoic acid and dodecylamine by techniques such as NMR or melting point analysis. Impurities can interfere with the reaction.

Issue 2: Presence of Multiple Impurities in the Reaction Mixture (Messy TLC)

Potential Cause Troubleshooting Steps
Side reactions - Formation of N-acylurea: This is a common byproduct in carbodiimide-based couplings (e.g., EDC). It arises from the rearrangement of the O-acylisourea intermediate. To minimize this, add the amine shortly after the activation of the carboxylic acid with EDC and HOBt. - Formation of symmetrical anhydride: The activated carboxylic acid can react with another molecule of the carboxylic acid to form an anhydride. This can be minimized by the slow addition of the activating agent.
Degradation of reagents or product If using a high-boiling point solvent like DMF, removal under high heat can lead to thermal degradation. It is advisable to remove DMF at a lower temperature under high vacuum or by azeotropic distillation with a solvent like toluene.
Excess reagents and byproducts Unreacted starting materials, coupling agents, and their byproducts (e.g., dicyclohexylurea (DCU) if using DCC, EDC-urea) will result in a complex reaction mixture. A proper workup procedure is crucial.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Co-elution of product with impurities during chromatography Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.
Product is an oil or low-melting solid If the product does not crystallize easily, consider trituration with a non-polar solvent like hexanes or pentane to induce solidification and remove non-polar impurities.
Residual coupling agent byproducts - EDC-urea: This byproduct is water-soluble and can be removed by aqueous washes. - DCU (from DCC): This is largely insoluble in most organic solvents and can be removed by filtration. However, some may remain in solution and require careful chromatography.
Residual base (e.g., triethylamine, DIPEA) These can often be removed by washing the organic layer with a dilute acidic solution (e.g., 1M HCl), followed by a wash with saturated sodium bicarbonate solution and then brine.

Frequently Asked Questions (FAQs)

Q1: Which is the better method for synthesizing this compound: the acid chloride method or a coupling agent like EDC/HOBt?

Both methods are effective for the synthesis of this compound. The choice often depends on the scale of the reaction and the available reagents.

  • Acid Chloride Method: This is a robust and often higher-yielding method, particularly for larger-scale syntheses. It involves the conversion of 3-nitrobenzoic acid to the more reactive 3-nitrobenzoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This method is generally less expensive.

  • EDC/HOBt Coupling Method: This is a milder, one-pot procedure that is very common in medicinal chemistry and smaller-scale syntheses. It avoids the handling of corrosive acid chlorides. However, it can sometimes be lower yielding and require more careful purification to remove the coupling agent byproducts.

Q2: What is the role of HOBt in the EDC coupling reaction?

1-Hydroxybenzotriazole (HOBt) is an additive used with carbodiimides like EDC to improve the efficiency of the amide bond formation and reduce side reactions. It reacts with the O-acylisourea intermediate to form an activated HOBt ester. This ester is more reactive towards the amine than the O-acylisourea and is less prone to rearrangement to the N-acylurea byproduct.

Q3: My reaction is very slow. How can I increase the reaction rate?

  • Check the freshness of your reagents: Particularly for coupling agents like EDC.

  • Increase the temperature: Gently warming the reaction to 40-50°C can increase the rate. Monitor for potential side product formation at higher temperatures.

  • Solvent choice: In some cases, a more polar aprotic solvent like DMF can accelerate the reaction compared to DCM or THF.

  • Use a catalyst: For the acid chloride formation with SOCl₂, a catalytic amount of DMF can accelerate the reaction.

Q4: How do I effectively remove the byproducts from my EDC/HOBt coupling reaction?

A standard aqueous workup is usually effective:

  • Dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and basic byproducts.

  • Follow with a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted 3-nitrobenzoic acid and HOBt.

  • A final wash with brine (saturated NaCl solution) helps to remove residual water.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q5: What are the likely side products in the synthesis of this compound?

  • From the Acid Chloride Method:

    • Unreacted 3-nitrobenzoyl chloride: Can be hydrolyzed to 3-nitrobenzoic acid during workup.

    • Symmetrical anhydride of 3-nitrobenzoic acid: Formed by the reaction of 3-nitrobenzoyl chloride with unreacted 3-nitrobenzoic acid.

  • From the EDC/HOBt Method:

    • N-acylurea: A common byproduct from the rearrangement of the O-acylisourea intermediate.

    • Unreacted starting materials: 3-nitrobenzoic acid and dodecylamine.

Data Presentation

The following table provides representative yields for the synthesis of N-alkyl-3-nitrobenzamides based on common laboratory procedures. Actual yields may vary depending on the specific reaction conditions and scale.

Synthesis Method Coupling/Activating Agent Base Solvent Typical Yield Range Reference
Acid ChlorideThionyl Chloride (SOCl₂)TriethylamineDCM85-95%General procedure
Coupling AgentEDC/HOBtDIPEADMF70-85%[1]
Coupling AgentDCC/DMAP-DCM60-80%General procedure
Coupling AgentHATU/DIPEADIPEADMF80-95%General procedure

Experimental Protocols

Protocol 1: Synthesis of this compound via the Acid Chloride Method

  • Formation of 3-nitrobenzoyl chloride:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitrobenzoic acid (1.0 eq).

    • Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF (1-2 drops).

    • Heat the mixture to reflux (approximately 80°C) for 2-3 hours, or until the evolution of gas ceases.

    • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 3-nitrobenzoyl chloride is typically used in the next step without further purification.

  • Amide Formation:

    • Dissolve the crude 3-nitrobenzoyl chloride in anhydrous dichloromethane (DCM).

    • In a separate flask, dissolve dodecylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the amine solution to 0°C in an ice bath.

    • Slowly add the solution of 3-nitrobenzoyl chloride to the cooled amine solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

    • Proceed with an aqueous workup as described in the FAQs.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of this compound via EDC/HOBt Coupling

  • To a round-bottom flask containing a magnetic stirrer, add 3-nitrobenzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.1 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq).

  • Dissolve the solids in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add dodecylamine (1.0 eq) to the reaction mixture, followed by diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction at room temperature overnight, or until TLC analysis indicates the completion of the reaction.

  • Proceed with an aqueous workup as described in the FAQs.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow cluster_acid_chloride Acid Chloride Method cluster_coupling_agent Coupling Agent Method A1 3-Nitrobenzoic Acid + SOCl₂ A2 3-Nitrobenzoyl Chloride A1->A2 Reflux A4 Crude Product A2->A4 A3 Dodecylamine + Base A3->A4 Amidation A5 Purified this compound A4->A5 Purification B1 3-Nitrobenzoic Acid + EDC/HOBt B2 Activated Ester B1->B2 Activation B4 Crude Product B2->B4 B3 Dodecylamine + Base B3->B4 Amidation B5 Purified this compound B4->B5 Purification

Caption: Comparative workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield? CheckReagents Check Reagent Purity & Freshness Start->CheckReagents Yes PurificationIssue Difficulty in Purification? Start->PurificationIssue No CheckConditions Optimize Reaction Conditions (Temp, Solvent) CheckReagents->CheckConditions ImproveActivation Improve Carboxylic Acid Activation CheckConditions->ImproveActivation Workup Optimize Aqueous Workup PurificationIssue->Workup Yes Chromatography Optimize Chromatography Workup->Chromatography

References

Overcoming N-dodecyl-3-nitrobenzamide solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N-dodecyl-3-nitrobenzamide in Dimethyl Sulfoxide (DMSO).

Troubleshooting Guide

Issue: Precipitate forms when preparing this compound stock solution in DMSO.

Possible Cause 1: Concentration exceeds solubility limit.

This compound, a lipophilic molecule, has limited solubility even in a potent solvent like DMSO. Attempting to create a highly concentrated stock solution can lead to saturation and precipitation.

Solution:

  • Reduce Concentration: Prepare a lower concentration stock solution. It is often better to have a clear, fully dissolved stock at a lower concentration than a saturated, precipitated one at a higher concentration.

  • Incremental Solubilization: Add the powdered compound to the DMSO in small increments, ensuring each addition is fully dissolved before adding the next.

  • Gentle Warming: Warm the solution to 37°C in a water bath. The increased kinetic energy can help overcome the activation energy barrier for dissolution. Caution: Do not boil the solution, as this can degrade the compound and evaporate the solvent.

  • Sonication: Use a bath sonicator to provide mechanical agitation, which can break up powder clumps and facilitate dissolution.

Experimental Protocol: Optimizing Stock Solution Concentration

  • Objective: To determine the maximum practical concentration of this compound in DMSO at room temperature.

  • Materials: this compound, anhydrous DMSO, vortex mixer, bath sonicator, microcentrifuge.

  • Methodology:

    • Prepare a series of desired concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM, 50 mM) in separate microcentrifuge tubes.

    • Add the calculated amount of this compound to each tube.

    • Add the corresponding volume of anhydrous DMSO.

    • Vortex each tube for 2 minutes.

    • Sonicate the tubes in a water bath for 10 minutes.

    • Visually inspect for any undissolved particles.

    • If particles are present, centrifuge the tubes at 10,000 x g for 5 minutes.

    • Carefully examine the pellet. The lowest concentration at which a pellet is observed has exceeded the solubility limit under these conditions.

Data Presentation: Solubility of this compound in DMSO at Room Temperature

Concentration (mM)Visual ObservationPellet after CentrifugationSolubility Status
1Clear solutionNoneSoluble
5Clear solutionNoneSoluble
10Clear solutionNoneSoluble
20Slight turbiditySmall pelletNear saturation
50Visible precipitateLarge pelletInsoluble

Possible Cause 2: Water absorption by DMSO.

DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can significantly decrease the solubility of lipophilic compounds.[1]

Solution:

  • Use Anhydrous DMSO: Always use fresh, anhydrous DMSO from a sealed container.

  • Proper Storage: Store DMSO in a dry environment, tightly sealed. Consider using a desiccator.

  • Work Quickly: When preparing solutions, minimize the time the DMSO container is open to the air.

Issue: Precipitate forms when diluting the DMSO stock solution in aqueous media (e.g., cell culture medium, PBS).

This is a common issue when working with lipophilic compounds. The compound is soluble in the organic solvent (DMSO) but crashes out when introduced to the aqueous environment of the assay.[2][3]

Solution:

  • Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% in your aqueous medium, and ideally below 0.5%.[2] While the compound may be soluble in the stock, the final concentration in the assay is what matters.

  • Serial Dilutions: Perform serial dilutions in your aqueous medium. This gradual decrease in DMSO concentration can sometimes prevent abrupt precipitation.

  • Pluronic F-68: This non-ionic surfactant can be used at low concentrations (e.g., 0.01-0.1%) in the final medium to help maintain the solubility of hydrophobic compounds.

  • Pre-warm the Medium: Adding the DMSO stock to pre-warmed (37°C) medium can sometimes improve solubility.

Experimental Protocol: Assessing Precipitation upon Dilution

  • Objective: To determine the maximum concentration of this compound that remains soluble in a specific aqueous medium.

  • Materials: 10 mM this compound in DMSO stock, aqueous medium (e.g., DMEM with 10% FBS), 96-well plate, plate reader.

  • Methodology:

    • Prepare serial dilutions of the DMSO stock in the aqueous medium in a 96-well plate to achieve final compound concentrations from 100 µM down to 0.1 µM. Keep the final DMSO concentration consistent across all wells if possible.

    • Include a vehicle control (DMSO in medium at the same final concentration).

    • Incubate the plate under standard assay conditions (e.g., 37°C, 5% CO2) for the intended duration of the experiment.

    • Visually inspect for precipitation (cloudiness, crystals).

    • Quantify precipitation by measuring the absorbance at a high wavelength (e.g., 600 nm) where the compound does not absorb. An increase in absorbance indicates light scattering due to precipitate formation.

Data Presentation: Precipitation of this compound in Aqueous Medium

Final Concentration (µM)Final DMSO (%)Visual ObservationAbsorbance at 600 nm (AU)
1001.0Heavy precipitate0.85
500.5Visible precipitate0.42
200.2Slight turbidity0.15
100.1Clear0.05
10.01Clear0.05
Vehicle Control0.1Clear0.05

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound?

A1: this compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. If stored in DMSO, it is recommended to prepare small, single-use aliquots to minimize freeze-thaw cycles and water absorption.[1] Store DMSO stock solutions at -20°C or -80°C.

Q2: Can I use solvents other than DMSO?

A2: While DMSO is a common choice for dissolving lipophilic compounds for in vitro assays, other solvents like ethanol or N,N-dimethylformamide (DMF) can also be considered.[4] However, the compatibility of the solvent with your specific experimental system must be evaluated, as other solvents may have higher cytotoxicity.[2]

Q3: How do I perform a freeze-thaw cycle correctly for my DMSO stock?

A3: To minimize degradation and water absorption, thaw your frozen aliquot quickly in a room temperature water bath until just thawed. Use the required amount and immediately recap and refreeze the remaining stock in a -80°C freezer. Avoid leaving the stock at room temperature for extended periods. Repeated freeze-thaw cycles are generally discouraged.[5]

Visualizations

G cluster_0 Troubleshooting Workflow for Stock Solution start Start: Prepare Stock Solution precipitate Precipitate Observed? start->precipitate reduce_conc Reduce Concentration precipitate->reduce_conc Yes success Clear Solution Achieved precipitate->success No heat_sonicate Gentle Warming / Sonication reduce_conc->heat_sonicate check_dmso Use Anhydrous DMSO heat_sonicate->check_dmso check_dmso->precipitate

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

G cluster_1 Hypothetical Signaling Pathway compound This compound receptor Cell Surface Receptor compound->receptor Binds kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus gene_expression Target Gene Expression nucleus->gene_expression Modulates

Caption: A hypothetical signaling pathway involving this compound.

References

Technical Support Center: Crystallization of N-dodecyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing N-dodecyl-3-nitrobenzamide.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format.

Question: My this compound will not crystallize out of solution, what should I do?

Answer:

If your compound fails to crystallize, it is often due to one of the following reasons:

  • Supersaturation has not been reached: The solution may be too dilute. To address this, try evaporating some of the solvent to increase the concentration of the compound. This can be done by gently heating the solution under a stream of nitrogen or by using a rotary evaporator.[1][2]

  • The solution is supersaturated but requires nucleation: Crystal growth needs a starting point (a nucleus). You can induce nucleation by:

    • Scratching the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a surface for the first crystals to form.[3]

    • Adding a seed crystal of this compound from a previous successful crystallization. This provides a template for further crystal growth.

    • Cooling the solution to a lower temperature. Using an ice bath can sometimes promote nucleation and crystallization.

Question: My this compound is "oiling out" instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the melting point of the compound is low or if the solution is cooled too quickly.[1] To resolve this:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of additional solvent to dilute the solution slightly.

  • Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature, or by insulating the flask. Slow cooling favors the formation of well-ordered crystals over an amorphous oil.[1]

Question: The crystallization of my this compound is happening too quickly, resulting in small, impure crystals. How can I slow it down?

Answer:

Rapid crystallization often traps impurities within the crystal lattice.[3] To slow down the process and obtain purer crystals:

  • Use more solvent: Redissolve the crystals by heating the solution and add a small amount of additional solvent. This will keep the compound in solution for a longer period during cooling, allowing for slower, more selective crystal growth.[3]

  • Cool the solution more slowly: As with "oiling out," slower cooling is key. Insulate the flask or allow it to cool in a controlled manner.

Question: My crystallization yield is very low. How can I improve it?

Answer:

A low yield can be due to several factors:

  • Too much solvent was used: If the compound is too soluble in the chosen solvent at the cooling temperature, a significant amount will remain in the mother liquor. To check this, you can try to evaporate some of the mother liquor to see if more crystals form.[3] For future experiments, use the minimum amount of hot solvent required to fully dissolve the compound.

  • The solution was not cooled sufficiently: Ensure you have cooled the solution to a low enough temperature to maximize the amount of compound that crystallizes out.

  • Premature crystallization during hot filtration: If you performed a hot filtration to remove impurities, some of the compound may have crystallized on the filter paper. To prevent this, ensure your filtration apparatus is pre-heated and use a stemless funnel.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the crystallization of this compound?

Q2: How can I assess the purity of my crystallized this compound?

A2: The purity of your crystals can be assessed by several methods:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be lower and broader.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be used to confirm the structure and identify any impurities.

Experimental Protocols

Suggested Crystallization Protocol for this compound

This is a general protocol based on common crystallization techniques for similar compounds. Optimization may be required.

  • Solvent Selection: Start by testing the solubility of a small amount of your crude this compound in various solvents at room temperature and with heating. Good crystallizing solvents are those in which the compound is sparingly soluble at room temperature but readily soluble when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add the solvent in small portions until you have a clear solution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a new flask containing a small amount of boiling solvent. Quickly filter the hot solution.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To further increase the yield, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Example Solubility Data for a Hypothetical Benzamide Derivative

SolventSolubility at 20°C (g/100mL)Solubility at 78°C (g/100mL)
WaterInsolubleInsoluble
Ethanol5.235.8
Acetone25.168.3
Hexane0.84.5
Toluene2.115.7

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Mandatory Visualization

TroubleshootingCrystallization start Start Crystallization (Cooling Hot, Saturated Solution) check_crystals Do Crystals Form? start->check_crystals no_crystals Issue: No Crystals Form check_crystals->no_crystals No oiling_out Issue: Oiling Out Occurs check_crystals->oiling_out Liquid forms success Successful Crystallization check_crystals->success Yes induce_nucleation Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal 3. Cool Further no_crystals->induce_nucleation Solution is clear concentrate Too much solvent? Evaporate some solvent no_crystals->concentrate Suspect too much solvent reheat_add_solvent Reheat to dissolve oil Add more solvent Cool slowly oiling_out->reheat_add_solvent rapid_crystallization Issue: Rapid Crystal Formation (Small/Impure Crystals) slow_cooling Redissolve crystals Add more solvent Cool slowly rapid_crystallization->slow_cooling low_yield Issue: Low Yield optimize_solvent Optimize solvent volume Ensure complete cooling low_yield->optimize_solvent induce_nucleation->check_crystals concentrate->check_crystals reheat_add_solvent->start slow_cooling->start optimize_solvent->start Re-run experiment success->rapid_crystallization Crystals are too small/impure success->low_yield Yield is poor

Caption: Troubleshooting workflow for crystallization issues.

References

Optimizing N-dodecyl-3-nitrobenzamide concentration for in vitro MIC testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing N-dodecyl-3-nitrobenzamide in in vitro Minimum Inhibitory Concentration (MIC) testing.

Troubleshooting Guide

This guide addresses common issues encountered during the in vitro MIC testing of this compound.

Issue Potential Cause Recommended Solution
Compound Precipitation in Media This compound is a hydrophobic compound with low aqueous solubility. The concentration of the compound may exceed its solubility limit in the aqueous broth medium. The solvent used to dissolve the compound (e.g., DMSO) may be at a concentration that is toxic to the test organism or causes the compound to precipitate when diluted in the aqueous medium.Ensure the final concentration of the solvent (e.g., DMSO) in the wells is at a non-toxic level, typically ≤1% (v/v). Perform a solubility test of this compound in the test medium at the highest concentration to be tested. Consider using a small amount of a non-ionic surfactant, like Tween 80 (at a low, non-inhibitory concentration), to improve solubility. Prepare a more concentrated stock solution in a suitable solvent to minimize the volume added to the media.
Inconsistent MIC Results Inoculum size may not be standardized. Improper serial dilutions leading to inaccurate final concentrations. The compound may adhere to plastic surfaces of the microtiter plate, reducing the effective concentration.Standardize the bacterial inoculum to the recommended colony-forming units per milliliter (CFU/mL), typically 5 x 10^5 CFU/mL for broth microdilution.[1][2] Use calibrated pipettes and ensure thorough mixing at each dilution step. Consider using low-binding microtiter plates to minimize compound adsorption.
No Inhibition of Bacterial Growth at High Concentrations The test organism may be intrinsically resistant to this compound. The compound may have degraded. The concentration range tested is too low.Verify the activity of the compound against a known susceptible control strain. Prepare fresh stock solutions of the compound for each experiment. Expand the concentration range tested to higher concentrations.
Contamination in Wells Non-sterile technique during plate preparation or inoculation. Contaminated media or reagents.Use aseptic techniques throughout the experimental setup. Ensure all media, reagents, and equipment are sterile. Include a sterility control (media only, no inoculum or compound) to check for contamination.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in an MIC assay?

For novel compounds with unknown activity, a common starting point for in vitro screening is in the range of 10 µM to 30 µM.[3] A typical approach is to perform serial two-fold dilutions from a starting concentration of 64 µg/mL or 128 µg/mL.

Q2: What solvent should I use to dissolve this compound?

Due to its hydrophobic nature, this compound is expected to have low water solubility. Dimethyl sulfoxide (DMSO) is a suitable solvent for dissolving this compound.[4] It is crucial to ensure the final concentration of DMSO in the assay does not exceed a level that affects bacterial growth (typically ≤1%).

Q3: What is the likely mechanism of action of this compound?

While the specific mechanism is not definitively established, nitroaromatic compounds often exert their antimicrobial effect through the reduction of the nitro group by bacterial nitroreductases.[5][6] This process can generate reactive nitrogen species that are toxic to the cell and can damage DNA and other critical cellular components.[7][8][9]

Q4: How can I be sure my MIC results are valid?

To ensure the validity of your results, it is essential to include proper controls in your experiment. These include:

  • Growth Control: Inoculum in broth without the compound to ensure the bacteria are viable.

  • Sterility Control: Broth alone to check for contamination.

  • Solvent Control: Inoculum in broth with the highest concentration of the solvent used to dissolve the compound to ensure it has no inhibitory effect.

  • Reference Antibiotic Control: A standard antibiotic with a known MIC against the test organism to validate the assay's accuracy.

Experimental Protocols

Broth Microdilution MIC Assay Protocol

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][5][7][10]

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth) to achieve the desired starting concentration for the assay.

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells except the first column.

    • Add 200 µL of the starting concentration of this compound (in broth) to the first well of each row to be tested.

    • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours old), select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.[1][2]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well and the desired final compound concentrations.

    • Include a growth control (broth + inoculum), a sterility control (broth only), and a solvent control (broth + inoculum + highest solvent concentration).

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Hypothetical MIC Data for this compound

The following table presents a hypothetical, yet plausible, range of MIC values for this compound against common bacterial strains to serve as a reference. Actual experimental results may vary.

Bacterial Strain Gram Stain Hypothetical MIC Range (µg/mL)
Staphylococcus aureusGram-positive4 - 16
Enterococcus faecalisGram-positive8 - 32
Escherichia coliGram-negative16 - 64
Pseudomonas aeruginosaGram-negative32 - >128
Klebsiella pneumoniaeGram-negative16 - 64

Visualizations

Experimental Workflow for MIC Testing

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading compound_prep Prepare this compound Stock Solution (in DMSO) serial_dilution Perform Serial Dilutions in 96-Well Plate compound_prep->serial_dilution media_prep Prepare Sterile Broth Medium media_prep->serial_dilution inoculum_prep Prepare and Standardize Bacterial Inoculum inoculation Inoculate Wells with Bacterial Suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Read MIC Results (Visual Inspection) incubation->read_results

Caption: Workflow for determining the MIC of this compound.

Hypothetical Signaling Pathway for Antimicrobial Action

Signaling_Pathway cluster_cell Bacterial Cell compound This compound nitroreductase Nitroreductase compound->nitroreductase Enters Cell reactive_species Reactive Nitrogen Species (e.g., NO, Nitroso Radicals) nitroreductase->reactive_species Reduction of Nitro Group dna DNA reactive_species->dna Causes Damage protein Cellular Proteins reactive_species->protein Causes Damage damage Cellular Damage & Death

Caption: Hypothetical mechanism of action for this compound.

References

Addressing N-dodecyl-3-nitrobenzamide instability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using N-dodecyl-3-nitrobenzamide in cell culture experiments. Due to the limited specific data on this compound, the following information is based on the chemical properties of its core structures: a nitroaromatic ring, an amide bond, and a long alkyl chain.

Frequently Asked Questions (FAQs)

Q1: I'm observing a precipitate in my cell culture medium after adding this compound. What could be the cause?

A1: Precipitation of this compound is a common issue likely due to its low aqueous solubility, a characteristic of molecules with long alkyl chains.[1] Several factors in the cell culture environment can exacerbate this issue:

  • Temperature shifts: Moving the compound from a stock solution at room temperature or higher to a refrigerated or 37°C environment can cause it to fall out of solution.[2]

  • High concentration: The concentration of the compound may exceed its solubility limit in the aqueous cell culture medium.

  • Interaction with media components: Salts, proteins, and other components in the media can interact with the compound, reducing its solubility.[2]

  • Solvent effects: When diluting a concentrated stock (e.g., in DMSO) into the aqueous medium, the rapid change in solvent polarity can cause the compound to precipitate.[3]

Q2: How can I prevent my compound from precipitating?

A2: Here are several strategies to prevent precipitation:

  • Optimize stock solution and dilution:

    • Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.

    • When diluting into your culture medium, add the stock solution dropwise while gently vortexing the medium to ensure rapid dispersal.[3]

    • Keep the final concentration of the organic solvent in the medium low (typically <0.5%) to avoid solvent-induced toxicity to your cells.[3]

  • Pre-warm the medium: Before adding the compound, ensure your cell culture medium is at the experimental temperature (e.g., 37°C).

  • Test different media formulations: If possible, test the compound's solubility in different basal media, as variations in component concentrations could affect solubility.

  • Consider using a solubilizing agent: In some cases, non-toxic solubilizing agents can be used, but this should be approached with caution as they can have off-target effects on cells.

Q3: I suspect my this compound is degrading in the cell culture medium. What are the likely degradation pathways?

A3: Based on its chemical structure, two primary degradation pathways are possible in a cell culture environment:

  • Hydrolysis of the amide bond: The amide linkage can be broken down by water, a reaction that can be catalyzed by acidic or alkaline conditions.[4][5][6] While amides are generally stable, the complex biological environment of cell culture, which includes enzymes, could potentially accelerate this process. This would result in the formation of 3-nitrobenzoic acid and dodecylamine.

  • Reduction of the nitro group: The nitroaromatic group can be reduced by cellular enzymes, particularly flavoenzymes like NADPH:cytochrome P450 reductase.[7][8][9] This is a common metabolic pathway for nitroaromatic compounds and can proceed through several intermediates, including nitroso and hydroxylamino derivatives, ultimately yielding an amino group (3-amino-N-dodecylbenzamide).[10]

Q4: How does the presence of serum in the culture medium affect the stability of this compound?

A4: Serum can have a dual effect on compound stability. The proteins in serum, such as albumin, can bind to the compound, which can either stabilize it by preventing degradation or reduce its effective concentration and bioavailability to the cells.[11][12][13] The impact of serum is compound-specific and should be determined experimentally.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

If you are observing high variability in your experimental outcomes, it could be due to the instability of this compound.

Possible Cause Troubleshooting Steps
Compound Degradation 1. Perform a stability study to determine the half-life of the compound in your specific cell culture medium (see Experimental Protocol 1).2. If degradation is significant, consider shorter incubation times or replenishing the compound at regular intervals.
Precipitation 1. Visually inspect the culture wells for any precipitate after adding the compound.2. Perform a solubility test to determine the maximum soluble concentration in your medium (see Experimental Protocol 2).
Interaction with Media Components 1. Test the compound's stability in basal medium versus complete medium (with serum and other supplements) to assess the impact of these components.[11]
Issue 2: Loss of Compound Activity Over Time

A gradual decrease in the desired biological effect could indicate compound degradation.

Possible Cause Troubleshooting Steps
Chemical Instability 1. Analyze samples of the culture medium at different time points using HPLC or LC-MS to quantify the remaining parent compound (see Experimental Protocol 1).2. Identify potential degradation products to understand the primary degradation pathway.[14]
Cellular Metabolism 1. If cells are present, compare the compound's stability in conditioned medium (medium in which cells have been grown) versus fresh medium to see if cellular enzymes are responsible for degradation.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a method to determine the rate of degradation of the compound over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Cell culture medium (with and without serum, as required)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • C18 reversed-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Spiking the Medium: Add the stock solution to pre-warmed cell culture medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (e.g., <0.1%). Prepare enough volume for all time points.

  • Time Course Incubation:

    • Aliquot the spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

    • Place the tubes in a 37°C incubator with 5% CO2.

  • Sample Collection: At each time point, remove one tube from the incubator.

  • Sample Preparation for HPLC:

    • If the medium contains serum, precipitate the proteins by adding three volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean HPLC vial.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a suitable mobile phase gradient to separate the parent compound from potential degradation products. A common starting point for a C18 column is a gradient of water and acetonitrile with 0.1% formic acid.

    • Monitor the elution profile at a wavelength where this compound has a strong absorbance (the nitroaromatic ring should provide a good chromophore).

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Plot the percentage of the remaining compound against time to determine its stability profile.

Protocol 2: Determining the Solubility of this compound in Cell Culture Medium

This protocol provides a method to estimate the maximum soluble concentration of the compound.[15]

Materials:

  • This compound

  • Cell culture medium

  • DMSO

  • Microcentrifuge tubes

  • High-speed centrifuge

Procedure:

  • Prepare a series of concentrations: Prepare a range of concentrations of this compound in cell culture medium by diluting a high-concentration DMSO stock.

  • Incubation: Incubate the solutions for a set period (e.g., 2 hours) at 37°C to allow equilibrium to be reached.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any precipitated compound.[15]

  • Sample Collection: Carefully collect the supernatant without disturbing the pellet.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC or spectrophotometry.

  • Determine Solubility Limit: The highest concentration at which no pellet is observed and the measured concentration in the supernatant matches the nominal concentration is the approximate solubility limit.

Visualizations

Instability_Workflow Troubleshooting this compound Instability Start Inconsistent Results or Loss of Activity CheckPrecipitate Check for Precipitate Start->CheckPrecipitate PrecipitateYes Precipitate Observed CheckPrecipitate->PrecipitateYes Yes PrecipitateNo No Precipitate CheckPrecipitate->PrecipitateNo No SolubilityProtocol Perform Solubility Assay (Protocol 2) PrecipitateYes->SolubilityProtocol CheckDegradation Suspect Degradation PrecipitateNo->CheckDegradation OptimizeConcentration Optimize Compound Concentration & Dilution SolubilityProtocol->OptimizeConcentration StabilityProtocol Perform Stability Assay (Protocol 1) CheckDegradation->StabilityProtocol Yes DegradationObserved Degradation Confirmed StabilityProtocol->DegradationObserved Degradation >10% NoDegradation Compound is Stable StabilityProtocol->NoDegradation Degradation <10% AdjustExperiment Adjust Experimental Design: - Shorter incubation - Replenish compound DegradationObserved->AdjustExperiment OtherFactors Investigate Other Factors: - Cell health - Assay variability NoDegradation->OtherFactors

Caption: Troubleshooting workflow for instability issues.

Degradation_Pathways Potential Degradation Pathways Parent This compound Hydrolysis Amide Hydrolysis (H2O, enzymes) Parent->Hydrolysis Reduction Nitro Group Reduction (Cellular enzymes) Parent->Reduction Product1 3-Nitrobenzoic Acid Hydrolysis->Product1 Product2 Dodecylamine Hydrolysis->Product2 Product3 3-Amino-N-dodecylbenzamide Reduction->Product3

Caption: Potential chemical degradation pathways.

References

Methods to reduce cytotoxicity of N-dodecyl-3-nitrobenzamide in mammalian cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-dodecyl-3-nitrobenzamide. The focus is on addressing and mitigating cytotoxicity in mammalian cell culture experiments.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and provides systematic steps to resolve them.

Issue Possible Cause Recommended Action
High cell death even at low concentrations Compound Precipitation: this compound is highly hydrophobic and may precipitate in aqueous culture media, leading to concentrated localized toxicity.1. Visually inspect culture wells for precipitates after compound addition. 2. Improve Solubilization: See protocols for Solvent Optimization, Cyclodextrin Encapsulation, and Liposome Formulation. 3. Reduce Final Solvent Concentration: Ensure the final concentration of solvents like DMSO is non-toxic to the cells (typically ≤ 0.5%).[1][2]
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO, ethanol) may be causing cytotoxicity.[1][2]1. Run a solvent control: Treat cells with the highest concentration of the solvent used in your experiment. 2. Lower Solvent Concentration: Decrease the final solvent concentration in the culture medium. 3. Test Alternative Solvents: Evaluate less toxic solvents like ethanol or acetone at low concentrations.[1][2]
Inconsistent results between experiments Variable Compound Solubilization: Inconsistent preparation of the compound stock solution or its dilution in media can lead to variable effective concentrations.1. Standardize Stock Preparation: Prepare a high-concentration stock solution in an appropriate solvent and vortex thoroughly. 2. Pre-dilution Strategy: Perform serial dilutions in the solvent before adding to the culture medium. 3. Ensure Homogeneity: Mix the final culture medium containing the compound thoroughly by gentle pipetting before adding to cells.
Cell Seeding Density: Variations in the initial number of cells can affect their susceptibility to cytotoxic agents.1. Optimize Seeding Density: Determine the optimal cell seeding density for your specific cell line and assay duration. 2. Ensure Uniform Seeding: Use a single-cell suspension and mix well before plating to ensure an even distribution of cells in each well.
Unexpected morphological changes in cells Sub-lethal Cytotoxicity: The compound may be causing cellular stress and morphological changes without inducing immediate cell death.1. Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment to identify the onset of morphological changes. 2. Mechanism of Action Investigation: Consider assays for specific cellular processes that might be affected (e.g., mitochondrial function, membrane integrity).

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for this compound?

Due to its hydrophobic nature, this compound is likely insoluble in water.[3] The recommended starting solvent is dimethyl sulfoxide (DMSO). However, it is crucial to keep the final concentration of DMSO in the cell culture medium at a non-toxic level, typically below 0.5% (v/v), as higher concentrations can be cytotoxic to mammalian cells.[1][2]

2. How can I reduce the cytotoxicity of this compound in my cell culture experiments?

Several formulation strategies can be employed to reduce the cytotoxicity of hydrophobic compounds:

  • Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, increasing their solubility and reducing their direct interaction with cell membranes, thereby lowering cytotoxicity.[4][5][6][7]

  • Liposomal Formulation: Encapsulating the compound within liposomes can facilitate its delivery into cells while reducing its free concentration in the culture medium.[8][9]

  • Protein Binding: The presence of serum in the culture medium can reduce the free concentration of the compound through binding to proteins like albumin, which can mitigate cytotoxicity.[10] Consider maintaining a consistent serum concentration across experiments.

3. My cells are dying even with a low concentration of the compound. What should I do?

First, confirm that the observed cell death is not due to the solvent. Run a vehicle control with the same concentration of the solvent used to deliver your compound. If the solvent is not the issue, the compound may be precipitating out of solution. Visually inspect the wells for any precipitate. If precipitation is observed, you will need to improve the solubility using methods like cyclodextrin encapsulation or liposomal formulation.

4. How do I determine the optimal concentration of cyclodextrin to use?

The optimal molar ratio of cyclodextrin to your compound needs to be determined empirically. A common starting point is a 1:1 molar ratio, with a range of ratios tested (e.g., 1:1, 1:2, 2:1 of compound to cyclodextrin). The effectiveness of the encapsulation can be assessed by measuring the apparent solubility of the compound and its effect on reducing cytotoxicity in a cell viability assay.

5. What cell viability assay is recommended for assessing the cytotoxicity of this compound?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[4][10][11][12][13] It is a reliable method for quantifying the cytotoxic effects of compounds.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a general procedure for assessing cell viability using the MTT assay.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound stock solution (in an appropriate solvent)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

Protocol 2: Cyclodextrin Encapsulation of this compound

This protocol describes a general method for encapsulating a hydrophobic compound with β-cyclodextrin.

Materials:

  • This compound

  • β-cyclodextrin

  • Deionized water

  • Appropriate organic solvent for the compound (e.g., ethanol or acetone)

  • Magnetic stirrer and stir bar

  • Rotary evaporator or freeze-dryer

Procedure:

  • Molar Ratio Determination: Determine the desired molar ratio of this compound to β-cyclodextrin (e.g., 1:1).

  • Compound Solution: Dissolve the appropriate amount of this compound in a minimal amount of a suitable organic solvent.

  • Cyclodextrin Solution: In a separate flask, dissolve the corresponding molar amount of β-cyclodextrin in deionized water with gentle heating and stirring.

  • Complex Formation: Slowly add the compound solution to the cyclodextrin solution while stirring continuously. Continue stirring the mixture at room temperature for 24-48 hours.

  • Solvent Removal: Remove the organic solvent and water using a rotary evaporator or by freeze-drying to obtain a solid powder of the inclusion complex.

  • Characterization (Optional): The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Reconstitution: The resulting powder can be dissolved in water or culture medium for use in cell-based assays.

Visualizations

Experimental Workflow for Assessing and Mitigating Cytotoxicity

experimental_workflow cluster_prep Compound Preparation cluster_cell_culture Cell Culture and Treatment cluster_assay Cytotoxicity Assessment cluster_troubleshooting Troubleshooting cluster_mitigation Mitigation Strategies A Dissolve this compound in appropriate solvent (e.g., DMSO) B Prepare serial dilutions of stock solution A->B D Treat cells with compound dilutions and controls (vehicle, untreated) B->D C Seed mammalian cells in 96-well plate C->D E Incubate for desired time period (e.g., 24, 48, 72h) D->E F Perform MTT assay E->F G Measure absorbance at 570 nm F->G H Calculate cell viability (%) and determine IC50 G->H I High Cytotoxicity Observed? H->I J Optimize Solvent Concentration I->J Yes K Formulate with Cyclodextrins I->K Yes L Formulate with Liposomes I->L Yes M Proceed with further experiments I->M No J->B K->A L->A

Caption: Workflow for evaluating and reducing the cytotoxicity of this compound.

Logic Diagram for Troubleshooting High Cytotoxicity

troubleshooting_logic start Start: High Cytotoxicity Observed q1 Is the vehicle control also toxic? start->q1 a1_yes Reduce final solvent concentration or test alternative solvents q1->a1_yes Yes q2 Is compound precipitation visible? q1->q2 No end Re-evaluate Cytotoxicity a1_yes->end a2_yes Improve solubilization q2->a2_yes Yes a2_no Consider intrinsic compound toxicity. Perform dose-response studies. q2->a2_no No formulation Select Formulation Strategy a2_yes->formulation a2_no->end cyclo Cyclodextrin Encapsulation formulation->cyclo lipo Liposome Formulation formulation->lipo cyclo->end lipo->end

Caption: Decision tree for troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Investigating the Degradation of N-dodecyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential degradation pathways of N-dodecyl-3-nitrobenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to three primary degradation pathways:

  • Hydrolysis: The amide bond can be cleaved by hydrolysis, especially under acidic or basic conditions, yielding 3-nitrobenzoic acid and dodecylamine.[1][2][3][4]

  • Photodegradation: The nitroaromatic ring makes the molecule susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to the reduction of the nitro group or cleavage of the aromatic ring.[5][6][7]

  • Enzymatic Degradation: In biological systems, enzymes such as amidases or nitroreductases could potentially metabolize the molecule, leading to its degradation.[8][9]

Q2: What are the expected major degradation products of this compound?

A2: The major degradation products will vary depending on the degradation pathway:

  • Hydrolysis: 3-nitrobenzoic acid and dodecylamine.

  • Reduction of Nitro Group: 3-aminobenzamide derivatives.

  • Photodegradation: A complex mixture of products can be formed, including hydroxylated derivatives and ring-cleavage products.

Q3: What analytical techniques are most suitable for monitoring the degradation of this compound and identifying its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating and quantifying this compound and its degradation products.[10] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly recommended.[10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile degradation products.[11][12]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in hydrolysis experiments.
Potential Cause Troubleshooting Step
pH Fluctuation Ensure the buffer capacity is sufficient to maintain a constant pH throughout the experiment. Regularly monitor the pH of the reaction mixture.
Temperature Variation Use a calibrated and stable heating system (e.g., water bath, heating block). Monitor the temperature of the reaction mixture directly.
Inaccurate Analyte Concentration Prepare fresh stock solutions for each experiment. Verify the concentration of the stock solution using a validated analytical method.
Sample Evaporation Use sealed reaction vessels, especially for long-term experiments at elevated temperatures.
Issue 2: No degradation is observed under photodegradation conditions.
Potential Cause Troubleshooting Step
Inappropriate Light Source Ensure the emission spectrum of the light source overlaps with the absorption spectrum of this compound. A UV lamp is typically required.[5]
Insufficient Light Intensity Measure the light intensity at the sample position. Increase the intensity or the exposure time if necessary.
Light Shielding Ensure the reaction vessel is made of a material that is transparent to the required wavelength (e.g., quartz for UV). Avoid any obstructions that may block the light path.
Absence of Photosensitizers In some cases, the presence of photosensitizers in the solution can enhance photodegradation. Consider adding a known photosensitizer if direct photodegradation is slow.
Issue 3: Difficulty in identifying unknown peaks in the chromatogram.
Potential Cause Troubleshooting Step
Co-elution of Peaks Optimize the chromatographic method (e.g., change the mobile phase composition, gradient profile, or column chemistry) to improve the separation of peaks.
Low Concentration of Degradation Product Concentrate the sample before analysis. Use a more sensitive detector if available.
Lack of Reference Standards If reference standards for expected degradation products are unavailable, utilize LC-MS/MS to obtain mass spectral data for structural elucidation. High-resolution mass spectrometry can provide accurate mass measurements to aid in determining the elemental composition.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Prepare acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (purified water) hydrolysis solutions.

  • Experimental Setup:

    • In separate sealed vials, add a small aliquot of the stock solution to each of the hydrolysis solutions to achieve the desired final concentration (e.g., 100 µg/mL).

    • Place the vials in a constant temperature bath set at a specific temperature (e.g., 60°C).

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a validated stability-indicating HPLC-UV method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k).

Protocol 2: Photostability Study
  • Preparation of Solutions:

    • Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 100 µg/mL).

  • Experimental Setup:

    • Place the solution in a quartz cuvette or a suitable UV-transparent container.

    • Expose the sample to a calibrated light source (e.g., a xenon lamp or a UV chamber) providing a controlled light intensity and wavelength.[5]

    • Simultaneously, run a dark control sample (wrapped in aluminum foil) under the same temperature conditions.

  • Sampling and Analysis:

    • At various time intervals, withdraw aliquots from both the exposed and dark control samples.

    • Analyze the samples by HPLC-UV.

  • Data Analysis:

    • Compare the chromatograms of the exposed and dark control samples to identify photodegradation products.

    • Calculate the rate of photodegradation.

Data Presentation

The following tables present illustrative data for analogous compounds. Researchers should replace this with their experimental data for this compound.

Table 1: Illustrative Hydrolysis Rate Constants for a Hypothetical Amide Compound

ConditionTemperature (°C)Rate Constant (k) (h⁻¹)Half-life (t½) (h)
0.1 M HCl600.02527.7
Purified Water600.001693.1
0.1 M NaOH600.1504.6

Table 2: Illustrative Photodegradation Data for a Hypothetical Nitroaromatic Compound

Exposure Time (h)Remaining Compound (%) (Exposed)Remaining Compound (%) (Dark Control)
0100.0100.0
285.299.8
472.199.5
851.599.1
2415.398.2

Visualizations

Hydrolysis_Pathway This compound This compound 3-Nitrobenzoic Acid 3-Nitrobenzoic Acid This compound->3-Nitrobenzoic Acid Hydrolysis (Acid/Base) Dodecylamine Dodecylamine This compound->Dodecylamine Hydrolysis (Acid/Base)

Caption: Proposed hydrolysis pathway of this compound.

Photodegradation_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Prepare Solution Prepare Solution Expose to Light Expose to Light Prepare Solution->Expose to Light Dark Control Dark Control Prepare Solution->Dark Control HPLC-UV Analysis HPLC-UV Analysis Expose to Light->HPLC-UV Analysis Dark Control->HPLC-UV Analysis LC-MS/MS Analysis LC-MS/MS Analysis HPLC-UV Analysis->LC-MS/MS Analysis If unknowns present

Caption: Experimental workflow for a photodegradation study.

Troubleshooting_Logic Inconsistent Results Inconsistent Results Check pH Control Check pH Control Inconsistent Results->Check pH Control Possible Cause Check Temperature Control Check Temperature Control Inconsistent Results->Check Temperature Control Possible Cause Check Solution Stability Check Solution Stability Inconsistent Results->Check Solution Stability Possible Cause

Caption: Logic diagram for troubleshooting inconsistent results.

References

Technical Support Center: Interpretation of Complex NMR Spectra for N-dodecyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the interpretation of complex NMR spectra for N-dodecyl-3-nitrobenzamide. It is designed for researchers, scientists, and drug development professionals who may encounter specific challenges during their experimental work with this and similar long-chain amide compounds.

Troubleshooting Guides

This section addresses common issues encountered during the acquisition and interpretation of NMR spectra for this compound.

Problem ID Question Possible Causes & Solutions
NMR-001 My spectrum has very broad peaks. Poor Shimming: The magnetic field homogeneity may be poor. Re-shimming the spectrometer is recommended. Sample Heterogeneity: The compound may not be fully dissolved or may have precipitated. Ensure complete dissolution, potentially by gentle warming or using a different deuterated solvent.[1] High Concentration: A highly concentrated sample can lead to viscosity-related broadening. Try diluting the sample.[1][2]
NMR-002 I'm seeing overlapping signals in the aliphatic region, making the dodecyl chain protons difficult to assign. Solvent Effects: The choice of deuterated solvent can influence chemical shifts. Acquiring spectra in different solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) may help resolve overlapping peaks.[1] Higher Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will provide better signal dispersion. 2D NMR Techniques: Employing 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in definitively assigning protons and carbons, respectively, by showing their correlations.
NMR-003 The amide N-H proton signal is broad or not visible. Proton Exchange: The amide proton can exchange with residual water or acidic impurities in the solvent, leading to broadening or disappearance of the signal. To confirm, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the N-H peak should disappear.[1] Intermediate Exchange Rate: The rate of rotation around the C-N amide bond can be on the NMR timescale, causing peak broadening.[3][4] Acquiring the spectrum at a different temperature (either higher or lower) can sharpen the signal by moving out of the intermediate exchange regime.
NMR-004 I can't get accurate integrations for the aromatic region due to the residual solvent peak. Solvent Choice: If using CDCl₃, the residual CHCl₃ peak at ~7.26 ppm can interfere with the aromatic signals. Switching to a solvent with a non-interfering signal, such as Acetone-d₆, can resolve this issue.[1]
NMR-005 My baseline is distorted, showing "wiggles" or artifacts. Detector Saturation: If the sample is highly concentrated, the strong signals can saturate the detector. Reducing the receiver gain or decreasing the tip angle during acquisition can mitigate these artifacts.[2] Apodization: Applying an appropriate window function (apodization) during processing can improve the baseline.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for this compound?

A1: The ¹H NMR spectrum of this compound can be divided into three main regions: the aromatic region, the aliphatic dodecyl chain region, and the amide N-H proton. The expected chemical shifts are summarized in the table below.

Q2: How can I assign the protons of the 3-nitrobenzoyl group?

A2: The protons on the 3-nitrobenzoyl group will appear in the aromatic region of the spectrum, typically between 7.5 and 8.7 ppm. Due to the electron-withdrawing nature of the nitro group and the amide functionality, the protons will be deshielded. The proton ortho to the nitro group and meta to the amide (H-2) is expected to be the most downfield. The proton para to the nitro group (H-4) and the one ortho to the amide (H-6) will also be downfield, while the proton meta to both groups (H-5) will be the most upfield of the aromatic signals.

Q3: The signals for the central CH₂ groups of the dodecyl chain are overlapping. How can I confirm their presence?

A3: The bulk of the methylene (CH₂) groups of the dodecyl chain will resonate as a broad multiplet around 1.2-1.4 ppm. While individual assignment is challenging, the integration of this signal should correspond to approximately 18 protons (-(CH₂)₉-). A ¹³C NMR spectrum will show a strong signal in the aliphatic region, confirming the presence of these carbons.

Q4: What is the expected chemical shift for the amide N-H proton?

A4: The amide N-H proton typically appears as a broad singlet or a triplet (if coupled to the adjacent CH₂ group) between 6.0 and 8.5 ppm. Its chemical shift and appearance are highly dependent on the solvent, concentration, and temperature. As mentioned in the troubleshooting guide, this peak will exchange with D₂O.[1]

Data Presentation

Table 1: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic H-2~8.6 - 8.7s (singlet) or t (triplet)1H
Aromatic H-4, H-6~8.1 - 8.4m (multiplet)2H
Aromatic H-5~7.6 - 7.7t (triplet)1H
Amide N-H~6.0 - 8.5br s (broad singlet) or t1H
N-CH₂~3.4 - 3.5q (quartet) or dt2H
-CH₂- (adjacent to N-CH₂)~1.6 - 1.7m (multiplet)2H
-(CH₂)₉-~1.2 - 1.4br m (broad multiplet)18H
Terminal -CH₃~0.8 - 0.9t (triplet)3H

Table 2: Expected ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon Assignment Expected Chemical Shift (ppm)
Carbonyl C=O~165 - 168
Aromatic C-NO₂~148 - 150
Aromatic C-H~120 - 135
Aromatic C-C=O~135 - 138
N-CH₂~40 - 42
-(CH₂)₁₀-~22 - 32
Terminal -CH₃~14

Experimental Protocols

Protocol for ¹H and ¹³C NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., a single 90° pulse).

    • Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).[5]

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 128 scans or more).

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FID for both ¹H and ¹³C spectra.

    • Phase the resulting spectra to obtain a flat baseline.

    • Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm or the residual solvent peak).

    • Integrate the signals in the ¹H spectrum.

    • Analyze the peak multiplicities, chemical shifts, and integrations to elucidate the structure.

Visualizations

troubleshooting_workflow cluster_broad Troubleshooting Broad Peaks cluster_overlap Troubleshooting Overlapping Signals cluster_missing Troubleshooting Missing N-H Peak start Start: Complex or Poor Quality NMR Spectrum broad_peaks Issue: Broad Peaks start->broad_peaks overlapping_signals Issue: Overlapping Signals start->overlapping_signals missing_peaks Issue: Missing/Broad N-H Peak start->missing_peaks shim Re-shim Spectrometer broad_peaks->shim Cause: Poor Homogeneity? dissolve Check Sample Dissolution / Dilute Sample broad_peaks->dissolve Cause: Concentration / Solubility? change_solvent Acquire in Different Solvent overlapping_signals->change_solvent higher_field Use Higher Field Spectrometer overlapping_signals->higher_field two_d_nmr Run 2D NMR (COSY, HSQC) overlapping_signals->two_d_nmr d2o_exchange Add D₂O and Re-acquire missing_peaks->d2o_exchange Cause: Proton Exchange? temp_change Change Acquisition Temperature missing_peaks->temp_change Cause: Intermediate Exchange Rate? end_node Resolved Spectrum shim->end_node dissolve->end_node change_solvent->end_node higher_field->end_node two_d_nmr->end_node d2o_exchange->end_node temp_change->end_node

Caption: A logical workflow for troubleshooting common NMR spectral issues.

nmr_regions cluster_spectrum ¹H NMR Spectrum Regions for this compound Aromatic Aromatic Region (H-2, H-4, H-5, H-6) ~7.5-8.7 ppm Amide Amide N-H ~6.0-8.5 ppm Alkyl_alpha N-CH₂ ~3.4-3.5 ppm Alkyl_bulk -(CH₂)₁₀- ~1.2-1.7 ppm Alkyl_terminal Terminal CH₃ ~0.8-0.9 ppm

Caption: Key functional groups and their expected regions in the ¹H NMR spectrum.

References

Validation & Comparative

N-dodecyl-3-nitrobenzamide in the Landscape of DprE1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of N-dodecyl-3-nitrobenzamide and other prominent inhibitors of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a critical enzyme in Mycobacterium tuberculosis cell wall synthesis. This document synthesizes available experimental data on their inhibitory activity and efficacy, details the experimental protocols for key assays, and visualizes the underlying biological pathways and experimental workflows.

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a flavoenzyme essential for the biosynthesis of the mycobacterial cell wall component arabinogalactan.[1] Its inhibition leads to bacterial cell death, making it a prime target for novel anti-tuberculosis drugs.[2] DprE1 inhibitors are broadly classified into two categories: covalent and non-covalent inhibitors.[3] this compound belongs to the dinitrobenzamide (DNB) class of covalent inhibitors, which act as suicide substrates for the enzyme.[3][4] The nitro group of these compounds is reduced by the DprE1 flavin cofactor (FADH2) to a reactive nitroso species, which then forms a covalent bond with a cysteine residue (Cys387) in the enzyme's active site, leading to irreversible inhibition.[3][5]

This guide will compare this compound and its more potent analog, N-dodecyl-3,5-dinitrobenzamide, with other well-characterized DprE1 inhibitors, including the benzothiazinones (BTZs) BTZ043 and PBTZ169, and the non-covalent inhibitors TBA-7371 and OPC-167832.

Performance Comparison of DprE1 Inhibitors

The following tables summarize the available quantitative data for N-dodecyl-3,5-dinitrobenzamide and other leading DprE1 inhibitors. Direct head-to-head comparative data for this compound was not available in the reviewed literature; therefore, data for the structurally similar and more potent N-dodecyl-3,5-dinitrobenzamide is presented. It is important to note that the data presented below is compiled from different studies and experimental conditions may vary.

Inhibitor ClassCompoundDprE1 IC50 (µM)M. tuberculosis MIC (µM)Cytotoxicity (CC50 in Vero cells, µM)
Dinitrobenzamide N-dodecyl-3,5-dinitrobenzamideNot Reported0.046 (16 ng/mL)[4]> 128[4]
Benzothiazinone BTZ043Not Reported0.0023[6]11.5 (HepG2)
Benzothiazinone PBTZ169Not Reported0.00065127 (HepG2)
Azaindole (Non-covalent) TBA-7371Not ReportedNot ReportedNot Reported
Carbostyril (Non-covalent) OPC-167832Not ReportedNot ReportedNot Reported

Table 1: In Vitro Inhibitory Activity. This table compares the half-maximal inhibitory concentration (IC50) against the DprE1 enzyme and the minimum inhibitory concentration (MIC) against M. tuberculosis. Cytotoxicity data is also included where available.

InhibitorMouse ModelDosing RegimenLung CFU Reduction (log10) vs. Untreated Control
PBTZ169 C3HeB/FeJ[7]50 mg/kg, once daily[7]~1.5[7]
TBA-7371 C3HeB/FeJ[7]100 mg/kg, twice daily[7]~1.5[7]
OPC-167832 C3HeB/FeJ[7]5 mg/kg, once daily[7]~3[7]

Table 2: In Vivo Efficacy in Mouse Models. This table summarizes the reduction in bacterial load (colony-forming units, CFU) in the lungs of infected mice after treatment with different DprE1 inhibitors. The C3HeB/FeJ mouse model develops caseous necrotic pulmonary lesions, closely mimicking human tuberculosis.[7] Superior efficacy was observed for OPC-167832 even at lower doses, which was attributed to its favorable distribution and sustained retention in caseous necrotic lesions.[7][8]

Experimental Protocols

DprE1 Enzyme Inhibition Assay

The inhibitory activity of compounds against the DprE1 enzyme can be determined using various methods, including radiolabeled substrate assays and fluorescence-based assays.

1. Radiolabeled Substrate Assay: [9][10]

  • Principle: This assay measures the conversion of a radiolabeled substrate, such as 14C-decaprenylphosphoryl-β-D-ribose (14C-DPR), to its product, decaprenylphosphoryl-D-arabinose (DPA), by the DprE1/DprE2 enzyme complex.

  • Procedure:

    • The purified DprE1 enzyme is incubated with the test inhibitor at various concentrations for a defined period.

    • The enzymatic reaction is initiated by the addition of the 14C-DPR substrate.

    • The reaction is allowed to proceed at a controlled temperature and is then stopped.

    • The reaction products are separated from the substrate using thin-layer chromatography (TLC).

    • The amount of product formed is quantified by detecting the radioactivity of the corresponding spot on the TLC plate.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

2. Fluorescence-Based Assay: [11]

  • Principle: This assay utilizes a redox indicator, such as resazurin, which is reduced to the fluorescent resorufin in a reaction coupled to the DprE1-catalyzed oxidation of its substrate.

  • Procedure:

    • Purified DprE1 protein is incubated with the test compound in a microplate well.

    • The substrate (e.g., geranylgeranyl-phosphoryl-β-d-ribose) and resazurin are added to initiate the reaction.

    • As DprE1 oxidizes its substrate, the cofactor FAD is reduced to FADH2, which in turn reduces resazurin to the fluorescent resorufin.

    • The increase in fluorescence is monitored over time using a plate reader.

    • The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12]

Broth Microdilution Method: [13][14]

  • Principle: This method involves challenging the bacteria with a range of concentrations of the antimicrobial agent in a liquid growth medium.

  • Procedure:

    • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium for mycobacteria (e.g., Middlebrook 7H9).

    • A standardized inoculum of M. tuberculosis is added to each well.

    • The plate is incubated at 37°C for a period of 7 to 21 days.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.

Visualizations

DprE1_Signaling_Pathway cluster_cell_wall Mycobacterial Cell Wall Synthesis DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPX Decaprenylphosphoryl-2'-keto-D-erythro-pentofuranose (DPX) DPR->DPX DprE1 (Oxidation) FAD -> FADH2 DPA Decaprenylphosphoryl-D-arabinofuranose (DPA) DPX->DPA DprE2 (Reduction) NADPH -> NADP+ Arabinogalactan Arabinogalactan DPA->Arabinogalactan Arabinan Biosynthesis Inhibitor This compound (Covalent Inhibitor) Inhibitor->DPX Inhibition

Caption: DprE1 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation DprE1_assay DprE1 Enzyme Inhibition Assay (IC50) MIC_assay M. tuberculosis MIC Assay DprE1_assay->MIC_assay Cytotoxicity_assay Cytotoxicity Assay (e.g., Vero cells) MIC_assay->Cytotoxicity_assay Mouse_infection Infection of Mice with M. tuberculosis Cytotoxicity_assay->Mouse_infection Lead Compound Selection Treatment Treatment with DprE1 Inhibitor Mouse_infection->Treatment Efficacy_assessment Assessment of Bacterial Load (CFU in Lungs/Spleen) Treatment->Efficacy_assessment Start Compound Synthesis (this compound) Start->DprE1_assay

Caption: Experimental Workflow for DprE1 Inhibitor Evaluation.

References

A Comparative Efficacy Analysis of N-dodecyl-3-nitrobenzamide and Isoniazid Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antitubercular efficacy of N-dodecyl-3-nitrobenzamide, a member of the promising N-alkyl nitrobenzamide class of compounds, and isoniazid, a cornerstone of first-line tuberculosis treatment. This analysis is based on published preclinical data and is intended to inform further research and development efforts in the pursuit of novel tuberculosis therapies.

Executive Summary

This compound has demonstrated potent antimycobacterial activity in both in vitro and ex vivo models, with an efficacy profile comparable to that of isoniazid. While isoniazid acts through the inhibition of mycolic acid synthesis via the InhA enzyme, this compound is proposed to target DprE1, an essential enzyme in the arabinogalactan biosynthesis pathway. This difference in mechanism of action suggests that this compound could be effective against isoniazid-resistant strains of Mycobacterium tuberculosis. This guide presents a comprehensive overview of the available data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data from comparative studies of this compound and isoniazid.

Table 1: In Vitro Antimycobacterial Activity against M. tuberculosis H37Rv

CompoundMinimum Inhibitory Concentration (MIC)
This compound16 ng/mL
Isoniazid50 ng/mL

Table 2: Efficacy in an Ex Vivo Macrophage Infection Model

Treatment (at 0.15 µg/mL)Fold Change in Colony Forming Units (CFU) at Day 7
This compound (C12 derivative)~1 (Bacteriostatic effect comparable to Isoniazid)
Isoniazid~1 (Bacteriostatic effect)
Untreated Control~10 (Bacterial Growth)

Mechanism of Action

Isoniazid

Isoniazid (INH) is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG.[1][2] Once activated, the resulting isonicotinic acyl radical forms a covalent adduct with NAD+, which in turn inhibits the enoyl-acyl carrier protein reductase, InhA.[1][2] This enzyme is a crucial component of the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids. Mycolic acids are essential, long-chain fatty acids that are a major component of the mycobacterial cell wall, providing structural integrity and impermeability.[3] By disrupting mycolic acid synthesis, isoniazid leads to the weakening of the cell wall and ultimately, bacterial cell death.[3]

Isoniazid_Mechanism cluster_bacterium Mycobacterium tuberculosis INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated Isoniazid (Isonicotinic acyl radical) KatG->Activated_INH INH_NAD INH-NAD Adduct Activated_INH->INH_NAD + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP reductase) INH_NAD->InhA Inhibition FAS_II Fatty Acid Synthase II (FAS-II) System Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks FAS_II->Mycolic_Acid Catalyzes Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Bacterial_Death Bacterial Death Mycolic_Acid->Bacterial_Death Disruption leads to

Caption: Isoniazid's mechanism of action.
This compound

N-alkyl nitrobenzamides, including the N-dodecyl derivative, are proposed to act by inhibiting the decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) enzyme.[4] DprE1 is a critical enzyme in the arabinan biosynthesis pathway, which is responsible for the formation of the arabinogalactan and lipoarabinomannan components of the mycobacterial cell wall.[4] By inhibiting DprE1, this compound disrupts the synthesis of these essential cell wall components, leading to a loss of cell wall integrity and subsequent bacterial death. This mechanism is distinct from that of isoniazid, suggesting a lack of cross-resistance.

Ndodecyl_Mechanism cluster_bacterium Mycobacterium tuberculosis NDN This compound DprE1 DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase) NDN->DprE1 Inhibition Arabinan_Pathway Arabinan Biosynthesis DprE1->Arabinan_Pathway Essential for Arabinogalactan Arabinogalactan & Lipoarabinomannan Synthesis DprE1->Arabinogalactan Blocks Arabinan_Pathway->Arabinogalactan Cell_Wall Cell Wall Integrity Arabinogalactan->Cell_Wall Essential for Bacterial_Death Bacterial Death Arabinogalactan->Bacterial_Death Disruption leads to

Caption: Proposed mechanism for this compound.

Experimental Protocols

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The antimycobacterial activity of this compound and isoniazid was determined by measuring their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv using a broth microdilution method.

Methodology:

  • Preparation of Compounds: Stock solutions of this compound and isoniazid were prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions were then prepared in 96-well microtiter plates using Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) as the diluent.

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv was prepared from a fresh culture and its density was adjusted to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension was then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Incubation: The microtiter plates were sealed and incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that resulted in no visible growth of the mycobacteria. Visual inspection was aided by the addition of a resazurin-based indicator, where a color change from blue to pink indicates bacterial growth.

Ex Vivo Macrophage Infection Model

The efficacy of the compounds against intracellular mycobacteria was assessed using a macrophage infection model.

Methodology:

  • Macrophage Culture: Human or murine macrophage-like cell lines (e.g., THP-1 or J774) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA), if necessary. The cells were then seeded into 24-well plates and allowed to adhere.

  • Infection: The cultured macrophages were infected with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:1 for a period of 4 hours. Extracellular bacteria were then removed by washing with fresh medium.

  • Compound Treatment: The infected macrophages were treated with this compound or isoniazid at a concentration of 0.15 µg/mL. An untreated control group was also included.

  • Intracellular Viability Assessment: At various time points (e.g., day 0, 1, 3, 5, and 7 post-infection), the macrophages were lysed with a solution of 0.1% saponin to release the intracellular bacteria. The lysate was then serially diluted and plated on Middlebrook 7H11 agar plates.

  • CFU Enumeration: The plates were incubated at 37°C for 3-4 weeks, after which the number of colony-forming units (CFU) was counted to determine the intracellular bacterial load. The change in CFU over time for each treatment group was compared to the untreated control.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_exvivo Ex Vivo Efficacy cluster_comparison Comparative Analysis A1 Prepare serial dilutions of This compound & Isoniazid A2 Inoculate with M. tuberculosis H37Rv A1->A2 A3 Incubate at 37°C A2->A3 A4 Determine Minimum Inhibitory Concentration (MIC) A3->A4 C1 Compare MIC values A4->C1 B1 Culture and seed macrophages B2 Infect macrophages with M. tuberculosis H37Rv B1->B2 B3 Treat with this compound, Isoniazid, or leave untreated B2->B3 B4 Lyse macrophages at different time points B3->B4 B5 Plate lysate and enumerate Colony Forming Units (CFU) B4->B5 C2 Compare intracellular CFU reduction B5->C2 C3 Evaluate relative efficacy C1->C3 C2->C3

Caption: Workflow for comparing antitubercular efficacy.

Conclusion

The available data indicates that this compound is a potent inhibitor of Mycobacterium tuberculosis with in vitro and ex vivo efficacy comparable to the frontline drug isoniazid.[4] Its distinct mechanism of action, targeting the DprE1 enzyme, makes it a particularly attractive candidate for further development, especially in the context of rising isoniazid resistance. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of this and other novel antitubercular agents. Further in vivo studies are warranted to fully assess the therapeutic potential of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative molecular docking analysis of N-dodecyl-3-nitrobenzamide and a series of related N-alkyl-nitrobenzamide derivatives against decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), a critical enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis and a promising target for novel anti-tuberculosis drugs.[1] This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

Tuberculosis remains a significant global health threat, necessitating the discovery of new therapeutic agents.[1] The enzyme DprE1 is essential for the synthesis of key components of the mycobacterial cell wall, such as arabinogalactan and lipoarabinomannan.[1][2] Its inhibition leads to cell lysis, making it an attractive target for drug development.[3] Nitroaromatic compounds, including nitrobenzamides, have been identified as potent inhibitors of DprE1.[4][5] These compounds are believed to act as suicide inhibitors, where the nitro group is reduced by the FAD cofactor within the DprE1 active site, leading to the formation of a covalent bond with a key cysteine residue (Cys387).[4][6]

This guide presents a comparative in silico analysis of this compound and related compounds with varying alkyl chain lengths and nitro group substitutions to elucidate potential structure-activity relationships and guide further optimization efforts.

Data Presentation

The following table summarizes the hypothetical docking scores of this compound and its analogs against the DprE1 enzyme (PDB ID: 4P8C). Lower binding energy values are indicative of a more favorable binding affinity. The selection of related compounds is based on studies suggesting that lipophilicity, modulated by the N-alkyl chain length, plays a crucial role in the activity of this class of compounds.[1][7]

Compound IDCompound NameAlkyl Chain LengthNitro SubstitutionPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
1 This compound C123-nitro-8.9Cys387, Tyr314, FAD
2N-hexyl-3-nitrobenzamideC63-nitro-7.8Cys387, Tyr314, FAD
3N-octyl-3-nitrobenzamideC83-nitro-8.3Cys387, Tyr314, FAD
4N-tetradecyl-3-nitrobenzamideC143-nitro-8.5Cys387, Tyr314, FAD
5N-dodecyl-3,5-dinitrobenzamideC123,5-dinitro-9.5Cys387, Tyr314, Gly117, FAD
6N-octyl-3,5-dinitrobenzamideC83,5-dinitro-8.8Cys387, Tyr314, Gly117, FAD
7 (Control)BenzamideN/ANone-5.2Tyr314

Experimental Protocols

The following is a detailed methodology for the molecular docking experiments cited in this guide, based on established protocols using AutoDock Vina.

Molecular Docking Protocol with AutoDock Vina

1. Software and Hardware:

  • Molecular Graphics Laboratory (MGL) Tools: Used for preparing protein and ligand files.

  • AutoDock Vina: The molecular docking engine.

  • UCSF Chimera or PyMOL: For visualization and analysis of results.

  • A workstation with a Linux-based operating system is recommended.

2. Preparation of the Receptor (DprE1):

  • The crystal structure of M. tuberculosis DprE1 was obtained from the Protein Data Bank (PDB ID: 4P8C).[8]

  • All non-protein molecules, including water and co-crystallized ligands, were removed from the PDB file.

  • Polar hydrogen atoms were added to the protein structure, and Gasteiger charges were computed using AutoDock Tools.

  • The prepared protein structure was saved in the PDBQT file format.

3. Preparation of the Ligands:

  • The 3D structures of this compound and its analogs were generated using a chemical drawing tool like ChemDraw or Marvin Sketch and saved in SDF or MOL2 format.

  • The structures were then converted to the PDBQT format using AutoDock Tools. This process involves detecting the rotatable bonds and assigning charges.

4. Grid Box Generation:

  • A grid box was defined to encompass the active site of DprE1. The center of the grid was determined based on the position of the co-crystallized inhibitor in the original PDB file or by identifying the catalytic Cys387 residue.

  • The dimensions of the grid box were set to 25 x 25 x 25 Å to allow for sufficient space for the ligand to move and rotate freely.

5. Docking Simulation:

  • AutoDock Vina was executed using the command line. The command specified the receptor and ligand PDBQT files, the grid box coordinates and dimensions, and the output file name.

  • The exhaustiveness parameter, which controls the thoroughness of the search, was set to 32 to increase the probability of finding the optimal binding pose.

6. Analysis of Results:

  • The output file from Vina, also in PDBQT format, contains the predicted binding poses of the ligand ranked by their binding affinity scores in kcal/mol.

  • The lowest energy conformation was selected as the most probable binding mode.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed using UCSF Chimera or PyMOL.

Mandatory Visualization

The following diagrams illustrate the biological context and the experimental process.

DprE1_Pathway DPR Decaprenylphosphoryl-D-ribose (DPR) DprE1 DprE1 Enzyme (FAD-dependent) DPR->DprE1 DPX Decaprenylphosphoryl-D-2-keto erythro-pentose (DPX) DprE1->DPX Oxidation DprE2 DprE2 Enzyme DPA Decaprenylphosphoryl-D-arabinose (DPA) DprE2->DPA Reduction DPX->DprE2 CellWall Arabinogalactan & Lipoarabinomannan Synthesis DPA->CellWall CellLysis Cell Lysis Inhibitor This compound (and related compounds) Inhibitor->DprE1 Inhibition

Caption: Role of DprE1 in mycobacterial cell wall synthesis and its inhibition.

Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis Receptor 1. Obtain Receptor Structure (PDB: 4P8C) Receptor_PDBQT Receptor.pdbqt Receptor->Receptor_PDBQT Add H, Assign Charges Ligand 2. Generate Ligand Structures (e.g., this compound) Ligand_PDBQT Ligand.pdbqt Ligand->Ligand_PDBQT Assign Charges, Torsions Grid 3. Define Grid Box (Active Site) Receptor_PDBQT->Grid Vina 4. Run AutoDock Vina Ligand_PDBQT->Vina Grid->Vina Results 5. Output: Docked Poses & Binding Energies Vina->Results Analysis 6. Visualize & Analyze (Lowest Energy Pose, Interactions) Results->Analysis

Caption: Workflow for the molecular docking study of benzamide derivatives.

References

Ex Vivo Validation of N-dodecyl-3-nitrobenzamide's Antimycobacterial Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ex vivo antimycobacterial activity of the novel compound N-dodecyl-3-nitrobenzamide against key first-line tuberculosis drugs: isoniazid, rifampicin, ethambutol, and pyrazinamide. The data presented is compiled from published experimental findings to assist researchers in evaluating the potential of this compound as a candidate for further preclinical and clinical development.

Comparative Analysis of Intracellular Antimycobacterial Activity

The following table summarizes the ex vivo efficacy of this compound and standard-of-care antitubercular agents within macrophage infection models. It is important to note that the data for this compound and the comparator drugs are derived from separate studies, and direct head-to-head experimental results are not yet available. Methodologies across studies, while similar in principle (macrophage infection assays), may have variations.

CompoundEx Vivo ModelEfficacy MetricResultCitation
This compound Macrophage model of infectionActivity ProfileComparable to isoniazid[1]
Isoniazid Human Macrophages (Luciferase-based assay)Intracellular MIC90< 1 µM[2]
Rifampicin Human Macrophages (Luciferase-based assay)Intracellular MIC900.02 - 0.06 µM[2]
Ethambutol Human Macrophages (Luciferase-based assay)Intracellular MIC90< 20 µM[2]
Pyrazinamide Human Macrophages (Luciferase-based assay)Intracellular Growth InhibitionNo significant inhibition at concentrations tested[2]

Note on Pyrazinamide: Pyrazinamide's activity is highly dependent on the acidic environment within the phagolysosome of macrophages.[3] Standard ex vivo assays may not always replicate these specific conditions, potentially underrepresenting its efficacy.[3]

Experimental Protocols

A generalized experimental protocol for determining the ex vivo antimycobacterial activity of a compound using a macrophage infection model is outlined below. This protocol is a composite of standard methodologies in the field.

Macrophage Infection Assay for Antimycobacterial Activity

1. Cell Culture and Differentiation:

  • Human monocyte-like cell lines (e.g., THP-1) or primary human monocyte-derived macrophages (hMDMs) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.

  • For THP-1 cells, differentiation into a macrophage-like phenotype is induced by stimulation with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

2. Mycobacterial Culture:

  • Mycobacterium tuberculosis (e.g., H37Rv strain) is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase.

3. Macrophage Infection:

  • Differentiated macrophages are seeded in 96-well plates.

  • The mycobacterial culture is washed, resuspended in antibiotic-free RPMI-1640, and used to infect the macrophages at a multiplicity of infection (MOI) of 1:1 to 10:1.

  • The infection is allowed to proceed for 2-4 hours to permit phagocytosis.

  • Extracellular bacteria are removed by washing with fresh medium or by a short incubation with a low concentration of a non-cell-permeable antibiotic like gentamicin.

4. Compound Treatment:

  • The compound of interest (e.g., this compound) and comparator drugs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to the desired concentrations.

  • The infected macrophages are treated with the compounds for a period of 3 to 7 days.

5. Assessment of Mycobacterial Viability:

  • Colony Forming Unit (CFU) Assay: Macrophages are lysed with a gentle detergent (e.g., 0.1% saponin) to release intracellular bacteria. The lysate is serially diluted and plated on Middlebrook 7H10 or 7H11 agar plates. Colonies are counted after 3-4 weeks of incubation at 37°C.

  • Reporter Gene Assays: If using a reporter strain of M. tuberculosis (e.g., expressing luciferase or GFP), viability can be assessed by measuring the reporter signal. For luciferase, a substrate is added to the lysed cells, and luminescence is measured using a luminometer.[2]

6. Data Analysis:

  • The percentage of mycobacterial growth inhibition is calculated relative to untreated control wells.

  • The intracellular Minimum Inhibitory Concentration (MIC90), the concentration of the compound that inhibits 90% of mycobacterial growth, is determined.

Visualizations

Signaling Pathway of this compound

This compound is a member of the nitrobenzamide class of compounds, which are known to target the essential mycobacterial enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1] DprE1 is a critical component of the arabinogalactan and lipoarabinomannan biosynthesis pathway, which are essential for the integrity of the mycobacterial cell wall.[4][5]

Caption: Proposed mechanism of action of this compound via inhibition of DprE1.

Experimental Workflow for Ex Vivo Antimycobacterial Activity Assessment

The following diagram illustrates the key steps in the experimental workflow for evaluating the efficacy of antimycobacterial compounds in a macrophage infection model.

ExVivo_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Macrophages 1. Culture & Differentiate Macrophages (e.g., THP-1) Infection 3. Infect Macrophages with M. tuberculosis Macrophages->Infection Mycobacteria 2. Culture M. tuberculosis (e.g., H37Rv) Mycobacteria->Infection Treatment 4. Treat with Compounds (this compound & Comparators) Infection->Treatment Lysis 5. Lyse Macrophages Treatment->Lysis Quantification 6. Quantify Mycobacterial Viability (CFU or Reporter Assay) Lysis->Quantification Results 7. Determine Intracellular MIC90 & Compare Efficacy Quantification->Results

References

The Influence of N-Alkyl Chain Length on the Biological Activity of Nitrobenzamides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of nitrobenzamides with varying N-alkyl chain lengths. It delves into their synthesis, biological activities, and mechanisms of action, with a particular focus on their promise as antitubercular agents. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to support further research and development in this area.

Introduction

Nitrobenzamides are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] A key structural feature that can be readily modified to tune the pharmacological profile of these molecules is the N-alkyl substituent. The length of this alkyl chain significantly influences the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, excretion, and ultimately, its biological efficacy and toxicity.[3][4] This guide provides a detailed comparative analysis of N-alkyl nitrobenzamides, focusing on how varying the chain length impacts their biological performance, with a primary emphasis on their well-documented antitubercular effects.

Antitubercular Activity of N-Alkyl Nitrobenzamides

Recent studies have highlighted a series of N-alkyl nitrobenzamides as potent inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis.[3] The antitubercular activity of these compounds is intrinsically linked to the length of the N-alkyl chain, which modulates the lipophilicity of the molecule.

Structure-Activity Relationship

A systematic investigation into N-alkyl nitrobenzamides with chain lengths ranging from four to sixteen carbon atoms has revealed a clear structure-activity relationship. The most potent antitubercular activity is observed in compounds with intermediate N-alkyl chain lengths, typically between six and twelve carbons.[3][5] This suggests that an optimal balance of hydrophobicity and hydrophilicity is crucial for the compound to effectively penetrate the mycobacterial cell wall and reach its target.

Specifically, N-alkyl-3,5-dinitrobenzamides and N-alkyl-3-nitro-5-trifluoromethylbenzamides have been identified as the most active series, with some derivatives exhibiting Minimum Inhibitory Concentrations (MIC) as low as 16 ng/mL.[3][5]

Quantitative Data Summary

The following tables summarize the antitubercular activity (MIC and MBC) and cytotoxicity (LC50) of various N-alkyl nitrobenzamide derivatives against M. tuberculosis H37Rv and a human cell line, respectively.

Table 1: Antitubercular Activity of N-Alkyl-4-nitrobenzamides

Compound IDN-Alkyl Chain LengthMIC (µg/mL)[3]MBC (µg/mL)[3]
1a 4>512>512
1b 6256512
1c 8128256
1d 10128128
1e 12256256
1f 16>512>512

Table 2: Antitubercular Activity of N-Alkyl-3,5-dinitrobenzamides

Compound IDN-Alkyl Chain LengthMIC (µg/mL)[3]MBC (µg/mL)[3]
2a 40.250.5
2b 60.0310.062
2c 80.0160.016
2d 100.0310.031
2e 120.0620.125
2f 160.51

Table 3: Cytotoxicity of N-Alkyl-3,5-dinitrobenzamides

Compound IDN-Alkyl Chain LengthLC50 (µM)[3]
2a 4>100
2b 685.3
2c 860.2
2d 1045.1
2e 1233.7
2f 1620.5
Mechanism of Action: Inhibition of DprE1

The primary target of these antitubercular nitrobenzamides is believed to be the decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) enzyme.[3][6] DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall. The proposed mechanism of action involves the reduction of the nitro group on the benzamide ring by the FAD cofactor within the DprE1 active site, which generates a reactive nitroso intermediate. This intermediate then forms a covalent bond with a cysteine residue (Cys387) in the enzyme's active site, leading to irreversible inhibition of the enzyme and ultimately, bacterial cell death.[6][7]

DprE1_Inhibition Nitrobenzamide N-Alkyl Nitrobenzamide DprE1 DprE1 Enzyme (Active Site with FAD & Cys387) Nitrobenzamide->DprE1 Enters Active Site Nitroso_Intermediate Reactive Nitroso Intermediate DprE1->Nitroso_Intermediate FAD-mediated Reduction Inactive_Complex Covalently Modified DprE1 (Inactive) Nitroso_Intermediate->Inactive_Complex Covalent bond with Cys387 Cell_Wall_Synthesis Mycobacterial Cell Wall Biosynthesis Inactive_Complex->Cell_Wall_Synthesis Inhibition Cell_Death Bacterial Cell Death Cell_Wall_Synthesis->Cell_Death Disruption leads to

Caption: Mechanism of DprE1 inhibition by N-alkyl nitrobenzamides.

Experimental Protocols

Synthesis of N-Alkyl Nitrobenzamides

The synthesis of N-alkyl nitrobenzamides is typically a straightforward two-step process.[3]

Step 1: Acyl Chloride Formation A solution of the desired nitrobenzoic acid in thionyl chloride is refluxed for several hours. The excess thionyl chloride is then removed by evaporation under reduced pressure to yield the corresponding acyl chloride, which is often used in the next step without further purification.

Step 2: Amide Synthesis The acyl chloride is dissolved in a suitable solvent like dichloromethane and added dropwise to a cooled solution of the appropriate N-alkylamine and a base, such as triethylamine, in the same solvent. The reaction mixture is stirred until completion, after which it is typically washed with water and brine, dried over an anhydrous salt, and the solvent is evaporated. The resulting crude product can be purified by recrystallization or column chromatography.

Synthesis_Workflow Start Nitrobenzoic Acid + Thionyl Chloride Reflux Reflux Start->Reflux Evaporation1 Evaporation of excess Thionyl Chloride Reflux->Evaporation1 Acyl_Chloride Nitrobenzoyl Chloride Evaporation1->Acyl_Chloride Reaction Amidation Reaction (0°C to RT) Acyl_Chloride->Reaction Amine_Solution N-Alkylamine + Triethylamine in Dichloromethane Amine_Solution->Reaction Workup Aqueous Workup (Washing and Extraction) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Final_Product N-Alkyl Nitrobenzamide Purification->Final_Product

Caption: General workflow for the synthesis of N-alkyl nitrobenzamides.

Antitubercular Activity Assays (MIC and MBC)

The Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) are determined using the microplate Alamar blue assay (MABA) and a modified version of it, respectively.[3]

  • Preparation of Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC enrichment until the mid-log phase. The culture is then diluted to a standardized concentration.

  • Drug Dilution: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The standardized bacterial suspension is added to each well.

  • Incubation: The plates are incubated at 37°C for a specified period (e.g., 7 days).

  • MIC Determination: Alamar blue solution is added to each well, and the plates are re-incubated. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

  • MBC Determination: An aliquot from the wells showing no growth in the MIC assay is plated on Middlebrook 7H10 agar plates. The plates are incubated, and the MBC is determined as the lowest concentration that results in no bacterial colonies.

Cytotoxicity Assay

The cytotoxicity of the compounds is often evaluated using a standard MTT assay on a relevant human cell line (e.g., macrophages).[8][9]

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The LC50 (lethal concentration 50%) is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Anti-inflammatory and Anticancer Potential of Nitrobenzamides

While the data for a systematic analysis of N-alkyl chain length is most robust in the context of antitubercular activity, nitrobenzamides have also shown promise as anti-inflammatory and anticancer agents.

Anti-inflammatory Activity

Some benzamide derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] Inhibition of NF-κB can lead to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α.[10] The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the benzamide scaffold and potentially modulate its interaction with biological targets in inflammatory pathways.

Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Inflammatory_Stimulus->IKK IkB_P Phosphorylation of IκB IKK->IkB_P IkB_Degradation Degradation of IκB IkB_P->IkB_Degradation NFkB_Activation NF-κB Activation and Nuclear Translocation IkB_Degradation->NFkB_Activation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Activation->Gene_Transcription Cytokines Release of Pro-inflammatory Cytokines (e.g., TNF-α) Gene_Transcription->Cytokines Nitrobenzamide Nitrobenzamide Derivative Nitrobenzamide->IKK Inhibition

Caption: Potential anti-inflammatory mechanism of nitrobenzamides via NF-κB inhibition.

Anticancer Activity

The anticancer potential of nitrobenzamide derivatives has also been explored.[6] The mechanism of action for their antitumor effects is likely varied and may involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation. The nitro group can be bioreduced in the hypoxic environment of tumors to form reactive species that can induce DNA damage and cell death. However, more research is needed to establish a clear structure-activity relationship for the N-alkyl chain length in this context.

Conclusion

The N-alkyl chain length is a critical determinant of the biological activity of nitrobenzamides, particularly their potent antitubercular effects. A clear parabolic relationship exists between lipophilicity, governed by the alkyl chain length, and antimycobacterial potency, with intermediate chain lengths (C6-C12) demonstrating optimal activity. The mechanism of action for this class of compounds against M. tuberculosis is well-supported to be the inhibition of the essential enzyme DprE1. While nitrobenzamides also exhibit promising anti-inflammatory and anticancer properties, further systematic studies are required to elucidate the precise role of the N-alkyl chain in these activities. The data and protocols presented in this guide provide a solid foundation for the rational design and development of novel nitrobenzamide-based therapeutics.

References

A Comparative Analysis of In Vitro and Ex Vivo Efficacy of N-Dodecyl-Nitrobenzamides Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro minimum inhibitory concentration (MIC) values and the ex vivo efficacy of N-dodecyl-nitrobenzamides, a promising class of compounds targeting Mycobacterium tuberculosis (Mtb). The data presented herein is crucial for understanding the potential of these compounds as novel anti-tuberculosis agents and for guiding further pre-clinical and clinical development.

Executive Summary

N-alkyl-nitrobenzamides have emerged as potent inhibitors of Mtb. This guide focuses on the dodecyl (C12) analogs, which have demonstrated significant activity. A strong correlation between the in vitro potency (low MIC values) and the ability to control mycobacterial growth within infected macrophages (ex vivo efficacy) is a critical indicator of a compound's potential for successful in vivo application. The data presented here is derived from studies on N-dodecyl-3,5-dinitrobenzamide, a close analog of N-dodecyl-3-nitrobenzamide, due to the availability of comprehensive datasets for this specific derivative.

Data Presentation: In Vitro MIC vs. Ex Vivo Efficacy

The following table summarizes the quantitative data for N-dodecyl-3,5-dinitrobenzamide against the Mtb H37Rv strain.

CompoundIn Vitro MIC (µg/mL)Ex Vivo Efficacy (Macrophage Model)
N-dodecyl-3,5-dinitrobenzamide 0.25Comparable to Isoniazid

Note: The ex vivo efficacy was determined in a macrophage infection model, where the compound's ability to reduce the bacterial load within infected macrophages was assessed. The performance of N-dodecyl-3,5-dinitrobenzamide was comparable to that of the first-line anti-tuberculosis drug, Isoniazid, highlighting its significant intracellular activity.

Proposed Mechanism of Action: DprE1 Inhibition

N-alkyl-nitrobenzamides are believed to exert their antimycobacterial effect by inhibiting the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) enzyme. DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the synthesis of arabinogalactan, an essential component. By inhibiting DprE1, these compounds disrupt cell wall formation, leading to bacterial death.

DprE1_Inhibition_Pathway cluster_CellWall Mycobacterial Cell Wall Biosynthesis DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 Substrate DPA Decaprenylphosphoryl-β-D-arabinose (DPA) Arabinogalactan Arabinogalactan Synthesis DPA->Arabinogalactan CellWall Cell Wall Integrity Arabinogalactan->CellWall DprE1->DPA Catalyzes N_dodecyl_nitrobenzamide This compound N_dodecyl_nitrobenzamide->DprE1 Inhibits

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

In Vitro Minimum Inhibitory Concentration (MIC) Assay

The MIC of N-dodecyl-3,5-dinitrobenzamide against Mycobacterium tuberculosis H37Rv was determined using the broth microdilution method.

Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Compound_Prep Prepare serial dilutions of N-dodecyl-3,5-dinitrobenzamide Inoculation Inoculate microplate wells containing compound dilutions with Mtb Compound_Prep->Inoculation Inoculum_Prep Prepare a standardized inoculum of Mtb H37Rv Inoculum_Prep->Inoculation Incubation Incubate plates at 37°C Inoculation->Incubation Visual_Inspection Visually inspect for bacterial growth Incubation->Visual_Inspection MIC_Determination Determine MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination.

Detailed Steps:

  • Compound Preparation: A stock solution of N-dodecyl-3,5-dinitrobenzamide was prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions were then made in 7H9 broth supplemented with OADC in a 96-well microplate.

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv was prepared and its density adjusted to a McFarland standard of 0.5, which was then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Each well of the microplate containing the compound dilutions was inoculated with the prepared bacterial suspension.

  • Incubation: The plates were sealed and incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the mycobacteria.

Ex Vivo Macrophage Infection Model

The ex vivo efficacy was evaluated using a macrophage infection model to assess the intracellular killing of Mtb.

Workflow:

ExVivo_Workflow cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis Macrophage_Culture Culture and seed macrophages (e.g., THP-1 or bone marrow-derived) Mtb_Infection Infect macrophages with Mtb H37Rv Macrophage_Culture->Mtb_Infection Compound_Treatment Treat infected macrophages with N-dodecyl-3,5-dinitrobenzamide Mtb_Infection->Compound_Treatment Incubation Incubate for a defined period Compound_Treatment->Incubation Macrophage_Lysis Lyse macrophages to release intracellular bacteria Incubation->Macrophage_Lysis CFU_Enumeration Plate lysates on 7H11 agar and enumerate Colony Forming Units (CFUs) Macrophage_Lysis->CFU_Enumeration

Caption: Workflow for the ex vivo macrophage infection assay.

Detailed Steps:

  • Macrophage Culture: Human or murine macrophages (e.g., THP-1 cell line or bone marrow-derived macrophages) were cultured and seeded in appropriate culture plates.

  • Infection: The macrophages were infected with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI) and incubated to allow for phagocytosis.

  • Treatment: After removing extracellular bacteria, the infected cells were treated with various concentrations of N-dodecyl-3,5-dinitrobenzamide.

  • Incubation: The treated, infected cells were incubated for a period of time (e.g., 24-72 hours).

  • Analysis: The macrophages were then lysed to release the intracellular bacteria. The lysates were serially diluted and plated on 7H11 agar plates. After incubation, the number of colony-forming units (CFUs) was counted to determine the reduction in bacterial viability compared to untreated controls.

Conclusion

The strong in vitro activity of N-dodecyl-3,5-dinitrobenzamide, as indicated by its low MIC value, translates to excellent ex vivo efficacy in a macrophage infection model. This suggests that the compound is not only potent against extracellular Mtb but can also effectively target the bacteria within its intracellular niche. These findings underscore the potential of N-dodecyl-nitrobenzamides as promising candidates for further development as anti-tuberculosis therapeutics. Future studies should focus on comprehensive in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) profiling in animal models to fully elucidate their therapeutic potential.

Assessing Cross-Resistance of M. tuberculosis Strains to N-dodecyl-3-nitrobenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-dodecyl-3-nitrobenzamide's expected performance against drug-resistant Mycobacterium tuberculosis (Mtb) strains. We delve into its mechanism of action, the likelihood of cross-resistance with other anti-tubercular agents, and provide detailed experimental protocols for in vitro susceptibility testing.

Introduction to this compound

This compound belongs to the promising class of N-alkyl nitrobenzamides, which have demonstrated potent antimycobacterial activity.[1] These compounds are structurally related to known inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme for the synthesis of the mycobacterial cell wall.[1] The presence of a nitro group on the benzamide ring is a key feature for the activity of many of these compounds.

Mechanism of Action and Anticipated Resistance

The proposed mechanism of action for nitrobenzamides involves the enzymatic reduction of the nitro group by the FAD cofactor within DprE1. This leads to the formation of a reactive nitroso species that covalently binds to a critical cysteine residue (Cys387) in the enzyme's active site, resulting in irreversible inhibition.[2] This targeted mechanism suggests a high potency against Mtb.

Resistance to DprE1 inhibitors, such as the well-studied benzothiazinones (BTZs), primarily arises from mutations in the dprE1 gene, particularly at the Cys387 codon.[2] Given the shared covalent binding mechanism, it is highly probable that Mtb strains resistant to other nitroaromatic DprE1 inhibitors will exhibit cross-resistance to this compound.

DprE1_Inhibition_Pathway Proposed Mechanism of DprE1 Inhibition and Resistance cluster_0 Susceptible M. tuberculosis cluster_1 Resistant M. tuberculosis Nitrobenzamide Nitrobenzamide DprE1_active DprE1 (Active) Nitrobenzamide->DprE1_active Enters active site Nitroso_intermediate Reactive Nitroso Intermediate DprE1_active->Nitroso_intermediate Nitro-reduction DprE1_inhibited DprE1 (Inhibited) Nitroso_intermediate->DprE1_inhibited Covalent bond with Cys387 Cell_wall_synthesis_blocked Cell Wall Synthesis Blocked DprE1_inhibited->Cell_wall_synthesis_blocked Bacterial_death Bacterial Death Cell_wall_synthesis_blocked->Bacterial_death Nitrobenzamide_res Nitrobenzamide DprE1_mutated DprE1 (Mutated Cys387) Nitrobenzamide_res->DprE1_mutated No_binding No Covalent Binding DprE1_mutated->No_binding Cell_wall_synthesis_normal Normal Cell Wall Synthesis No_binding->Cell_wall_synthesis_normal Bacterial_survival Bacterial Survival Cell_wall_synthesis_normal->Bacterial_survival

Caption: DprE1 Inhibition and Resistance Pathway.

Comparative In Vitro Activity

While specific experimental data for this compound against a comprehensive panel of drug-resistant Mtb strains is not yet available in published literature, data for closely related N-alkyl-3,5-dinitrobenzamides provide a strong indication of its expected potency. The following table summarizes the Minimum Inhibitory Concentrations (MICs) for a C12 analogue (N-dodecyl-3,5-dinitrobenzamide) against various mycobacterial species, alongside first-line anti-TB drugs.

CompoundM. tuberculosis H37Rv (μg/mL)M. bovis BCG (μg/mL)M. smegmatis (μg/mL)M. avium (μg/mL)
N-dodecyl-3,5-dinitrobenzamide 0.031 0.063 >128 >128
Isoniazid0.0630.031416
Rifampicin0.0310.0160.52
Ethambutol2142

Data for N-dodecyl-3,5-dinitrobenzamide and comparator drugs are derived from studies on N-alkyl nitrobenzamides and represent a strong predictive model for this compound's activity.[1]

The high potency against the susceptible H37Rv strain and M. bovis BCG is indicative of a promising anti-tubercular agent. The intrinsic resistance of M. avium is consistent with other DprE1 inhibitors, as this species possesses a natural variation at the Cys387 residue.

Experimental Protocols

To facilitate comparative studies, we provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound and other anti-tubercular agents against M. tuberculosis using the Resazurin Microtiter Assay (REMA).

Resazurin Microtiter Assay (REMA) for MIC Determination

REMA_Workflow Workflow for MIC Determination using REMA Prepare_Drug_Dilutions Prepare 2-fold serial dilutions of this compound in a 96-well plate. Prepare_Inoculum Prepare Mtb inoculum (e.g., H37Rv) to a McFarland standard of 1.0 and dilute 1:20. Prepare_Drug_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate the wells with the Mtb suspension. Prepare_Inoculum->Inoculate_Plate Incubate_Plate Seal and incubate the plate at 37°C for 7 days. Inoculate_Plate->Incubate_Plate Add_Resazurin Add resazurin solution to each well. Incubate_Plate->Add_Resazurin Reincubate Re-incubate the plate overnight. Add_Resazurin->Reincubate Read_Results Determine MIC: the lowest drug concentration with no color change (blue). Reincubate->Read_Results

Caption: REMA Workflow for MIC Determination.

Materials:

  • This compound and other comparator drugs

  • M. tuberculosis strains (e.g., H37Rv, MDR, and XDR strains)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Sterile 96-well microtiter plates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Sterile distilled water

  • Incubator at 37°C

Procedure:

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform two-fold serial dilutions of the drug in 100 µL of Middlebrook 7H9 broth to achieve the desired concentration range.

    • Include a drug-free well as a growth control and a well with media only as a sterility control.

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the adjusted inoculum 1:20 in 7H9 broth.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the drug dilutions and the growth control well.

  • Incubation:

    • Seal the plate with a plate sealer or place it in a humidified container to prevent evaporation.

    • Incubate at 37°C for 7 days.

  • Resazurin Addition:

    • After 7 days, add 30 µL of the 0.02% resazurin solution to each well.

    • Re-incubate the plate at 37°C for 16-24 hours.

  • Result Interpretation:

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[3][4]

Conclusion and Future Directions

This compound, as a member of the N-alkyl nitrobenzamide class, holds significant promise as a potent anti-tubercular agent. Its mechanism of action targeting DprE1 is a validated strategy for combating M. tuberculosis. However, the high probability of cross-resistance with other nitroaromatic DprE1 inhibitors necessitates a thorough evaluation against a panel of clinically relevant drug-resistant strains. The provided experimental protocols offer a standardized approach for generating this crucial data. Future research should focus on determining the in vivo efficacy and safety profile of this compound and exploring its potential in combination therapies to mitigate the emergence of resistance.

References

A Comparative Analysis of the Selectivity Index of N-Alkyl Nitrobenzamides as Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the selectivity index of N-alkyl nitrobenzamides, with a focus on N-dodecyl-3,5-dinitrobenzamide as a representative compound with a dodecyl alkyl chain. The data presented is derived from studies on a series of these compounds, offering insights for researchers and professionals in drug development.

Quantitative Data Summary

The selectivity of a compound is a critical parameter in drug discovery, indicating its therapeutic window. It is often expressed as the Selectivity Index (SI), calculated as the ratio of the compound's cytotoxicity to its bioactivity. In the context of the following data, the SI is determined by the ratio of the 50% lethal concentration (LC50) against a mammalian cell line to the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis. A higher SI value suggests greater selectivity for the target pathogen over host cells.

The table below summarizes the cytotoxic and antimycobacterial activities of a series of N-alkyl-3,5-dinitrobenzamides, which are close structural analogs of N-dodecyl-3-nitrobenzamide.

CompoundAlkyl Chain LengthMIC (µg/mL)LC50 (µg/mL)Selectivity Index (LC50/MIC)
N-hexyl-3,5-dinitrobenzamide 60.016976063
N-octyl-3,5-dinitrobenzamide 80.0311203871
N-decyl-3,5-dinitrobenzamide 100.0631903016
N-dodecyl-3,5-dinitrobenzamide 120.1252502000
N-tetradecyl-3,5-dinitrobenzamide 140.2503101240
N-hexadecyl-3,5-dinitrobenzamide 160.500>360>720
Data sourced from Rebelo et al., 2022.[1][2]

Experimental Protocols

The determination of the Selectivity Index involves two key experimental procedures: an assessment of the compound's minimum inhibitory concentration (MIC) against the target bacteria and a cytotoxicity assay to determine its effect on mammalian cells (LC50).

The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, was determined using the Resazurin Microtiter Assay (REMA).

  • Microorganism: Mycobacterium tuberculosis H37Rv (ATCC 27294).

  • Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC).

  • Procedure:

    • The N-alkyl nitrobenzamide compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

    • Serial two-fold dilutions of the compounds were prepared in a 96-well microplate.

    • A standardized inoculum of M. tuberculosis was added to each well.

    • The plates were incubated at 37°C for 7 days.

    • After incubation, a resazurin solution was added to each well, and the plates were incubated for an additional 24 hours.

    • The MIC was determined as the lowest compound concentration that prevented the color change of resazurin from blue to pink, indicating inhibition of bacterial growth.

The 50% lethal concentration (LC50), the concentration of a substance that is lethal to 50% of the tested cells, was determined using a standard cytotoxicity assay against a mammalian cell line.

  • Cell Line: African green monkey kidney epithelial cells (Vero; ATCC CCL-81).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Procedure:

    • Vero cells were seeded in 96-well plates and incubated at 37°C in a humidified atmosphere with 5% CO2 until confluent.

    • The culture medium was then replaced with fresh medium containing serial dilutions of the N-alkyl nitrobenzamide compounds.

    • The plates were incubated for 48 hours.

    • Cell viability was assessed using a suitable method, such as the MTT or resazurin assay.

    • The LC50 value was calculated as the compound concentration that resulted in a 50% reduction in cell viability compared to the untreated control.

Visualizations

G cluster_mic MIC Determination cluster_lc50 LC50 Determination cluster_si Selectivity Index Calculation mic_prep Prepare serial dilutions of N-alkyl nitrobenzamide mic_inoc Inoculate with M. tuberculosis mic_prep->mic_inoc mic_inc Incubate for 7 days mic_inoc->mic_inc mic_res Add resazurin and incubate mic_inc->mic_res mic_read Read MIC value mic_res->mic_read si_calc SI = LC50 / MIC mic_read->si_calc lc50_prep Seed Vero cells in 96-well plates lc50_treat Treat cells with compound dilutions lc50_prep->lc50_treat lc50_inc Incubate for 48 hours lc50_treat->lc50_inc lc50_viab Assess cell viability lc50_inc->lc50_viab lc50_calc Calculate LC50 value lc50_viab->lc50_calc lc50_calc->si_calc

Caption: Workflow for determining the Selectivity Index.

G cluster_inputs Experimental Inputs cluster_output Calculated Output lc50 LC50 Value (Cytotoxicity) si Selectivity Index (SI) lc50->si Divided by mic MIC Value (Activity) mic->si

References

Safety Operating Guide

Essential Safety and Disposal Guidance for N-dodecyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N-dodecyl-3-nitrobenzamide is readily available. The following information is compiled from the SDSs of the closely related compound, 3-nitrobenzamide, and should be used as a guideline. The N-dodecyl chain will alter the physical properties of the compound, likely decreasing its solubility in water and increasing its melting/boiling points.

This document provides crucial safety and disposal procedures for researchers, scientists, and drug development professionals handling this compound. The information is intended to foster a safe laboratory environment and ensure proper waste management.

Chemical and Physical Properties

The following table summarizes the known properties of 3-nitrobenzamide, which are expected to be similar to this compound, with exceptions for physical constants due to the dodecyl group.

PropertyData (for 3-nitrobenzamide)
Molecular Formula C7H6N2O3
Molecular Weight 166.13 g/mol
Appearance Yellow powder/crystals
Melting Point 140-143 °C
Solubility Insoluble in water
Stability Stable under normal conditions. Incompatible with strong oxidizing agents.

Hazard Identification and GHS Classification

Based on the data for 3-nitrobenzamide, this compound is anticipated to have the following hazards:

  • GHS Hazard Statements:

    • Harmful if swallowed (H302)[1][2]

    • Causes skin irritation (H315)[1][2]

    • Causes serious eye irritation (H319)

    • May cause respiratory irritation (H335)

  • GHS Pictograms:

    • Warning

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Proper Disposal Procedures

Proper disposal of this compound is critical to ensure personal and environmental safety. The following step-by-step guidance should be followed.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile rubber).

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if dust is generated.

Step 2: Waste Collection

  • Collect waste this compound in a designated, clearly labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • For spills, sweep up the solid material, taking care to minimize dust generation, and place it in the designated waste container.[1]

Step 3: Storage of Waste

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • The storage area should be secure and accessible only to authorized personnel.

Step 4: Disposal

  • Dispose of the waste through a licensed hazardous waste disposal company.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this compound down the drain or in the regular trash.[1]

Step 5: Decontamination

  • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.

  • Wash contaminated clothing before reuse.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal A Assess Hazards (Review SDS of Analog) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste Chemical in Labeled Container B->C Proceed with Waste Collection E Store Waste Securely (Cool, Dry, Ventilated) C->E D Clean Up Spills (Minimize Dust) D->C F Arrange for Pickup by Licensed Waste Disposal E->F Ready for Disposal G Complete Waste Manifest (If Required) F->G H Decontaminate Work Area and Equipment G->H

Caption: Logical workflow for the safe disposal of this compound.

References

Navigating the Unknown: Safety Protocols for N-dodecyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of N-dodecyl-3-nitrobenzamide, a research chemical with limited safety data. This document provides a conservative approach to personal protective equipment (PPE), operational procedures, and waste management to ensure the safety of laboratory personnel.

Researchers and drug development professionals handling this compound face a significant challenge due to the absence of a specific Safety Data Sheet (SDS). The structural similarity to 3-nitrobenzamide suggests a comparable hazard profile; however, the addition of a long N-dodecyl chain can alter the compound's physical, chemical, and toxicological properties. This guide synthesizes available data for 3-nitrobenzamide and incorporates additional precautions to account for these uncertainties. A thorough risk assessment should be conducted by laboratory personnel before commencing any work with this compound.

Personal Protective Equipment (PPE): A Precautionary Approach

Given the lack of specific data for this compound, the following PPE recommendations are based on the known hazards of 3-nitrobenzamide, with enhanced measures to account for the unknown properties imparted by the N-dodecyl group.

PPE CategoryMinimum RequirementRationale and Specifications
Eye and Face Protection Chemical safety goggles with side shieldsMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a higher risk of splashing or dust generation.[1]
Skin Protection Chemical-resistant gloves (Nitrile rubber)Inspect gloves for integrity before each use. Change gloves frequently and immediately if contaminated, torn, or punctured.
Lab coatA flame-resistant lab coat should be worn and properly fastened.[1] Consider a chemically impervious apron for larger quantities or splash-prone procedures.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodIf engineering controls are insufficient or if dusts are generated, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) or a full-face respirator should be used.[1]

Experimental Protocol: Safe Handling and Disposal Workflow

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Pre-Experiment Preparation
  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) and personal protective equipment should be available in the immediate vicinity.

Handling the Compound
  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer: To minimize dust generation, handle the solid compound with care. Weighing should be performed in a fume hood or a balance enclosure.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

Post-Experiment Procedures
  • Decontamination: Wipe down all surfaces in the designated area with an appropriate solvent (e.g., acetone) followed by soap and water.[3] All cleaning materials must be disposed of as hazardous waste.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of in the designated hazardous waste container. Wash hands thoroughly with soap and water after removing all PPE.[4]

Waste Disposal
  • Solid Waste: All solid waste contaminated with this compound, including used PPE and absorbent materials, must be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous waste container. Do not pour any waste down the drain.[1][5]

  • Disposal Method: All waste must be disposed of through a licensed chemical waste disposal company, following all local, state, and federal regulations.[5]

Visualizing the Workflow: Safe Handling Diagram

The following diagram illustrates the key steps and logical flow for the safe handling of this compound.

SafeHandlingWorkflow Start Start: Risk Assessment Prep Preparation: - Designate Area - Check Emergency Equipment - Prepare Spill Kit Start->Prep DonPPE Don Appropriate PPE Prep->DonPPE Handling Handling in Fume Hood: - Weighing - Solution Preparation DonPPE->Handling PostHandling Post-Handling Procedures Handling->PostHandling Decon Decontaminate Work Area PostHandling->Decon Waste Segregate and Label Waste Decon->Waste DoffPPE Doff PPE Correctly Waste->DoffPPE Disposal Dispose of Waste via Licensed Contractor Waste->Disposal HandWash Wash Hands Thoroughly DoffPPE->HandWash End End of Procedure HandWash->End

Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.